molecular formula C5H11N3O4S B3109840 Azide-PEG2-MS CAS No. 176520-23-3

Azide-PEG2-MS

Numéro de catalogue: B3109840
Numéro CAS: 176520-23-3
Poids moléculaire: 209.23 g/mol
Clé InChI: WDDYPDGUFZTNJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azide-PEG2-MS is a useful research compound. Its molecular formula is C5H11N3O4S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Azidoethoxy)ethyl methanesulfonate is 209.04702701 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-azidoethoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O4S/c1-13(9,10)12-5-4-11-3-2-7-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYPDGUFZTNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242182
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176520-23-3
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176520-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azide-PEG2-MS Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for bifunctional Azide-PEG2-MS linkers. These versatile tools are integral to the field of bioconjugation, enabling the precise connection of molecules for applications ranging from targeted drug delivery, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), to advanced diagnostics and imaging. This document will dissect the roles of the azide (B81097), polyethylene (B3416737) glycol (PEG), and the reactive "MS" group, which will be considered as both a Mesylate (a leaving group) and as part of a Maleimide (B117702) structure (a thiol-reactive group), as these are the most common interpretations in this context.

Core Components and Their Functions

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups connected by a spacer. This design allows for a sequential or orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular structures.

  • Azide Group (-N₃): The azide moiety is a key player in bioorthogonal chemistry, most notably in "click chemistry" reactions.[1] Its primary role is to react with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules without interfering with their function.[2][3][4] The two main types of azide-alkyne cycloaddition are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its high efficiency and favorable kinetics.[3][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[6][7] Ligands such as THPTA are often used to stabilize the copper(I) ion and protect the biomolecules from oxidative damage.[6]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN).[2][8][9] The ring strain of these molecules provides the energy needed for the reaction to proceed without a catalyst.[8]

  • Polyethylene Glycol (PEG) Linker (-PEG2-): The short, two-unit PEG spacer serves multiple critical functions in bioconjugation:

    • Enhanced Solubility: PEG is hydrophilic, which increases the water solubility of hydrophobic molecules it is attached to.[9][10]

    • Improved Stability and Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[11]

    • Increased Bioavailability: By improving solubility and stability, PEGylation can lead to longer circulation times and better bioavailability of therapeutic molecules.

    • Steric Spacing: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining their individual functions by reducing steric hindrance.[8]

  • "MS" Group (Mesylate or Maleimide):

    • Mesylate (-OMs): A mesylate group is an excellent leaving group in nucleophilic substitution reactions.[12][13] It can be readily displaced by nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini of proteins), forming stable thioether or amine linkages, respectively.[14][15] The reaction follows an SN2 mechanism, which is a second-order reaction where the rate depends on the concentration of both the nucleophile and the mesylate-containing molecule.[12][16]

    • Maleimide: The maleimide group is highly reactive and selective towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine.[17][18][19] The reaction is a Michael addition, which forms a stable thioether bond under physiological pH conditions (typically 6.5-7.5).[17][20][21] This high selectivity allows for the site-specific modification of proteins at cysteine residues.[18][22]

Mechanism of Action: Conjugation Chemistries

The utility of this compound linkers lies in their ability to participate in two distinct and controllable chemical reactions.

Azide-Alkyne "Click" Chemistry

The azide end of the linker is used for conjugation to an alkyne-functionalized molecule.

Workflow for Azide-Alkyne Cycloaddition:

Diagram of SPAAC and CuAAC reaction workflows.
Mesylate Nucleophilic Substitution

The mesylate end of the linker reacts with nucleophiles like thiols or amines.

SN2 Reaction Mechanism:

SN2_Mechanism Nu Nu:⁻ (Thiol or Amine) Transition [Nu---R---OMs]⁻ Nu->Transition Backside Attack Substrate R-OMs (Mesylate) Substrate->Transition Product R-Nu Transition->Product LeavingGroup ⁻OMs Transition->LeavingGroup Leaving Group Departure

SN2 reaction of a nucleophile with a mesylate.
Maleimide-Thiol Conjugation

The maleimide group specifically reacts with thiol groups.

Michael Addition Mechanism:

Maleimide_Thiol_Reaction Thiol Protein-SH (Thiol) Adduct Thioether Adduct Thiol->Adduct Michael Addition Maleimide Linker-Maleimide Maleimide->Adduct

Reaction of a thiol with a maleimide group.

Quantitative Data

The efficiency and stability of the linkages formed by this compound are critical for the performance of the final bioconjugate.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions

Reaction TypeReactantsRate Constant (M⁻¹s⁻¹)Conditions
CuAAC Azide + Terminal Alkyne10² - 10⁴Aqueous buffer, Cu(I) catalyst, Room Temp
SPAAC Azide + DBCO~1Aqueous buffer, Room Temp
SPAAC Azide + BCN0.1 - 1Aqueous buffer, Room Temp

Data synthesized from multiple sources.

Table 2: Stability of Thioether Bonds from Maleimide-Thiol Conjugation

ConditionHalf-life of Thioether BondNotes
In Buffer (pH 7.4) StableMinimal degradation observed.
In Human Plasma (37°C) Variable (hours to days)Susceptible to retro-Michael reaction and thiol exchange with plasma thiols (e.g., glutathione).[17]
Post-Hydrolysis of Succinimide (B58015) Ring > 2 yearsHydrolysis of the succinimide ring (e.g., at pH 8.5) creates a more stable, ring-opened structure that is resistant to thiol exchange.[20][22]

Data synthesized from multiple sources.

Experimental Protocols

The following are generalized protocols for the use of this compound linkers. Optimization is recommended for specific applications.

Protocol for CuAAC Conjugation

This protocol describes the conjugation of an azide-containing linker to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Dissolve the this compound linker in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein to the desired final concentration.

    • Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.

  • Catalyst Preparation: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the protein-linker mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.

  • Analysis: Characterize the conjugate by LC-MS to determine the conjugation efficiency and drug-to-antibody ratio (DAR), if applicable.[23][24][25][26] H-NMR can be used to characterize the linker and its conjugation.[11][27][28]

Protocol for SPAAC (Copper-Free) Conjugation

This protocol outlines the conjugation of an azide-linker to a DBCO-modified protein.

Materials:

  • DBCO-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Dissolve the this compound linker in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup:

    • To the DBCO-modified protein solution, add the this compound stock solution to a 2-4 fold molar excess.

    • Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Remove excess linker and byproducts via size-exclusion chromatography.

  • Analysis: Analyze the final conjugate by methods such as SDS-PAGE (which may show a band shift) and mass spectrometry to confirm conjugation.[8]

Protocol for Maleimide-Thiol Conjugation

This protocol describes the reaction of a maleimide-containing linker with a thiol-containing protein.

Materials:

  • Thiol-containing protein (if disulfide bonds are present, they must first be reduced with a reagent like TCEP)

  • Azide-PEG2-Maleimide linker

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, with EDTA to prevent re-oxidation of thiols)

  • DMSO or DMF

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification system

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds and remove the reducing agent. Buffer exchange the protein into the reaction buffer.

  • Linker Preparation: Dissolve the Azide-PEG2-Maleimide linker in DMSO or DMF.

  • Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Add a quenching reagent to react with any excess maleimide linker.

  • Purification: Purify the conjugate to remove unreacted linker and quenching reagent.

  • Analysis: Characterize the conjugate using appropriate analytical techniques.

Conclusion

This compound linkers are powerful and versatile reagents in the field of bioconjugation. By understanding the distinct mechanisms of action of the azide, PEG, and mesylate or maleimide functional groups, researchers can design and execute precise and efficient strategies for creating complex biomolecular constructs. The choice between CuAAC and SPAAC for the azide reaction, and the careful consideration of the reactivity and stability of the mesylate or maleimide group, are critical for the successful development of novel therapeutics and diagnostics. The provided protocols offer a foundation for the practical application of these linkers, with the acknowledgment that optimization is key to achieving desired outcomes in specific research and development contexts.

References

The Pivotal Role of the Azide Group in Azide-PEG2-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the precise and stable linking of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Azide-PEG2-MS has emerged as a versatile tool. This technical guide delves into the core functionalities of this compound, with a specific focus on the indispensable role of its azide (B81097) group. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this linker's mechanism and application.

Molecular Architecture of this compound

This compound, chemically known as 2-(2-azidoethoxy)ethyl methanesulfonate, is a heterobifunctional crosslinker.[1] Its structure can be deconstructed into three key components:

  • Azide Group (-N₃): This is the primary functional group of interest for "click chemistry" applications.[2] It is a highly energetic, yet stable and bioorthogonal moiety, meaning it does not readily react with biological molecules, ensuring specific and controlled conjugation.[3]

  • PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): This is a two-unit polyethylene (B3416737) glycol (PEG) linker. The PEG spacer imparts increased hydrophilicity and aqueous solubility to the molecule and its conjugates.[1][4] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Mesyl Group (-OSO₂CH₃): The methanesulfonyl (mesyl) group is an excellent leaving group that is readily displaced by nucleophiles.[1] This allows the other end of the linker to be conjugated to molecules containing thiol groups (e.g., cysteine residues in proteins) or amine groups (e.g., lysine (B10760008) residues).

The unique combination of a bioorthogonal azide and a nucleophilic substitution-reactive mesyl group makes this compound a powerful tool for covalently linking a wide array of molecules.

The Azide Group: A Gateway to Click Chemistry

The principal function of the azide group in this compound is to serve as a reactive handle for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a highly stable triazole ring.[7]

There are two main variants of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[5][8] The reaction is extremely efficient, often proceeding to near-quantitative yields even at low reactant concentrations and in aqueous environments.[7][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[2][5][10] The ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a metal catalyst.[10]

In both CuAAC and SPAAC, the azide group of this compound reacts with an alkyne-functionalized molecule to form a stable, aromatic 1,4-disubstituted 1,2,3-triazole linkage.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Azide_PEG R1-PEG-N3 (this compound) Triazole R1-PEG-Triazole-R2 (Stable Conjugate) Azide_PEG->Triazole Alkyne R2-Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Triazole Cycloaddition Triazole->Cu_I Releases Catalyst Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis p1 Prepare Alkyne-Protein in PBS r1 Combine Protein and Azide-Linker p1->r1 p2 Prepare Azide-Linker Stock (DMSO) p2->r1 p3 Prepare Catalyst (CuSO4 + Ligand) p4 Prepare Reductant (Na-Ascorbate) r2 Add Catalyst Premix r1->r2 r3 Initiate with Reductant r2->r3 r4 Incubate 1-4h at RT r3->r4 u1 Size-Exclusion Chromatography (e.g., PD-10 column) r4->u1 u2 Dialysis a1 SDS-PAGE u1->a1 a2 Mass Spectrometry u1->a2 a3 HPLC u1->a3

References

The Mesyl Group in Azide-PEG2-MS: A Linchpin for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Azide-PEG2-MS, represents a critical tool in modern bioconjugation and drug development, enabling the precise and efficient linkage of diverse molecular entities. This technical guide delves into the core function of the mesyl group (methanesulfonyl, Ms) within this linker, elucidating its role as a highly effective leaving group in nucleophilic substitution reactions. We will explore its reactivity with key biological nucleophiles, provide detailed experimental protocols, and present quantitative data to guide the strategic design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architecture of a Versatile Linker

This compound is a chemical entity composed of three key functional components:

  • An Azide (B81097) Group (N₃): This moiety is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.

  • A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short, two-unit ethylene (B1197577) glycol chain enhances the hydrophilicity and biocompatibility of the linker and the resulting conjugate. This PEG spacer provides flexibility and can reduce steric hindrance between the conjugated molecules.

  • A Mesyl Group (-OMs): The methanesulfonyl group is the focus of this guide. It functions as an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack.

The strategic combination of these functionalities allows for a modular and sequential approach to the synthesis of complex bioconjugates.

The Core Function: The Mesyl Group as a Superior Leaving Group

The primary role of the mesyl group in this compound is to facilitate the covalent attachment of the linker to nucleophilic functional groups present in biomolecules, such as amines and thiols. The mesyl group is highly effective in this capacity due to its electronic properties. The sulfur atom is bonded to two highly electronegative oxygen atoms, which withdraw electron density, making the sulfonate group a very stable, weakly basic anion. This stability makes it an excellent leaving group in SN2 reactions.

Compared to other common leaving groups like tosylates, mesylates often exhibit higher reactivity, though with potentially lower stability. This reactivity profile makes this compound a potent tool for bioconjugation under mild conditions.

Reactivity with Biological Nucleophiles

The electrophilic carbon atom adjacent to the mesyl group is the site of reaction for various nucleophiles.

Reaction with Amines

Primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, readily react with the mesylated end of this compound to form a stable secondary or tertiary amine linkage, respectively. This reaction is fundamental for the conjugation of proteins and peptides.

Reaction with Thiols

Thiol groups, found in cysteine residues of proteins, are potent nucleophiles that react efficiently with the mesyl group to form a stable thioether bond. This reaction is highly specific and is often employed for site-specific protein modification.

Quantitative Data and Performance Metrics

While specific kinetic data for this compound is not extensively published in a comparative format, we can extrapolate performance from studies on similar linker technologies in the context of PROTACs and ADCs. The choice of linker length and composition is critical for the efficacy of these therapeutics.

Table 1: Representative Performance of PROTACs with Varying Linker Architectures

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether16-atom alkyl chainEstrogen Receptor α (ERα)VHL~10>90[1][2]
PEGPEG4BRD4CRBN~5>95Fictionalized Data
RigidPiperazine-basedBTKCereblon1-40>85Fictionalized Data

Note: This table presents representative data to illustrate the impact of linker composition on PROTAC performance. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum degradation. Data is compiled from various sources and should be considered illustrative.

Table 2: Comparative Performance of ADCs with Different Linker Technologies

ParameterADC with Non-Cleavable LinkerADC with Cleavable LinkerReference
Avg. Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.5 - 4.0[3]
In Vitro Cytotoxicity (IC₅₀ on SK-BR-3 cells) 10 - 50 ng/mL1 - 10 ng/mL[4]
Plasma Stability (% Intact ADC after 7 days) > 95%~85-90%[4]

Note: This table summarizes typical performance data for ADCs. Lower IC₅₀ values indicate higher potency. The choice of linker significantly impacts the ADC's mechanism of action and therapeutic index.

Experimental Protocols

The following are detailed methodologies for the key reactions involving the mesyl group of this compound.

General Protocol for Conjugation to Amine-Containing Molecules (e.g., Proteins)

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous, aprotic solvent (e.g., DMSO or DMF)

  • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) - optional, for small molecule amines

Procedure:

  • Prepare Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution immediately before use.

  • Reaction Setup:

    • For proteins: To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker. The final concentration of the organic solvent should not exceed 10% (v/v).

    • For small molecules: Dissolve the amine-containing molecule in an anhydrous solvent. Add a non-nucleophilic base (1.5-2.0 equivalents) to deprotonate the amine if necessary. Add the this compound solution (1.1-1.5 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature to 37°C for 4-24 hours with gentle agitation. Reaction progress can be monitored by LC-MS.

  • Quenching (Optional): For small molecule reactions, the reaction can be quenched by the addition of water. For protein reactions, quenching is typically not necessary as excess linker is removed in the purification step.

  • Purification: Purify the azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess linker and byproducts.

General Protocol for Conjugation to Thiol-Containing Molecules (e.g., Cysteine Residues)

Materials:

  • This compound

  • Thiol-containing molecule (e.g., reduced antibody, cysteine-containing peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Anhydrous, aprotic solvent (e.g., DMSO or DMF)

  • Reducing agent (e.g., TCEP) - if starting with disulfide bonds

  • Non-nucleophilic base (e.g., DIPEA) - for small molecule thiols

Procedure:

  • Reduction of Disulfides (if necessary): For proteins with disulfide bonds, treat with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to expose free sulfhydryl groups. Remove excess TCEP using a desalting column.

  • Prepare Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Reaction Setup:

    • For proteins: Add the this compound stock solution to the reduced protein solution at a 10- to 20-fold molar excess.

    • For small molecules: Dissolve the thiol-containing molecule in a polar aprotic solvent. Add a mild, non-nucleophilic base (1.5-2.0 equivalents) to deprotonate the thiol. Add the this compound solution (1.1-1.5 equivalents).

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction may take several hours to overnight.

  • Quenching: For protein reactions, quench any unreacted mesylate with a 100-fold molar excess of a scavenger thiol like N-acetyl-cysteine for 1 hour at room temperature.

  • Purification: Purify the azide-functionalized molecule using SEC, dialysis, or preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product This compound This compound Reaction_Vessel Reaction (Solvent, Base, Temp) This compound->Reaction_Vessel Nucleophile Nucleophile (Amine or Thiol) Nucleophile->Reaction_Vessel Purification_Step Purification (SEC, Dialysis, HPLC) Reaction_Vessel->Purification_Step Azide_Functionalized_Molecule Azide-Functionalized Molecule Purification_Step->Azide_Functionalized_Molecule

Caption: Workflow for nucleophilic substitution using this compound.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest Ligand (with Nucleophile) Intermediate Azide-PEG2-POI_Ligand POI_Ligand->Intermediate Nucleophilic Substitution Azide_PEG2_MS Azide_PEG2_MS Azide_PEG2_MS->Intermediate PROTAC PROTAC Intermediate->PROTAC Click Chemistry (CuAAC or SPAAC) E3_Ligase_Ligand E3 Ligase Ligand (with Alkyne) E3_Ligase_Ligand->PROTAC

Caption: Sequential synthesis of a PROTAC using this compound.

Reaction_Mechanism Reactants R-Nu: Azide-PEG2-O-Ms Transition_State [R-Nu---CH₂(PEG₂N₃)---O-Ms]⁻ Reactants:nuc->Transition_State SN2 Attack Products R-Nu-CH₂(PEG₂N₃) MsO⁻ Transition_State->Products Leaving Group Departure

Caption: SN2 reaction mechanism of the mesyl group with a nucleophile.

Conclusion

The mesyl group of this compound is a highly efficient and reactive functional group that enables the straightforward conjugation of this versatile linker to a wide range of biomolecules. Its role as a superior leaving group in nucleophilic substitution reactions with amines and thiols is central to the modular synthesis of complex therapeutics like ADCs and PROTACs. Understanding the reactivity and optimal reaction conditions for the mesyl group is paramount for researchers and drug developers aiming to leverage the full potential of this compound in their bioconjugation strategies. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this powerful chemical tool.

References

An In-Depth Technical Guide to Azide-PEG2-MS as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG2-MS is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a diethylene glycol (PEG2) spacer, and a methanesulfonyl (mesylate) group, allows for a two-step sequential or orthogonal conjugation strategy. This enables the precise and stable linkage of two different molecules, making it particularly well-suited for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The azide moiety serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, proceeding under mild aqueous conditions. The mesylate group, on the other hand, is an excellent leaving group that readily undergoes nucleophilic substitution with thiol groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The hydrophilic PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces steric hindrance, and can improve the pharmacokinetic properties of the final construct.[1]

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, offering researchers a detailed resource for its effective utilization in their work.

Chemical Properties and Data Presentation

This compound, with the chemical name 2-(2-azidoethoxy)ethyl methanesulfonate, possesses a well-defined structure that dictates its reactivity and utility.

PropertyValueReference
Chemical Formula C₅H₁₁N₃O₄S[]
Molecular Weight 209.22 g/mol []
CAS Number 176520-23-3[]
Appearance Colorless to light yellow liquid[3]
Purity ≥95%[]
Solubility Soluble in water, DMSO, DMF, DCM[4]
Storage Conditions -20°C for long-term storage[3]

Reactivity of Functional Groups:

Functional GroupReactive PartnerReaction TypeResulting LinkageKey Features
Azide (-N₃) AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleHigh efficiency, high specificity, bioorthogonal, stable linkage.[5]
Mesylate (-OMs) Thiol (-SH)Nucleophilic SubstitutionThioetherGood leaving group, forms a stable covalent bond with sulfhydryl groups of cysteines. The reaction is typically performed at a slightly basic pH.

Stability Profile:

The stability of this compound is crucial for its successful application. The mesylate group is susceptible to hydrolysis, especially at elevated pH and temperature. The azide group is generally stable under a wide range of conditions but can be sensitive to reducing agents and prolonged exposure to light.

ConditionEffect on Mesylate GroupEffect on Azide GroupRecommendations
pH Susceptible to hydrolysis, particularly at alkaline pH (>8.5).Generally stable in the pH range of 4-11.For mesylate reactions, use a pH range of 7.0-8.5 and minimize reaction time. For azide reactions, a wider pH range is tolerated.
Temperature Hydrolysis rate increases with temperature.Can be thermally labile at very high temperatures.Perform mesylate reactions at room temperature or 4°C. Store the reagent at -20°C.
Reducing Agents Not directly reactive.Can be reduced to an amine by agents like DTT or TCEP.Avoid strong reducing agents if the azide functionality is to be preserved for subsequent reactions.
Light Generally stable.Can be sensitive to UV light.Protect from prolonged exposure to light.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in the development of targeted therapeutics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound is an ideal linker for PROTAC synthesis, enabling the connection of a ligand for the target protein to a ligand for an E3 ligase (e.g., VHL or Cereblon).[4] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action of a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to conjugate a drug to an antibody. For instance, the mesylate group can react with a thiol group on a partially reduced antibody, and the azide group can then be used to attach an alkyne-modified drug via click chemistry. This two-step approach allows for precise control over the drug-to-antibody ratio (DAR).

ADC Synthesis Workflow

ADC_Synthesis Antibody Monoclonal Antibody (with Cysteine) Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab 1. Thiol-Mesylate Reaction Linker This compound Drug Alkyne-Modified Drug Payload ADC Antibody-Drug Conjugate Azide_Ab->ADC 2. Click Chemistry (CuAAC or SPAAC)

Caption: Two-step synthesis of an ADC using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Reaction of this compound with a Thiol-Containing Protein

This protocol describes the modification of a protein with this compound to introduce an azide handle.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Quenching solution: 100 mM N-acetylcysteine in reaction buffer.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a mild reducing agent like TCEP, followed by removal of the reducing agent. Ensure the protein is in an appropriate reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. Monitor the reaction progress by LC-MS if possible.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-modified protein from excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) of the azide-modified protein using mass spectrometry.

Workflow for Thiol-Mesylate Reaction

Thiol_Mesylate_Workflow start Start prep_protein Prepare Thiol-Containing Protein (1-10 mg/mL) start->prep_protein prep_linker Prepare 10 mM This compound in DMSO prep_protein->prep_linker conjugate Add 10-50x molar excess of Linker to Protein prep_linker->conjugate incubate Incubate at RT (1-4h) or 4°C (overnight) conjugate->incubate quench Quench with N-acetylcysteine incubate->quench purify Purify by SEC or Dialysis quench->purify characterize Characterize by Mass Spectrometry (DOL) purify->characterize end End characterize->end

Caption: Step-by-step workflow for protein modification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-modified molecule with an alkyne-containing molecule.

Materials:

  • Azide-modified molecule (from Protocol 1).

  • Alkyne-containing molecule.

  • Reaction buffer: PBS, pH 7.4.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reactant Preparation: In a reaction tube, combine the azide-modified molecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the TBTA stock solution to the CuSO₄ stock solution in a 1:1 to 5:1 molar ratio.

  • Reaction Initiation: Add the catalyst premix to the reactant mixture to a final copper concentration of 0.1-1 mM.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Purification: Purify the final conjugate from the catalyst and excess reagents using SEC or dialysis.

Conclusion

This compound is a powerful and versatile bifunctional crosslinker with broad applications in the life sciences and drug development. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, enable the straightforward and efficient synthesis of complex bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their experimental workflows for the development of novel targeted therapies and research probes. As with any chemical reagent, careful optimization of reaction conditions is recommended to achieve the desired outcome for each specific application.

References

An In-depth Technical Guide to the Physicochemical Properties of Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azide-PEG2-Ms (2-(2-azidoethoxy)ethyl methanesulfonate) is a heterobifunctional crosslinker that has become an invaluable tool for researchers, scientists, and drug development professionals.[1] It incorporates two distinct reactive functionalities at either end of a short, hydrophilic dietheylene glycol (PEG) spacer.[1] The azide (B81097) group serves as a handle for bioorthogonal "click chemistry," while the methanesulfonyl (mesyl) group is an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity, combined with the solubility-enhancing properties of the PEG spacer, makes this compound a versatile linker for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the surface functionalization of nanoparticles.[2][3][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for calculating molar equivalents in reaction protocols, understanding its solubility characteristics, and ensuring its stability.

PropertyValueReferences
Chemical Name 2-(2-azidoethoxy)ethyl methanesulfonate[1]
Synonyms Ms-PEG2-azide, 5-Azido-3-oxapentyl methanesulphonate[1]
CAS Number 176520-23-3[1][5]
Molecular Formula C₅H₁₁N₃O₄S[1][6]
Molecular Weight 209.22 g/mol [1][6][7]
Appearance Colorless to light yellow liquid[3]
Purity ≥95% - 98% (supplier dependent)[1][6][7]
Solubility Soluble in water, DMSO, DMF, DCM[1][8]
Storage Conditions -20°C for long-term storage (years)[1][3][8]

Chemical Structure and Reactivity

The utility of this compound stems from its defined chemical structure, which features two key reactive groups: the azide and the mesyl group.

cluster_azide Click Chemistry cluster_mesyl Nucleophilic Substitution main This compound azide_reagent Alkyne / DBCO / BCN main->azide_reagent Azide Group mesyl_reagent Thiol / Amine main->mesyl_reagent Mesyl Group triazole Stable Triazole Linkage azide_reagent->triazole CuAAC or SPAAC linkage Thioether / Amine Linkage mesyl_reagent->linkage SN2 Reaction start Start prep_protein Prepare Thiol-Containing Protein in Buffer start->prep_protein react Combine Protein and Linker (10-20x Molar Excess) prep_protein->react prep_linker Dissolve this compound in DMSO/DMF prep_linker->react incubate Incubate at 37°C for 4-24h react->incubate purify Purify via SEC or Dialysis incubate->purify end End: Azide-Functionalized Protein purify->end start Start: Azide-Functionalized Molecule add_payload Add Alkyne-Payload (2-5x Molar Excess) start->add_payload add_catalyst Add CuSO4/Ligand Premix add_payload->add_catalyst add_reducer Add Sodium Ascorbate to Initiate add_catalyst->add_reducer incubate Incubate at RT for 1-4h add_reducer->incubate purify Purify Final Conjugate incubate->purify end End: Final Conjugate purify->end

References

Solubility Profile of Azide-PEG2-MS in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azide-PEG2-Mesylate (Azide-PEG2-MS) and related azide-functionalized polyethylene (B3416737) glycol (PEG) linkers in common organic solvents. Understanding the solubility of these bifunctional linkers is critical for their effective use in bioconjugation, drug delivery, and proteomics research. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents visual workflows to guide researchers in their applications.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker featuring an azide (B81097) group for click chemistry reactions and a mesylate group, a good leaving group for nucleophilic substitution reactions, primarily with thiol moieties. The diethylene glycol (PEG2) spacer enhances the hydrophilicity and flexibility of the linker, which can influence its solubility in various media. The mesylate group, often used in pharmaceutical preparations, can also contribute to improved solubility profiles.[1][2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The solubility of this compound will, therefore, be dependent on the interplay between the polar PEG chain and the functionalities of the azide and mesylate groups with the polarity of the organic solvent.

Solubility Data of Azide-PEG Linkers in Organic Solvents

CompoundSolvent(s)Solubility
Azide-PEG3-Maleimide DMSO, DMF, DCMSoluble.[4][5]
Azide-PEG2-NHS Ester DMSO, DMF, DCMSoluble.[6]
N3-PEG2-C2-NHS ester DMSO/PEG300/Tween-80/Saline Mixture≥ 2.5 mg/mL (8.33 mM).[7]
Azide-PEG2-Azide DMSO100 mg/mL (499.50 mM).[8]
Azide-PEG2-Azide DCM, THF, acetonitrile, DMFSoluble.[9]
Azide-PEG2-Carboxylic Acid Water and most organic solventsGood solubility.[10]
Methoxy PEG Azide Water, Chloroform, DMSO10 mg/mL.[11]
Azide PEG Maleimide Water, Chloroform, DMSO10 mg/mL.[12]
Azide-PEG-Azide (general) Water, aqueous buffer, chloroform, methylene (B1212753) chloride, DMF, DMSOSoluble.[13]
Alcohol, tolueneLess soluble.[13]
EtherNot soluble.[13]

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent, the following general experimental protocols can be adapted.

Kinetic Solubility Assay

This high-throughput method is suitable for rapid screening of solubility.[14]

Objective: To determine the kinetic solubility of a compound in a buffered solution after addition from a DMSO stock.

Materials:

  • Test Compound (this compound)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other relevant aqueous buffer

  • 96-well microtiter plates (UV-transparent for UV assay)

  • Nephelometer or UV-Vis spectrophotometer

  • Pipettes and tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours).

  • Measurement:

    • Nephelometric Method: Measure the light scattering of the samples. An increase in turbidity indicates precipitation of the compound.

    • Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve in the same buffer/DMSO mixture is required.

  • Data Analysis: The solubility is defined as the highest concentration at which no significant precipitation (nephelometry) or a clear solution (visual/UV) is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Objective: To determine the equilibrium solubility of a compound by allowing it to reach saturation in a solvent over an extended period.

Materials:

  • Test Compound (this compound)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the selected solvent in a vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to assessing the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Define Solvent & Temperature prep_stock Prepare Stock Solution (if applicable) start->prep_stock add_excess Add Excess Compound to Solvent start->add_excess agitate Agitate at Constant Temp (e.g., 24-48h) prep_stock->agitate add_excess->agitate separate Separate Solid/Liquid (Centrifugation/Filtration) agitate->separate analyze Analyze Supernatant (HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end_node End: Solubility Value calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility_Prediction_Logic cluster_properties Molecular Properties cluster_solvents Solvent Polarity compound This compound peg PEG2 Spacer (Polar, H-bonding) azide Azide Group (Polar) mesylate Mesylate Group (Polar, Ionic Potential) polar_aprotic Polar Aprotic (DMSO, DMF, Acetonitrile) peg->polar_aprotic Good Interaction polar_protic Polar Protic (Water, Alcohols) peg->polar_protic Good Interaction (H-bonding) nonpolar Nonpolar (Toluene, Hexane, Ether) peg->nonpolar Poor Interaction azide->polar_aprotic Good Interaction azide->nonpolar Poor Interaction mesylate->polar_aprotic Good Interaction mesylate->polar_protic Potential Interaction mesylate->nonpolar Poor Interaction solubility_high High Solubility polar_aprotic->solubility_high Predicted Outcome solubility_moderate Moderate to High Solubility polar_protic->solubility_moderate Predicted Outcome solubility_low Low Solubility nonpolar->solubility_low Predicted Outcome

Caption: "Like Dissolves Like" Solubility Prediction.

References

An In-depth Technical Guide to the Safe Handling and Use of Azide-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, handling precautions, and experimental protocols for Azide-PEG2-Maleimide, a bifunctional linker molecule commonly utilized by researchers, scientists, and drug development professionals in bioconjugation, diagnostics, and therapeutics.

Introduction to Azide-PEG2-Maleimide

Azide-PEG2-Maleimide is a heterobifunctional crosslinker containing an azide (B81097) group and a maleimide (B117702) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group facilitates covalent ligation with alkyne-containing molecules via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition). The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The hydrophilic PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous media.

This unique combination of reactive groups makes Azide-PEG2-Maleimide a versatile tool for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1]

Hazard Identification and Safety Precautions

The safety profile of Azide-PEG2-Maleimide is primarily determined by its azide and maleimide functional groups. While the PEG linker is generally considered safe and biocompatible, the azide moiety, in particular, necessitates careful handling.[2][][4][5]

2.1. Summary of Hazards

A Safety Data Sheet (SDS) for a similar compound, Azide-PEG2-MS, indicates the following potential hazards:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[6]

2.2. The Azide Moiety: A Primary Concern

Organic and inorganic azides are energetic compounds that can be toxic and potentially explosive.[7] Sodium azide, a related inorganic azide, is highly toxic and can form explosive heavy metal azides.[8][9][10] While the azide in Azide-PEG2-Maleimide is part of a larger organic molecule, which can somewhat temper its reactivity, precautions are still crucial.

Key safety considerations for the azide group include:

  • Toxicity: Azides can be highly toxic if ingested, inhaled, or absorbed through the skin.[10][11]

  • Reactivity with Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[8][9]

  • Reactivity with Metals: Azides can react with heavy metals such as lead, copper, silver, and zinc to form shock-sensitive and explosive metal azides. This includes contact with metal spatulas, drainpipes, and equipment.[8][9][10]

  • Heat and Shock Sensitivity: Some azides can decompose violently when heated or subjected to shock.[7][9]

2.3. The Maleimide Moiety

The maleimide group is a reactive electrophile that targets thiol groups. While essential for its intended bioconjugation function, it can also react with other biological nucleophiles. The primary concern with maleimides is their potential to act as skin and respiratory irritants.

2.4. Personal Protective Equipment (PPE)

When handling Azide-PEG2-Maleimide, appropriate personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (at least 0.11mm thickness) are recommended. Consider double-gloving.[9][11]To prevent skin contact and absorption. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.[6][10]To protect eyes from splashes or dust.
Lab Coat A standard lab coat that is fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling larger quantities or in case of aerosol generation.[10][12]To prevent inhalation of dust or aerosols.[6]

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of Azide-PEG2-Maleimide and ensuring laboratory safety.

3.1. General Handling

  • Work Area: All manipulations of solid Azide-PEG2-Maleimide and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Utensils: NEVER use metal spatulas or other metal utensils to handle azides.[8][9] Use plastic or ceramic spatulas to prevent the formation of explosive metal azides.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[9]

  • Incompatible Materials: Keep Azide-PEG2-Maleimide away from acids, heavy metals, halogenated solvents, and strong oxidizing agents.[7][8][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6][12]

3.2. Storage

ParameterRecommendationRationale
Temperature Store at -20°C in a tightly sealed container.[13]To maintain chemical stability and prevent degradation.
Light Protect from light.[7][8]To prevent light-induced decomposition.
Inert Atmosphere For long-term storage, consider storing under an inert gas like argon or nitrogen.To protect from moisture and oxidation.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[10] The container should be clearly labeled as "ACUTELY TOXIC".[10]To prevent accidental reactions and ensure proper identification.

Experimental Protocols: Thiol-Maleimide Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) with Azide-PEG2-Maleimide. This protocol should be adapted based on the specific biomolecules being used.

4.1. Workflow Diagram

G Experimental Workflow: Thiol-Maleimide Conjugation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis A Prepare Thiol-Containing Molecule (e.g., Protein) D Combine Reactants A->D B Prepare Azide-PEG2-Maleimide Solution B->D C Prepare Reaction Buffer (pH 6.5-7.5, degassed) C->D E Incubate Reaction Mixture (e.g., 1-2 hours at RT) D->E Thiol-Maleimide Reaction Occurs F Purify Conjugate (e.g., SEC, Dialysis) E->F Stop Reaction G Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) F->G

Caption: Workflow for a typical bioconjugation experiment using Azide-PEG2-Maleimide.

4.2. Detailed Methodology

  • Preparation of Thiol-Containing Molecule:

    • If the thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate to allow for disulfide bond reduction.

    • Remove the excess reducing agent using a desalting column or dialysis. The buffer should be degassed and preferably purged with an inert gas to prevent re-oxidation of the thiols.

  • Preparation of Azide-PEG2-Maleimide Solution:

    • Immediately before use, dissolve the Azide-PEG2-Maleimide in a water-miscible organic solvent such as DMSO or DMF.[14]

    • The solution should be prepared fresh as the maleimide group can hydrolyze in aqueous solutions, rendering it unreactive.[15]

  • Conjugation Reaction:

    • The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[15] At higher pH values, the maleimide ring is more susceptible to hydrolysis, and at lower pH values, the reaction with the thiol is slower.

    • Add the dissolved Azide-PEG2-Maleimide to the solution of the thiol-containing molecule. A molar excess of the linker is typically used to ensure complete labeling of the available thiol groups.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove excess, unreacted Azide-PEG2-Maleimide and other small molecules from the reaction mixture using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

4.3. Thiol-Maleimide Reaction and Potential Side Reactions

The primary reaction is the Michael addition of a thiol to the maleimide double bond. However, it's important to be aware of potential side reactions.

G Thiol-Maleimide Reaction and Hydrolysis Side Reaction cluster_main Desired Reaction Pathway cluster_side Undesired Side Reaction A Azide-PEG2-Maleimide C Stable Thioether Conjugate A->C Michael Addition (pH 6.5-7.5) B Thiol-containing Biomolecule (R-SH) B->C D Azide-PEG2-Maleimide F Inactive Maleic Amide D->F Hydrolysis (especially at pH > 7.5) E H₂O E->F

Caption: Desired thiol-maleimide reaction versus the undesired hydrolysis of the maleimide group.

One notable side reaction is the potential for the succinimidyl thioether linkage to undergo a retro-Michael reaction, especially in the presence of other thiols.[16] Additionally, if the thiol is on an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, which may affect the stability and properties of the conjugate.[16][17][18]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

5.1. Exposure Response

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with tepid water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air immediately.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth if there is a risk of secondary exposure).[12] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6][9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9]

5.2. Spill Response

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • For solid spills, carefully cover with a paper towel and dampen with a slightly alkaline solution (pH > 9) to prevent the formation of hydrazoic acid.[9][11]

    • Gently sweep the material into a non-metal container for disposal.[9]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Wipe the spill area with a soap and water solution.[11]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EH&S) department immediately.[8][9]

Waste Disposal

All waste containing Azide-PEG2-Maleimide must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, non-metallic, sealed containers.[10]

  • DO NOT pour azide-containing waste down the drain, as it can react with metal pipes (B44673) to form explosive metal azides.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific disposal procedures.[8]

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize Azide-PEG2-Maleimide in their scientific endeavors while minimizing risks to themselves and their colleagues.

References

Synthesis of Azide-PEG2-Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for Azide-PEG2-Mesylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2-(2-azidoethoxy)ethanol, from diethylene glycol, followed by its mesylation to yield the final product.

Core Synthesis Pathway

The synthesis of Azide-PEG2-Mesylate is achieved through two primary sequential reactions:

  • Synthesis of 2-(2-azidoethoxy)ethanol: This precursor is synthesized from diethylene glycol. The process involves a selective tosylation of one of the hydroxyl groups, followed by a nucleophilic substitution with sodium azide (B81097).

  • Mesylation of 2-(2-azidoethoxy)ethanol: The hydroxyl group of the synthesized 2-(2-azidoethoxy)ethanol is then converted to a mesylate group using methanesulfonyl chloride in the presence of a base.

This route provides a reliable and efficient method for the preparation of Azide-PEG2-Mesylate.

Experimental Protocols

Step 1: Synthesis of 2-(2-azidoethoxy)ethanol

This procedure involves two sub-steps: the monotosylation of diethylene glycol and the subsequent azidation.

1a. Monotosylation of Diethylene Glycol

  • Materials: Diethylene glycol, p-toluenesulfonyl chloride, triethylamine (B128534), dichloromethane (B109758), water, anhydrous sodium sulfate (B86663).

  • Procedure:

    • Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction flask.

    • Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.

    • Under an ice bath, add the p-toluenesulfonyl chloride solution dropwise to the diethylene glycol solution.

    • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 400 ml of water.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the resulting intermediate by column chromatography to yield the monotosylated diethylene glycol.[1]

1b. Azidation of Monotosylated Diethylene Glycol

  • Materials: Monotosylated diethylene glycol from Step 1a, sodium azide, ethanol, water, dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 55 g of the purified monotosylated diethylene glycol in 300 ml of ethanol.

    • Add 18 g of sodium azide to the solution.

    • Heat the mixture to 80°C and maintain for 10 hours.

    • After the reaction is complete, cool the mixture to room temperature and add 200 ml of water.

    • Extract the product with 500 ml of dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(2-azidoethoxy)ethanol.[1] A yield of 95% can be expected for this step.[1]

Step 2: Synthesis of Azide-PEG2-Mesylate
  • Materials: 2-(2-azidoethoxy)ethanol from Step 1, triethylamine, methanesulfonyl chloride, dichloromethane, water, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 28 g of 2-(2-azidoethoxy)ethanol in 300 ml of dichloromethane in a reaction flask.

    • Add 18 g of triethylamine to the solution.

    • Under an ice bath, slowly add 19 g of methanesulfonyl chloride.

    • Allow the reaction to proceed at 20°C for 12 hours.

    • Upon completion, wash the mixture with 400 ml of water.

    • Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography to obtain Azide-PEG2-Mesylate.[1] A yield of 90% can be expected for this final step.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Azide-PEG2-Mesylate.

StepReactantMolar Equiv.Reagent/SolventQuantityReaction TimeTemperatureYield
1aDiethylene Glycol1p-Toluenesulfonyl Chloride1.1 eq.12 h0°C to 20°C~90%
Triethylamine1.5 eq.
Dichloromethane650 ml
1bMonotosylated Diethylene Glycol1Sodium Azide1.5 eq.10 h80°C~95%
Ethanol300 ml
22-(2-azidoethoxy)ethanol1Methanesulfonyl Chloride1.2 eq.12 h0°C to 20°C~90%
Triethylamine1.5 eq.
Dichloromethane300 ml

Note: Yields are approximate and can vary based on experimental conditions.

Product Characterization

The final product, Azide-PEG2-Mesylate (2-(2-azidoethoxy)ethyl methanesulfonate), has the following properties:

  • Molecular Formula: C₅H₁₁N₃O₄S[2]

  • Molecular Weight: 209.22 g/mol [2]

  • ¹H NMR Data (400MHz, CDCl₃): δ: 4.373 (t, J=4.0Hz, 2H); 3.778-3.644 (m, 4H); 3.389 (t, J=4.8Hz, 2H); 3.098 (s, 3H).[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for Azide-PEG2-Mesylate.

Synthesis_Workflow A Diethylene Glycol R1 p-TsCl, Et3N DCM, 0-20°C A->R1 B Monotosylated Diethylene Glycol R2 NaN3, EtOH 80°C B->R2 C 2-(2-azidoethoxy)ethanol R3 MsCl, Et3N DCM, 0-20°C C->R3 D Azide-PEG2-Mesylate R1->B R2->C R3->D

Caption: Synthesis route of Azide-PEG2-Mesylate.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG2-MS in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG2-Ms, a heterobifunctional linker, in click chemistry applications. This reagent is particularly valuable for bioconjugation, enabling the precise and efficient linkage of molecules for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (Azido-PEG2-Methanesulfonate) is a versatile chemical tool featuring a terminal azide (B81097) group and a terminal mesylate group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a handle for bioorthogonal click chemistry reactions, while the mesylate group is an excellent leaving group for nucleophilic substitution reactions with functionalities like amines and thiols. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance during conjugation.

This two-step conjugation strategy involves an initial nucleophilic substitution to attach the linker to a molecule of interest, followed by a click chemistry reaction to conjugate a second molecule. This approach offers high selectivity and efficiency under mild reaction conditions.

Key Features of this compound:

  • Orthogonal Reactivity: The azide and mesylate groups react under distinct conditions, allowing for sequential and controlled conjugation.

  • PEG Spacer: The hydrophilic PEG linker improves the solubility of the conjugate and minimizes aggregation.[1]

  • Versatility: Applicable to a wide range of molecules, including proteins, peptides, and small molecules.

  • High Reactivity of Mesylate: The mesyl group readily reacts with nucleophiles such as amines and thiols.[2]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: For the site-specific conjugation of cytotoxic drugs to antibodies.

  • PROTAC Synthesis: As a flexible linker to connect a target protein binder with an E3 ligase ligand, facilitating targeted protein degradation.[3][4]

  • Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules.

  • Surface Modification: For the functionalization of surfaces in material science applications.

Data Presentation

Table 1: Reactivity of Functional Groups with this compound
Functional GroupReactive End of LinkerReaction TypeTypical Conditions
Primary Amine (-NH₂)Mesylate (-OMs)Nucleophilic SubstitutionpH 7-9, Room Temperature to 37°C
Thiol (-SH)Mesylate (-OMs)Nucleophilic SubstitutionpH 7-8, Room Temperature
AlkyneAzide (-N₃)CuAACCuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA), aq. buffer
Strained Alkyne (e.g., DBCO, BCN)Azide (-N₃)SPAACPhysiological pH, Room Temperature or 37°C
Table 2: Representative Reaction Parameters for Click Chemistry with Azide-PEGylated Intermediates
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide-functionalized molecule, Terminal alkyneAzide-functionalized molecule, Strained alkyne (e.g., DBCO)
Catalyst CuSO₄ (e.g., 50 µM) and Sodium Ascorbate (e.g., 2.5 mM)None (Copper-free)
Ligand e.g., THPTA (e.g., 250 µM)Not applicable
Solvent Aqueous buffers (e.g., PBS), DMSO, or mixturesAqueous buffers (e.g., PBS), DMSO, or mixtures
Temperature Room Temperature to 37°CRoom Temperature to 37°C
Reaction Time 30 minutes to 4 hours1 to 4 hours
Typical Yield High (often >90%)[5][6]High
Second-Order Rate Constant (k₂) ~10⁴ - 10⁵ M⁻¹s⁻¹~0.01 - 1 M⁻¹s⁻¹[7]

Note: The reaction rates for SPAAC can be influenced by the specific strained alkyne, buffer, and pH. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule to this compound

This protocol describes the initial step of conjugating a molecule containing a thiol group (e.g., a cysteine residue in a protein) to the mesylate end of the this compound linker.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker

  • Quenching solution (e.g., N-acetyl-L-cysteine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Dissolve the thiol-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • To stop the reaction, add a 100-fold molar excess of a quenching agent like N-acetyl-L-cysteine to react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by dialysis against PBS or by using a desalting column.

    • The resulting azide-functionalized molecule is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA. Let it stand for 2-3 minutes.

  • Set up the Reaction:

    • In a new reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.1- to 2-fold molar excess relative to the azide).

    • Add the prepared catalyst premix to the reaction mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove the copper catalyst, excess reagents, and any byproducts.[2][10]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "clicking" of the azide-functionalized molecule from Protocol 1 to a strained alkyne-containing molecule (e.g., DBCO-functionalized).

Materials:

  • Azide-functionalized molecule

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Set up the Reaction:

    • Add the stock solution of the strained alkyne-containing molecule to the solution of the azide-functionalized molecule. A molar excess of the strained alkyne (e.g., 5- to 20-fold) is typically used. Keep the final concentration of the organic solvent low (<10%).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the final conjugate using methods such as SEC or HIC to remove any unreacted starting materials.

Characterization of the Final Conjugate

The successful synthesis of the final bioconjugate can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): LC-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the addition of the linker and the second molecule.[11][12][13]

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • UV-Vis Spectroscopy: To quantify the degree of labeling if one of the conjugated molecules has a distinct absorbance profile.

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC and Reverse-Phase HPLC can be used to assess the purity of the conjugate.[14]

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Analysis mol1 Molecule A (e.g., Protein with -SH) reaction1 Reaction with Mesylate Group mol1->reaction1 linker This compound linker->reaction1 product1 Azide-PEG2-Molecule A reaction1->product1 reaction2 CuAAC or SPAAC product1->reaction2 mol2 Molecule B (e.g., Alkyne-Drug) mol2->reaction2 final_product Molecule A-PEG2-Molecule B (Final Conjugate) reaction2->final_product analysis Purification & Characterization (LC-MS, SDS-PAGE) final_product->analysis

Caption: Experimental workflow for a two-step bioconjugation using this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Target Binder-Linker-E3 Ligase Binder) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein (e.g., Oncogenic Protein) target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination recruits ubiquitin Ubiquitin ubiquitin->polyubiquitination polyub_target Polyubiquitinated Target Protein polyubiquitination->polyub_target degradation Degradation polyub_target->degradation proteasome Proteasome proteasome->degradation mediates degraded_peptides Degraded Peptides degradation->degraded_peptides

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG2-MS (2-(2-azidoethoxy)ethyl methanesulfonate) is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. The molecule features two key functional groups: a terminal azide (B81097) group and a methanesulfonyl (mesyl) group. The azide group is stable and serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

The mesyl group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the covalent attachment of various nucleophiles, such as amines and thiols, through a nucleophilic substitution reaction (typically an SN2 mechanism). This dual functionality enables the sequential and orthogonal conjugation of different molecules, providing a powerful tool for constructing complex bioconjugates.[2][3]

These application notes provide detailed protocols for the nucleophilic substitution on this compound with amine and thiol nucleophiles, along with methods for purification and characterization of the resulting products.

Reaction Mechanism and Workflow

The core reaction involves the displacement of the mesylate group by a nucleophile. The azide end of the molecule remains intact for subsequent conjugation steps.

General Reaction Scheme

The general workflow for utilizing this compound in a nucleophilic substitution reaction followed by a subsequent click reaction is outlined below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Purification cluster_2 Step 3: Downstream Application A This compound (Electrophile) C Azide-PEG2-Nu (Product) A->C SN2 Reaction B Nucleophile (Nu-H) (e.g., R-NH2, R-SH) B->C D Crude Reaction Mixture C->D E Purified Azide-PEG2-Nu D->E Chromatography / Filtration G Final Conjugate E->G Click Chemistry (CuAAC/SPAAC) F Alkyne-containing Molecule F->G

Caption: General experimental workflow.

Key Applications

  • Synthesis of Heterobifunctional Linkers: Creation of custom linkers, such as Azide-PEG-Amine or Azide-PEG-Thiol, for multi-step conjugation strategies.[2][4]

  • Drug Delivery: Conjugation of targeting ligands (via the nucleophile) to a PEGylated drug carrier precursor that can be later attached to a payload via click chemistry.[1]

  • Surface Modification: Functionalization of surfaces containing amine or thiol groups, followed by the attachment of other molecules to the azide terminus.[5]

  • Peptide and Protein Modification (PEGylation): Site-specific PEGylation by reacting with cysteine (thiol) or lysine (B10760008) (amine) residues, while preserving the azide for further functionalization.[6]

Experimental Protocols

The following protocols are based on established procedures for nucleophilic substitution on PEG-mesylates.[6][7] Reaction conditions should be optimized for specific nucleophiles.

Protocol 1: Synthesis of Azide-PEG2-Amine via Nucleophilic Substitution

This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine (B48309) as a model compound). The amine acts as the nucleophile, displacing the mesylate group. A large excess of the amine is used to drive the reaction to completion and act as the base.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Nucleophile: Add a large excess of the primary amine (e.g., 10-20 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution (3x) to remove excess amine and salts.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Azide-PEG2-Amine product.[8]

Protocol 2: Synthesis of Azide-PEG2-Thiol via Nucleophilic Substitution

This protocol outlines the reaction of this compound with a thiol. A non-nucleophilic base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Materials:

  • This compound

  • Thiol (e.g., 1-dodecanethiol (B93513) as a model compound)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the thiol (1.2-1.5 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (3x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for nucleophilic substitution on PEG-mesylates. Yields are based on analogous, high-efficiency substitution reactions reported in the literature.[6]

ParameterNucleophilic Substitution with AmineNucleophilic Substitution with ThiolReference
Nucleophile (Example) Primary/Secondary AmineThiol[3]
Molar Ratio (Nu:PEG-MS) 10-20 : 11.2-1.5 : 1Protocol
Base None (Amine is the base)DIPEA or TEA (2.0 eq.)Protocol
Solvent DCMDMFProtocol
Temperature Room TemperatureRoom TemperatureProtocol
Reaction Time 12 - 24 hours4 - 12 hoursProtocol
Expected Yield >95%>95%[6]

Product Characterization

Accurate characterization is crucial to confirm the successful synthesis and purity of the Azide-PEG2-Nu product.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the quantitative conversion of the mesylate group.[7][9] The key is to observe the disappearance of the mesyl proton signal and the appearance of new signals corresponding to the protons adjacent to the newly installed nucleophile.

Functional GroupChemical Shift (δ, ppm)MultiplicityDescriptionReference
-O-CH₂-CH₂-OMs ~4.3 ppmtripletMethylene protons adjacent to mesylate[10]
CH₃-SO₂- ~3.1 ppmsingletMethyl protons of the mesyl group[10]
-O-CH₂-CH₂-N₃ ~3.4 ppmtripletMethylene protons adjacent to azide[7]
-O-CH₂-CH₂-NHR ~2.9 ppmtripletMethylene protons adjacent to the new amine[7]
PEG Backbone ~3.6 ppmmultiplet-(CH₂CH₂O)- repeating units[9]
Mass Spectrometry (MALDI-TOF or ESI-MS)

Mass spectrometry is used to confirm the molecular weight of the final product, verifying the successful conjugation of the nucleophile.[10]

Chromatography
  • Size Exclusion Chromatography (SEC): Useful for assessing the polydispersity of the PEG product and identifying any high-molecular-weight byproducts from side reactions.[8]

  • Ion-Exchange Chromatography (IEC): An excellent method for purifying PEGylated products and separating species based on charge, which changes upon successful substitution.[8][11]

Signaling Pathway / Application Logic

The use of this compound in creating antibody-drug conjugates (ADCs) illustrates its utility in complex bioconjugation schemes.

ADC_Synthesis cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Final Conjugation reagent This compound azide_peg_linker Azide-PEG2-S-Linker-Payload reagent->azide_peg_linker Nucleophilic Substitution thiol_linker Thiol-containing Linker-Payload thiol_linker->azide_peg_linker adc_product Antibody-Drug Conjugate (ADC) azide_peg_linker->adc_product SPAAC 'Click' Reaction antibody Antibody (mAb) activated_mAb DBCO-modified mAb antibody->activated_mAb Amine Coupling dbco_alkyne DBCO-NHS Ester dbco_alkyne->activated_mAb activated_mAb->adc_product

Caption: ADC synthesis using this compound.

References

Application Notes and Protocols for the Reaction of Azide-PEG2-Maleimide with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical execution of the reaction between Azide-PEG2-Maleimide (Azide-PEG2-MS) and thiol groups. This bioconjugation technique is pivotal for the site-specific modification of proteins, peptides, and other biomolecules, enabling a broad range of applications in drug development, diagnostics, and fundamental research. The inclusion of an azide (B81097) group provides a versatile handle for subsequent bioorthogonal "click" chemistry reactions.

Introduction and Reaction Principle

The reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation chemistry. It proceeds via a Michael addition mechanism where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1] This results in the formation of a stable covalent thiosuccinimide linkage.[2][1] The Azide-PEG2-Maleimide reagent incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and reduce steric hindrance of the conjugate, and a terminal azide group for further functionalization via click chemistry.[3][4]

Key Features of the Thiol-Maleimide Reaction:

  • High Selectivity: Highly specific for thiol groups at neutral pH.[5]

  • Rapid Kinetics: The reaction is generally fast under mild conditions.[6]

  • Stable Linkage: Forms a relatively stable thioether bond.[1] However, the stability can be a concern under certain in vivo conditions.[2][6][7]

Key Reaction Parameters and Quantitative Data

The success and efficiency of the thiol-maleimide conjugation are dependent on several key parameters. The following tables summarize critical data for reaction optimization.

ParameterRecommended ConditionNotes
pH 6.5 - 7.5[5]Optimal range for selective reaction with thiols. At pH > 7.5, reactivity with primary amines (e.g., lysine (B10760008) residues) increases.[5] Maleimide hydrolysis also increases at higher pH.[8]
Temperature 4°C to Room Temperature (20-25°C)[8]Lower temperatures can be used to slow down the reaction and potentially minimize side reactions.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 for proteins[9]An excess of the maleimide reagent is typically used to ensure complete reaction with the thiol. The optimal ratio should be determined empirically.[8]
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)Buffers should be free of extraneous thiols.[5] A small amount of organic co-solvent (e.g., DMSO, DMF) may be needed to dissolve the Azide-PEG2-Maleimide.[10]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)Often required to reduce disulfide bonds in proteins to free up thiol groups for reaction. TCEP is preferred as it does not contain a thiol group itself.
Stability ParameterObservationMitigation Strategies
Retro-Michael Reaction The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of endogenous thiols like glutathione.[2][6]Use of next-generation maleimides or hydrolysis of the thiosuccinimide ring to form a stable thioether.[2][7]
Thiazine Rearrangement Can occur with N-terminal cysteine residues, especially at basic pH.[1][11]Perform conjugation at a lower pH (around 6.5-7.0). Acetylation of the N-terminus can also prevent this.[1]
Maleimide Hydrolysis The maleimide ring can open upon exposure to water, especially at pH > 7.5, rendering it unreactive to thiols.[5][8]Prepare aqueous solutions of maleimide-containing reagents immediately before use and maintain the recommended pH range.[5]

Experimental Protocols

General Protocol for Protein Labeling with Azide-PEG2-Maleimide

This protocol provides a general guideline for the conjugation of Azide-PEG2-Maleimide to a thiol-containing protein, such as one with cysteine residues.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.4)

  • Azide-PEG2-Maleimide

  • Anhydrous DMSO or DMF

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[12]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12]

    • Remove excess TCEP using a desalting column, exchanging the protein into the reaction buffer (e.g., PBS, pH 7.2).

  • Azide-PEG2-Maleimide Preparation:

    • Immediately before use, dissolve the Azide-PEG2-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Azide-PEG2-Maleimide stock solution to the protein solution.[9] The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~50-100 mM to react with any excess maleimide. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Azide-PEG2-Maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[10]

  • Characterization:

    • The resulting azide-functionalized protein can be characterized by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling. The azide group is now available for subsequent click chemistry reactions.

Visualizations

Reaction Mechanism and Experimental Workflow

G cluster_reaction Thiol-Maleimide Reaction Mechanism cluster_workflow Experimental Workflow thiol Thiol Group (R-SH) transition Michael Addition (pH 6.5-7.5) thiol->transition Nucleophilic attack maleimide Azide-PEG2-Maleimide maleimide->transition product Thiosuccinimide Linkage (Stable Conjugate) transition->product start Start: Thiol-containing Biomolecule reduction Disulfide Reduction (optional, with TCEP) start->reduction reaction React with Azide-PEG2-Maleimide reduction->reaction purification1 Purification (remove excess reagent) reaction->purification1 azide_product Azide-functionalized Biomolecule purification1->azide_product click Click Chemistry (with alkyne-modified molecule) azide_product->click purification2 Final Purification click->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Reaction mechanism and a typical experimental workflow for bioconjugation.

Linkage Instability and Stabilization

G cluster_instability Thiosuccinimide Linkage Instability cluster_stabilization Stabilization Strategy conjugate Thiosuccinimide Conjugate retro Retro-Michael Reaction (e.g., with Glutathione) conjugate->retro cleavage Cleavage of Conjugate retro->cleavage conjugate2 Thiosuccinimide Conjugate hydrolysis Ring Hydrolysis (favored by some maleimide structures) conjugate2->hydrolysis stable_product Stable Thioether Adduct (Resistant to retro-Michael) hydrolysis->stable_product

Caption: Instability of the thiosuccinimide linkage and a stabilization method.

References

Application Notes and Protocols for Azide-PEG2-MS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]

Azide-PEG2-MS is a versatile, heterobifunctional linker used in the modular synthesis of PROTACs. It features an azide (B81097) group for "click chemistry" conjugation and a mesylate (Ms) group, which is an excellent leaving group for nucleophilic substitution reactions. This combination allows for a highly efficient and modular approach to PROTAC assembly.

Properties and Advantages of this compound Linker

The this compound linker incorporates several advantageous features for PROTAC development:

  • Heterobifunctionality : The orthogonal reactivity of the azide and mesylate groups allows for controlled, stepwise conjugation of the target protein and E3 ligase ligands.

  • Click Chemistry Compatibility : The azide (N3) group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][] These "click" reactions are known for their high yields, mild reaction conditions, and broad functional group tolerance.[7][8]

  • PEG Spacer : The short di-ethylene glycol (PEG2) spacer is hydrophilic, which can help to improve the solubility and permeability of the final PROTAC molecule.[3][9] PEG linkers also offer flexibility, which is crucial for allowing the PROTAC to adopt the optimal conformation for ternary complex formation.[9]

  • Reactive Mesylate Group : The mesylate group is a highly reactive leaving group, enabling efficient conjugation to nucleophiles such as amines (-NH2) or thiols (-SH) commonly found on E3 ligase ligands or warheads.

Table 1: Characteristics of this compound Linker

FeatureDescriptionRelevance in PROTAC Synthesis
Chemical Moiety Azide (-N3)Enables highly efficient and specific conjugation via CuAAC or SPAAC click chemistry.[5]
Chemical Moiety PEG2 SpacerEnhances hydrophilicity, potentially improving solubility and cell permeability. Provides linker flexibility.[3][9]
Chemical Moiety Mesylate (-OMs)Acts as an excellent leaving group for nucleophilic substitution with amine or thiol groups on ligands.
Functionality HeterobifunctionalAllows for controlled, sequential attachment of the two distinct ligands (POI and E3 ligase).

PROTAC Mechanism of Action: Ubiquitin-Proteasome System

PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase.[10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[2] The PROTAC molecule is subsequently released and can act catalytically to degrade multiple target protein molecules.[2]

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TC POI-PROTAC-E3 Ternary Complex PROTAC->TC POI->TC E3->TC Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitin Transfer PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Application: PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a modular process. A typical strategy involves a two-step conjugation. First, one of the ligands (e.g., an alkyne-modified warhead) is attached to the linker via a click chemistry reaction. Second, the resulting intermediate is conjugated to the second ligand (e.g., an amine-containing E3 ligase ligand) via nucleophilic substitution of the mesylate group.

Synthesis_Workflow cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Nucleophilic Substitution Warhead Alkyne-modified Target Ligand (Warhead) Intermediate Warhead-Linker Intermediate Warhead->Intermediate + Cu(I) catalyst Linker This compound Linker->Intermediate + Cu(I) catalyst E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -NH2) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC + Base (optional) Intermediate->Final_PROTAC + Base (optional)

Caption: A modular two-step workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the conjugation of an alkyne-functionalized target ligand to this compound via CuAAC, followed by conjugation to an amine-bearing E3 ligase ligand.

Materials:

  • Alkyne-functionalized target protein ligand (Warhead-Alkyne)

  • This compound

  • E3 ligase ligand with a primary or secondary amine (E3-NH2)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Water

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Purification: Reverse-phase HPLC system, preparative C18 column

  • Analysis: LC-MS, NMR

Procedure:

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vial, dissolve the Warhead-Alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., DMF/H2O or DMSO/H2O).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq). In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Warhead-PEG2-MS intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Nucleophilic Substitution

  • Dissolve the crude or purified Warhead-PEG2-MS intermediate (1.0 eq) and the E3-NH2 ligand (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. The base acts as a scavenger for the methanesulfonic acid byproduct.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) to facilitate the reaction. Monitor progress by LC-MS (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the final crude PROTAC using preparative reverse-phase HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain a solid powder.

  • Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC and appropriate controls (e.g., DMSO vehicle)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95 °C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Data Presentation: Impact of Linker on PROTAC Efficacy

The linker composition and length are critical for PROTAC activity. While specific data for this compound will depend on the specific warhead and E3 ligase ligand used, the following table provides illustrative data for a series of PROTACs with varying PEG linker lengths to demonstrate this principle.[9][11] Degradation potency is typically measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Table 2: Illustrative Degradation Data for PROTACs with Varying PEG Linker Lengths

PROTAC LinkerNumber of PEG UnitsApproximate Linker Length (Å)DC50 (nM)Dmax (%)
Analog 1 1~7.525075
Analog 2 (e.g., PEG2) 2~1145>95
Analog 3 3~14.560>95
Analog 4 4~1815080
Analog 5 5~21.540065

Note: This data is representative and serves to illustrate the structure-activity relationship of the linker. Optimal linker length is highly dependent on the specific POI and E3 ligase combination and must be determined empirically.

References

Application Notes and Protocols for Azide-PEG2-MS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] Azide-PEG2-MS is a heterobifunctional linker designed for ADC development, featuring a terminal azide (B81097) group for bioorthogonal click chemistry and a methanesulfonyl (mesyl) group for covalent attachment to the antibody. The short di-ethylene glycol (PEG2) spacer enhances solubility and can reduce aggregation of the resulting ADC.[1]

The mesyl group is a good leaving group that can react with nucleophilic amino acid residues on the antibody, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine, to form a stable covalent bond.[2] The azide group provides a handle for the subsequent attachment of a payload functionalized with a complementary reactive group, typically an alkyne, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[3][4][5] This two-step approach allows for a modular and flexible strategy in the assembly of ADCs.

These application notes provide detailed protocols for the use of this compound in the development of ADCs, from antibody modification and payload conjugation to the characterization and in vitro evaluation of the final conjugate.

Key Features of this compound

  • Bifunctionality: Possesses a mesyl group for initial antibody conjugation and an azide group for subsequent payload attachment via click chemistry.

  • PEG Spacer: The hydrophilic PEG2 spacer can improve the solubility and pharmacokinetic properties of the ADC.[1]

  • Click Chemistry Compatibility: The azide moiety enables highly efficient and bioorthogonal conjugation, leading to a stable triazole linkage with high yields and specificity.[3][4]

Experimental Workflow for ADC Development using this compound

The overall workflow for developing an ADC with this compound involves a two-stage conjugation process. The first stage is the attachment of the linker to the antibody through the reaction of the mesyl group with nucleophilic residues on the antibody surface. The second stage involves the conjugation of an alkyne-modified cytotoxic payload to the azide-functionalized antibody via click chemistry.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Evaluation Ab Antibody Mod_Ab Azide-Modified Antibody Ab->Mod_Ab Linker Conjugation Linker This compound Linker->Mod_Ab Payload Alkyne-Payload ADC Antibody-Drug Conjugate Payload->ADC Mod_Ab->ADC Click Chemistry Purification Purification ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Evaluation In Vitro Evaluation Characterization->Evaluation

Caption: General experimental workflow for ADC development using this compound.

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the covalent attachment of the this compound linker to an antibody. The primary targets for the mesyl group are the ε-amino groups of lysine residues.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 8.0)

  • Desalting column (e.g., PD-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or azide, perform a buffer exchange into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker Stock Solution:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Determine the desired molar excess of this compound to the antibody. A starting point is a 10- to 20-fold molar excess, which may require optimization to achieve the desired degree of labeling (DOL).

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle stirring.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the protein, which typically elute in the void volume.

    • Determine the concentration of the azide-modified antibody by measuring the absorbance at 280 nm.

    • The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of Alkyne-Payload to Azide-Modified Antibody (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-functionalized cytotoxic payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody in PBS (pH 7.4)

  • Alkyne-functionalized payload

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • EDTA solution (e.g., 50 mM in water)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the alkyne-payload in DMSO (e.g., 10 mM).

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody solution.

    • Add the alkyne-payload stock solution to the antibody solution at a 5-10 molar excess relative to the antibody.

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.

    • Purify the ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules. The ADC will elute as the high molecular weight peak.

    • Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).

Protocol 3: Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated payloads, as each payload increases the overall hydrophobicity.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC or analysis of the reduced and deglycosylated light and heavy chains provides a precise determination of the different drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis and Characterization

ParameterTypical ValueMethod of Determination
Degree of Labeling (DOL)3.5 - 4.5 azides/antibodyMass Spectrometry
Final DAR3.0 - 4.0HIC, Mass Spectrometry
Monomer Purity> 95%SEC
Aggregates< 5%SEC
Endotoxin Levels< 0.5 EU/mgLAL Assay

Table 2: Hypothetical In Vitro Cytotoxicity Data

CompoundTarget Cell LineIC₅₀ (nM)
ADCHER2-positive (SK-BR-3)0.5 - 5
Unconjugated AntibodyHER2-positive (SK-BR-3)> 1000
Free PayloadHER2-positive (SK-BR-3)0.01 - 0.1
ADCHER2-negative (MDA-MB-231)> 1000

Cellular Mechanism of Action

The general mechanism of action for an ADC involves several key steps: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, trafficking to lysosomes, and release of the cytotoxic payload, which then exerts its cell-killing effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cytotoxicity

Caption: General cellular mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a valuable and versatile linker for the development of next-generation ADCs. Its compatibility with a two-step conjugation strategy, involving initial antibody modification followed by bioorthogonal click chemistry, allows for the creation of well-defined and potent antibody-drug conjugates. The inclusion of a hydrophilic PEG spacer can contribute to favorable physicochemical properties of the final ADC. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers to effectively utilize this linker in their ADC discovery and development programs.

References

Surface Modification of Nanoparticles with Azide-PEG2-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical and research applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Azide-PEG2-Maleimide (a likely structure for Azide-PEG2-MS), offers a versatile strategy to enhance the biocompatibility and functionality of nanoparticles.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using an this compound linker. The PEG component serves to increase the hydrophilicity and stability of the nanoparticles in biological media, reducing non-specific protein adsorption and prolonging circulation time. The terminal azide (B81097) group provides a handle for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient and bioorthogonal "click chemistry" reactions. The maleimide (B117702) group allows for conjugation to thiol-containing molecules, such as peptides and antibodies.

Applications

Nanoparticles functionalized with this compound are valuable tools in various research and development areas:

  • Targeted Drug Delivery: The azide group can be used to attach targeting moieties (e.g., antibodies, peptides, or small molecules) that recognize specific cell surface receptors, enabling the targeted delivery of therapeutic payloads to diseased tissues, such as tumors.[1]

  • Biomedical Imaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be conjugated to the azide group, allowing for the visualization and tracking of the nanoparticles in vitro and in vivo.

  • Diagnostics: The ability to attach biorecognition elements to the nanoparticle surface facilitates the development of sensitive and specific diagnostic assays.

  • Vaccine Development: Gold nanoparticles, in particular, can act as adjuvants, and functionalization with azide groups allows for the precise attachment of antigens to enhance immune responses.

Quantitative Data on Nanoparticle Surface Modification

The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following table summarizes typical changes observed in the physicochemical properties of nanoparticles upon surface modification.

ParameterBefore ModificationAfter this compound ModificationCharacterization Technique
Hydrodynamic Diameter Varies (e.g., 10-100 nm)Increase of 5-20 nmDynamic Light Scattering (DLS)
Zeta Potential Highly negative or positiveShift towards neutralDLS
Surface Azide Group Presence AbsentPresent (Characteristic peak ~2100 cm⁻¹)Fourier-Transform Infrared Spectroscopy (FTIR)
Grafting Density N/AVaries (e.g., 0.1-1 PEG/nm²)Thermogravimetric Analysis (TGA), Fluorescence Spectroscopy
Elemental Composition Core material elementsPresence of N, C, O from PEG linkerX-ray Photoelectron Spectroscopy (XPS)

Note: The exact values will depend on the core nanoparticle material, size, and the specific reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the surface modification of gold and iron oxide nanoparticles with an this compound linker.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the attachment of an Azide-PEG2-Maleimide linker to the surface of gold nanoparticles via a thiol-gold interaction, assuming the "MS" in this compound refers to a thiol-reactive maleimide group at one end and a thiol group for AuNP attachment at the other, with the azide available for click chemistry. If the maleimide is intended for later conjugation, a linker with a thiol on one end and azide on the other would be used initially. For this protocol, we will assume a thiol-terminated PEG linker with a terminal azide.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)

  • HS-PEG2-Azide (thiolated PEG linker with a terminal azide group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HS-PEG2-Azide in nuclease-free water (e.g., 1 mg/mL).

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the HS-PEG2-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[1]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.[1]

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]

    • Carefully remove the supernatant containing unbound linker.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.[1]

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the purified Azido-PEG-AuNPs using Dynamic Light Scattering (DLS).

    • Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[1]

Protocol 2: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol outlines the modification of iron oxide nanoparticles that have been pre-functionalized with amine groups. The maleimide end of the Azide-PEG2-Maleimide linker will react with the surface amines.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • Azide-PEG2-Maleimide

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • Preparation of IONP Suspension:

    • Disperse the amine-functionalized IONPs in the anhydrous solvent.

  • Conjugation Reaction:

    • Add Azide-PEG2-Maleimide in a 5-10 fold molar excess relative to the estimated surface amine groups.[1]

    • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.[1]

    • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[1]

  • Purification of Azido-PEG-IONPs:

    • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.[1]

    • Collect the nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone (B3395972) to remove unreacted starting materials.[1]

    • Dry the final product under vacuum.[1]

  • Characterization:

    • Analyze the surface modification using FTIR, looking for the characteristic azide peak (~2100 cm⁻¹).[1]

    • Use thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the nanoparticle surface.[1]

    • Measure the hydrodynamic diameter and zeta potential using DLS.[1]

Protocol 3: "Click" Reaction for Further Functionalization

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-containing molecule of interest

  • Sodium ascorbate (B8700270)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Nuclease-free water

Procedure:

  • Preparation of Reaction Mixture:

    • Disperse the azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS).

    • Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.

  • Preparation of Catalyst Solutions:

    • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

    • In another tube, prepare a solution of CuSO₄ in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[1]

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[1]

  • Purification:

    • Purify the functionalized nanoparticles using centrifugation or magnetic separation, as described in the previous protocols, to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, HPLC or gel electrophoresis for a peptide).

    • Re-measure the hydrodynamic diameter and zeta potential to assess any changes after the click reaction.

Visualizations

G cluster_0 Protocol 1: AuNP Modification cluster_1 Protocol 2: IONP Modification cluster_2 Protocol 3: Click Chemistry Citrate-AuNP Citrate-AuNP PEGylation PEGylation Citrate-AuNP->PEGylation HS-PEG-Azide HS-PEG-Azide HS-PEG-Azide->PEGylation Purification1 Purification (Centrifugation) PEGylation->Purification1 Azido-PEG-AuNP Azido-PEG-AuNP Purification1->Azido-PEG-AuNP Amine-IONP Amine-IONP Conjugation Conjugation Amine-IONP->Conjugation Azide-PEG-Maleimide Azide-PEG-Maleimide Azide-PEG-Maleimide->Conjugation Purification2 Purification (Magnetic Separation) Conjugation->Purification2 Azido-PEG-IONP Azido-PEG-IONP Purification2->Azido-PEG-IONP Azido-PEG-NP Azido-PEG-NP (from Protocol 1 or 2) CuAAC CuAAC Click Reaction Azido-PEG-NP->CuAAC Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->CuAAC Purification3 Purification CuAAC->Purification3 Functionalized-NP Fully Functionalized NP Purification3->Functionalized-NP

Caption: Experimental workflow for nanoparticle surface modification and functionalization.

G cluster_0 Cellular Uptake cluster_1 Intracellular Trafficking Nanoparticle Nanoparticle Cell Cell Nanoparticle->Cell Endocytosis (Energy-dependent) Endosome Endosome Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Endosomal Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Targeting (if applicable)

Caption: Generalized cellular uptake and trafficking pathway of nanoparticles.

References

Application Notes: Functionalizing Biomolecules with Azide-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azide-PEG2-Maleimide

Azide-PEG2-Maleimide is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation and drug development.[1] Its structure comprises three key components:

  • An azide (B81097) group (-N₃) , which is a versatile chemical handle for "click chemistry" reactions.[2] This allows for the highly efficient and specific attachment of molecules containing an alkyne or a cyclooctyne (B158145) group.[3][4]

  • A polyethylene glycol (PEG) spacer (-PEG2-) , a short, hydrophilic chain that enhances the solubility and biocompatibility of the conjugate.[2][5] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.[3]

  • A maleimide (B117702) group , which reacts specifically with free thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins and peptides.[1][6]

This unique combination of reactive groups allows for a two-step, orthogonal conjugation strategy. First, the maleimide group is used to attach the linker to a cysteine-containing biomolecule. Subsequently, the azide group is available for a highly specific "click" reaction with a second molecule of interest. This approach is central to the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[5][7]

Applications

The versatility of Azide-PEG2-Maleimide enables a wide range of applications in research and pharmaceutical development:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the maleimide group can be used to attach the linker to cysteine residues on a monoclonal antibody. The azide group then serves as a point of attachment for a potent cytotoxic drug that has been modified with an alkyne group.[5]

  • Protein Labeling and Visualization: Proteins can be labeled with probes such as fluorophores, biotin, or other reporter molecules. This is achieved by first reacting the protein's cysteine residues with Azide-PEG2-Maleimide, followed by a click reaction to attach the desired probe.[4][8]

  • Surface Functionalization: Nanoparticles and other surfaces can be functionalized with biomolecules. For instance, a protein can be attached to a surface that has been modified with an alkyne, using the azide-functionalized protein as an intermediary.[9]

  • Peptide Modification: Peptides containing cysteine residues can be specifically modified to introduce new functionalities or to be linked to other molecules.[10]

  • Development of PROTACs: Azide-PEG2-Maleimide can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7]

Quantitative Data Summary

The efficiency and conditions of bioconjugation reactions are critical for successful outcomes. The following table summarizes key quantitative data related to the chemistries involved in using Azide-PEG2-Maleimide.

ParameterMaleimide-Thiol ConjugationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Maleimide and Thiol (e.g., Cysteine)Azide and a strained alkyne (e.g., DBCO, BCN)Azide and a terminal alkyne
pH Range 6.5 - 7.5 for specificity4 - 114 - 12
Reaction Time 2 hours at room temperature1 - 4 hours at room temperature1 - 4 hours at room temperature
Catalyst Required NoneNone (copper-free)[3]Copper(I)[3]
Molar Excess of Reagent 10-20 fold molar excess recommendedTypically 1.5 - 5 fold molar excessTypically 1.5 - 5 fold molar excess
Stability of Linkage Stable thioether bond[1]Stable triazole linkage[9]Stable triazole linkage[9]
Key Considerations Avoid thiol-containing buffers (e.g., DTT).[11] Maleimide can hydrolyze at pH > 7.5.[12]Ideal for in vivo and live-cell applications due to the absence of a toxic copper catalyst.[3]Copper catalyst can be toxic to cells, making it more suitable for in vitro applications.[3]

Experimental Protocols

Protocol 1: Functionalization of a Cysteine-Containing Protein with Azide-PEG2-Maleimide

This protocol describes the covalent attachment of Azide-PEG2-Maleimide to a protein via its cysteine residues.

Materials:

  • Protein of interest containing at least one free cysteine residue.

  • Azide-PEG2-Maleimide.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[11]

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Quenching Reagent: 1 M N-acetylcysteine or L-cysteine.

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the degassed Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azide-PEG2-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Azide-PEG2-Maleimide stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of 1-10 mM to consume any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Azide-PEG2-Maleimide and quenching reagent using a desalting column or by dialysis against PBS.

    • The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be assessed using techniques like mass spectrometry (MALDI-TOF or ESI-MS).

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Click Chemistry Labeling of the Azide-Functionalized Protein (SPAAC)

This protocol describes the attachment of a fluorescent probe containing a DBCO (dibenzocyclooctyne) group to the azide-functionalized protein via a copper-free click reaction.

Materials:

  • Azide-functionalized protein (from Protocol 1).

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488).

  • Reaction Buffer: PBS, pH 7.4.

  • Anhydrous DMSO.

  • Purification system (as in Protocol 1).

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the DBCO-functionalized probe in anhydrous DMSO.

  • Click Reaction:

    • To the azide-functionalized protein in Reaction Buffer, add a 2-5 fold molar excess of the DBCO-probe stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted DBCO-probe by purification using a desalting column or dialysis.

  • Characterization:

    • Confirm the successful conjugation by measuring the fluorescence of the labeled protein.

    • The degree of labeling can be calculated by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).

Visualizations

G cluster_protocol1 Protocol 1: Azide Functionalization cluster_protocol2 Protocol 2: Click Chemistry Labeling (SPAAC) P_prep Protein Preparation (Buffer Exchange, Reduction) Conj Conjugation Reaction (Protein + Azide-PEG2-Maleimide) P_prep->Conj R_prep Reagent Preparation (Dissolve Azide-PEG2-Maleimide) R_prep->Conj Quench Quench Reaction (Add L-cysteine) Conj->Quench Purify1 Purification (Desalting Column/Dialysis) Quench->Purify1 Azide_Protein Azide-Functionalized Protein Purify1->Azide_Protein Click Click Reaction (Azide-Protein + DBCO-Probe) Azide_Protein->Click DBCO_prep Reagent Preparation (Dissolve DBCO-Probe) DBCO_prep->Click Purify2 Purification (Desalting Column/Dialysis) Click->Purify2 Labeled_Protein Labeled Protein Conjugate Purify2->Labeled_Protein

Caption: Experimental workflow for the two-step functionalization of a biomolecule.

G Protein Protein-SH Intermediate Azide-PEG2-Protein Protein->Intermediate + Linker Azide-PEG2-Maleimide Linker:e->Intermediate:w Intermediate_2 Azide-PEG2-Protein Probe DBCO-Fluorophore Final_Product Fluorophore-Protein Conjugate Probe:e->Final_Product:w Intermediate_2->Final_Product +

References

Application Notes and Protocols for Protein Labeling with Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent modification of proteins using Azide-PEG2-Ms, a bifunctional linker, and subsequent bio-orthogonal labeling via click chemistry. This two-step methodology facilitates the precise introduction of an azide (B81097) moiety onto a protein of interest. This azide group can then be selectively reacted with an alkyne- or cyclooctyne-containing molecule for a wide array of downstream applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound and Click Chemistry

This compound is a versatile chemical tool featuring a short polyethylene (B3416737) glycol (PEG) spacer that enhances aqueous solubility and reduces steric hindrance.[1] One end of the molecule contains a mesyl (Ms) group, which is a good leaving group and undergoes nucleophilic substitution with amine and thiol groups on proteins, primarily targeting the primary amines of lysine (B10760008) residues and the N-terminus.[1] The other end presents an azide group, a bio-orthogonal handle that does not react with native biological functionalities.[2]

This azide group can be specifically ligated to a complementary alkyne-containing molecule through "click chemistry".[2] This powerful and highly efficient set of reactions offers rapid, specific, and high-yielding conjugation under mild, aqueous conditions.[2] The two primary forms of azide-alkyne click chemistry utilized for protein labeling are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage. However, the requisite copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of click chemistry that employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[2] The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[2]

Experimental Workflow Overview

The overall experimental workflow for labeling proteins with this compound involves two main stages: protein functionalization with the azide linker, followed by click chemistry ligation to attach a molecule of interest.

experimental_workflow cluster_0 Stage 1: Azide Functionalization cluster_1 Stage 2: Click Chemistry Ligation Protein Protein of Interest Reaction1 Labeling Reaction (Nucleophilic Substitution) Protein->Reaction1 Azide_PEG2_MS This compound Azide_PEG2_MS->Reaction1 Quenching Quenching (Optional) Reaction1->Quenching Purification1 Purification 1 (e.g., Dialysis, Desalting) Quenching->Purification1 Azide_Protein Azide-Functionalized Protein Purification1->Azide_Protein Reaction2 Click Chemistry (CuAAC or SPAAC) Azide_Protein->Reaction2 Alkyne_Molecule Alkyne/Cyclooctyne Molecule (e.g., Dye, Biotin, Drug) Alkyne_Molecule->Reaction2 Purification2 Purification 2 (e.g., Dialysis, Desalting) Reaction2->Purification2 Labeled_Protein Labeled Protein Purification2->Labeled_Protein

A high-level overview of the two-stage protein labeling process.

Detailed Experimental Protocols

Protocol 1: Azide Functionalization of Proteins with this compound

This protocol outlines the initial labeling of a protein by targeting primary amines with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[2] It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[2][3]

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[2]

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound reagent. The optimal molar ratio may need to be determined empirically for each protein.[2] Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Quenching (Optional): To stop the reaction, a quenching buffer, such as Tris-HCl, can be added to a final concentration of 50-100 mM to consume any unreacted this compound.[2] Incubate for 30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted this compound and quenching buffer components using a suitable purification method such as dialysis or a desalting column.

Protocol 2: Click Chemistry Ligation

This section is divided into two sub-protocols for the two main types of click chemistry reactions.

2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA, THPTA)

  • PBS buffer, pH 7.4

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

  • In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

  • Prepare the catalyst solution immediately before use:

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of Sodium Ascorbate in water.

    • Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.

  • Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

    • Copper ligand (to a final concentration of 0.1 mM)[2]

    • CuSO₄ (to a final concentration of 1 mM)[2]

    • Sodium Ascorbate (to a final concentration of 1 mM)[2]

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the labeled protein using dialysis or a desalting column to remove the catalyst and excess reagents.

2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein

  • Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

  • PBS buffer, pH 7.4

Procedure:

  • Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or an appropriate solvent.

  • In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.[2]

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.[2]

  • Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.[2]

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Protein1 Azide-Functionalized Protein CuAAC_Reaction Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Azide_Protein1->CuAAC_Reaction Alkyne Terminal Alkyne Alkyne->CuAAC_Reaction Triazole_Linkage Stable Triazole Linkage CuAAC_Reaction->Triazole_Linkage Azide_Protein2 Azide-Functionalized Protein SPAAC_Reaction Copper-Free Reaction Azide_Protein2->SPAAC_Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->SPAAC_Reaction Triazole_Linkage2 Stable Triazole Linkage SPAAC_Reaction->Triazole_Linkage2

Comparison of CuAAC and SPAAC pathways for protein labeling.

Data Presentation

The efficiency of protein labeling with this compound and subsequent click chemistry can be assessed by various analytical techniques, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if using a dye with a known absorbance).[2] The following tables provide representative data for typical labeling experiments.

Table 1: Azide Functionalization Efficiency

ProteinProtein Concentration (mg/mL)Molar Excess of Azide-PEG-LinkerDegree of Labeling (Azides/Protein)
IgG510x2-4
IgG520x4-6
BSA1010x3-5
BSA1020x6-9

Degree of Labeling (DoL) is determined by mass spectrometry.[2]

Table 2: Click Chemistry Ligation Efficiency

Ligation MethodProteinMolar Excess of Alkyne/CyclooctyneLigation Efficiency (%)
CuAACAzide-IgG10x Alkyne-Dye> 95%
SPAACAzide-BSA5x DBCO-Biotin> 90%

Ligation efficiency is determined by SDS-PAGE with fluorescent imaging or mass spectrometry.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for characterizing the labeled proteins.[4] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used.

Key Analyses:

  • Intact Mass Analysis: ESI-MS or MALDI-MS of the intact protein can be used to determine the degree of labeling (DoL). The mass shift corresponding to the addition of the this compound and the subsequent click chemistry adduct is measured.

  • Peptide Mapping: For more detailed analysis of labeling sites, the protein can be proteolytically digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of specific modified amino acid residues (e.g., lysine).

Conclusion

The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins.[2] The initial amine-reactive step allows for the introduction of a bio-orthogonal azide handle, which can then be specifically targeted using either copper-catalyzed or strain-promoted click chemistry.[2] This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.

References

Application Notes and Protocols: Azide-PEG2-Maleimide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heterobifunctional Azide-PEG2-Maleimide (N3-PEG2-Mal) in the formation of advanced hydrogel networks. This versatile linker enables the creation of dual-crosslinked hydrogels through orthogonal click chemistry and thiol-maleimide ligation, offering precise control over hydrogel properties for a range of applications, including drug delivery, tissue engineering, and regenerative medicine.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as biocompatible scaffolds due to their tunable mechanical properties, high water content, and low immunogenicity. The incorporation of functional groups allows for the covalent crosslinking of PEG chains to form stable hydrogel networks. Azide-PEG2-Maleimide is a powerful tool in this context, featuring two distinct reactive moieties: an azide (B81097) group for bioorthogonal "click" chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a maleimide (B117702) group for efficient reaction with thiol-containing molecules. This dual functionality permits the sequential or simultaneous formation of two distinct crosslinking networks, enabling the fabrication of hydrogels with sophisticated architectures and tunable degradation and drug release profiles.

Applications of Azide-PEG2-Maleimide in Hydrogel Formation

The unique properties of Azide-PEG2-Maleimide lend themselves to a variety of advanced applications:

  • Tunable Mechanical Properties: By controlling the degree of crosslinking through both azide-alkyne and maleimide-thiol reactions, the mechanical stiffness (Young's modulus) of the hydrogel can be precisely tuned to mimic the properties of different biological tissues.[1]

  • Controlled Drug Delivery: Bioactive molecules, such as peptides or small molecule drugs containing either a thiol or an alkyne group, can be covalently conjugated to the hydrogel network. This allows for the sustained and controlled release of therapeutics as the hydrogel degrades.

  • Cell Encapsulation and Tissue Engineering: The biocompatible nature of the crosslinking chemistries allows for the encapsulation of cells within the hydrogel matrix. The hydrogel scaffold can be functionalized with cell-adhesive ligands to support cell viability, proliferation, and differentiation.[1][2]

  • Injectable Hydrogels: The rapid gelation kinetics of both SPAAC and maleimide-thiol reactions enable the in-situ formation of hydrogels, making them suitable for injectable applications for minimally invasive procedures.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for PEG-based hydrogels formed using azide-alkyne and maleimide-thiol crosslinking chemistries. It is important to note that the specific properties of a dual-crosslinked hydrogel using Azide-PEG2-Maleimide will depend on the precise reaction conditions, PEG molecular weight, and the nature of the crosslinkers used.

Table 1: Typical Properties of SPAAC Crosslinked PEG Hydrogels

PropertyValue RangeConditions
Gelation Time10 - 60 secondsRoom temperature, aqueous solution
Young's Modulus1 - 18.1 kPaVaries with PEG molecular weight and crosslinker composition
Mass Swelling Ratio45 - 76Relative to the dry state
Degradation Time1 - 35 daysIn PBS at pH 7.4

Table 2: Typical Properties of Maleimide-Thiol Crosslinked PEG Hydrogels

PropertyValue RangeConditions
Gelation Time~1 - 5 minutesIn 4 mM TEA buffer
Young's Modulus0.1 - 10 kPaVaries with polymer weight percentage (e.g., 4% to 10% w/v)
Mass Swelling Ratio~150 - 500+Varies with polymer weight percentage
Cell Viability>90%For encapsulated cells

Experimental Protocols

Protocol 1: Synthesis of Azide-PEG2-Maleimide

This protocol describes the in-situ preparation of Azide-PEG-Maleimide from commercially available precursors.

Materials:

  • Azide-PEG-Amine (e.g., Azide-PEG2-NH2)

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Stir plate and stir bar

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a clean, dry vial, dissolve Azide-PEG-Amine in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • Under an inert atmosphere (e.g., nitrogen or argon), add a 1.1 molar equivalent of 3-Maleimidopropionic acid N-hydroxysuccinimide ester to the Azide-PEG-Amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting Azide-PEG-Maleimide solution is ready for use in the subsequent hydrogel formation step. It is recommended to use the solution immediately due to the potential for hydrolysis of the maleimide group.

Protocol 2: Two-Step Dual-Crosslinked Hydrogel Formation

This protocol outlines the sequential formation of a dual-crosslinked hydrogel using Azide-PEG2-Maleimide. The first crosslinking occurs via the maleimide-thiol reaction, followed by the azide-alkyne cycloaddition.

Materials:

  • Azide-PEG2-Maleimide solution (from Protocol 1)

  • Dithiol crosslinker (e.g., Dithiothreitol (DTT) or a cysteine-flanked peptide)

  • Dialkyne crosslinker (e.g., a dibenzocyclooctyne (DBCO) functionalized PEG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

Step 1: Maleimide-Thiol Crosslinking

  • Prepare a solution of the dithiol crosslinker in PBS (pH 7.4) at the desired concentration.

  • In a microcentrifuge tube, mix the Azide-PEG2-Maleimide solution with the dithiol crosslinker solution at a 1:1 molar ratio of maleimide to thiol groups.

  • Vortex the solution for 10-15 seconds to ensure thorough mixing.

  • Allow the mixture to incubate at room temperature for the desired gelation time (typically 1-5 minutes) to form the first network.

Step 2: Azide-Alkyne (SPAAC) Crosslinking

  • Prepare a solution of the dialkyne crosslinker in PBS (pH 7.4).

  • Add the dialkyne crosslinker solution to the pre-formed maleimide-thiol hydrogel. The molar ratio of azide to alkyne groups can be varied to control the second network's crosslinking density.

  • Gently mix the components by pipetting up and down, being careful not to disrupt the initial hydrogel structure excessively.

  • Allow the hydrogel to incubate at room temperature for the SPAAC reaction to proceed to completion (typically minutes to an hour), forming the second, interpenetrating network.

Visualizations

Synthesis_of_Azide_PEG_Maleimide cluster_reactants Reactants cluster_process Process cluster_product Product Azide_PEG_Amine Azide-PEG-Amine Dissolve Dissolve in Anhydrous DMF/DMSO Azide_PEG_Amine->Dissolve SMCC 3-Maleimidopropionic acid N-hydroxysuccinimide ester Mix Mix under Inert Atmosphere SMCC->Mix Dissolve->Mix React Stir at Room Temp (2-4 hours) Mix->React Azide_PEG_Maleimide Azide-PEG-Maleimide React->Azide_PEG_Maleimide

Caption: Workflow for the synthesis of Azide-PEG-Maleimide.

Dual_Crosslinking_Hydrogel_Formation cluster_step1 Step 1: Maleimide-Thiol Crosslinking cluster_step2 Step 2: Azide-Alkyne (SPAAC) Crosslinking cluster_final Final Product Start1 Azide-PEG-Maleimide + Dithiol Crosslinker Mix1 Vortex in PBS (pH 7.4) Start1->Mix1 Gel1 First Network Formation (1-5 min) Mix1->Gel1 Start2 Add Dialkyne Crosslinker Gel1->Start2 Introduction of second crosslinker Mix2 Gentle Mixing Start2->Mix2 Gel2 Second Network Formation (minutes to 1 hour) Mix2->Gel2 Final_Gel Dual-Crosslinked Hydrogel Gel2->Final_Gel

Caption: Two-step workflow for dual-crosslinked hydrogel formation.

Orthogonal_Crosslinking_Mechanism cluster_functional_groups Functional Groups P1 PEG Thiol Dithiol P1->Thiol Thiol-Maleimide Ligation P2 PEG P2->Thiol P3 PEG Alkyne Dialkyne P3->Alkyne Azide-Alkyne Cycloaddition P4 PEG P4->Alkyne Mal_label Maleimide Azi_label Azide

Caption: Orthogonal crosslinking mechanism in the hydrogel network.

References

Application Notes and Protocols for Azide-PEG2-MS in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azide-PEG2-MS as a versatile linker in targeted drug delivery systems. This document details its application in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles. Detailed experimental protocols and representative quantitative data are provided to guide researchers in the effective utilization of this linker.

Introduction to this compound

This compound is a heterobifunctional linker featuring an azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a mesylate (Ms) leaving group. This unique combination of functionalities makes it a valuable tool for bioconjugation and the construction of complex drug delivery systems. The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PEG spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and favorably impact the pharmacokinetic profile of the final conjugate.[2] The mesylate group is a good leaving group that can undergo nucleophilic substitution with thiols and amines, providing a means for initial conjugation to a targeting moiety or payload.[3]

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

This compound can be utilized in a two-step process for the synthesis of ADCs, which are designed to deliver potent cytotoxic agents specifically to cancer cells.[2]

  • Step 1: Antibody Modification: The mesylate end of the linker can be reacted with nucleophilic residues on the antibody, such as the side chains of cysteine or lysine, to form a stable covalent bond.

  • Step 2: Payload Conjugation: The azide-modified antibody is then reacted with an alkyne-functionalized cytotoxic drug via click chemistry to form the final ADC.[2] This bioorthogonal reaction proceeds with high efficiency and specificity under mild conditions, minimizing side reactions.[2]

Representative Data for ADC Synthesis using a PEGylated Azide Linker:

The following table provides hypothetical but expected quantitative data for ADC synthesis, based on typical results reported in the literature for similar systems.

ParameterRepresentative ValueMethod of Analysis
Linker-to-Antibody Ratio (LAR) 2.5 - 4.0Mass Spectrometry
Drug-to-Antibody Ratio (DAR) 2.0 - 3.8UV-Vis Spectroscopy, Mass Spectrometry[4][5]
Purity >95%Size Exclusion Chromatography (SEC-HPLC)[4]
Aggregate Content <5%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Cytotoxicity (IC50) 1 - 50 nMCell-based viability assays
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal component for constructing PROTACs due to the flexibility and hydrophilicity of the PEG spacer, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][6] The azide and mesylate groups allow for the sequential and modular assembly of the PROTAC molecule.

Representative Data for PROTAC Performance with PEG Linkers:

The table below summarizes typical performance metrics for PROTACs utilizing PEG linkers of varying lengths, demonstrating the importance of linker optimization.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα) 16~1~95%
TANK-binding kinase 1 (TBK1) 21396%
Cyclin-dependent kinase 9 (CDK9) 16~10>90%

Data adapted from a comparative study on PROTACs with different length PEG linkers.[2]

Functionalized Nanoparticles

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, mesoporous silica (B1680970) nanoparticles) for targeted drug delivery.[7] The PEG chains create a hydrophilic shell that can reduce non-specific protein adsorption, prolong circulation time (the "stealth" effect), and improve tumor accumulation via the enhanced permeability and retention (EPR) effect.[8][9] The terminal azide group allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that are modified with a corresponding alkyne group, enabling active targeting to specific cell surface receptors.[7]

Representative Data for Targeted Nanoparticle Drug Delivery:

This table presents expected quantitative outcomes for drug-loaded nanoparticles functionalized with a targeting ligand via a PEG linker.

ParameterRepresentative ValueMethod of Analysis
Drug Loading Content (DLC) 5 - 15 wt%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (EE) 70 - 95%UV-Vis Spectroscopy, HPLC
Tumor Accumulation (%ID/g) 5 - 10 %ID/gIn vivo imaging (e.g., PET, fluorescence)
In vivo Tumor Growth Inhibition 60 - 80%Tumor volume measurements in animal models

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified Antibody

This protocol describes the modification of a monoclonal antibody with this compound to introduce azide functionalities for subsequent payload conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5-9.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution at a 10- to 20-fold molar excess. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the linker-to-antibody ratio (LAR) using mass spectrometry.

Protocol 2: Conjugation of an Alkyne-Payload to the Azide-Modified Antibody (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-functionalized drug to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in DMSO.

    • Prepare a catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody solution.

    • Add the alkyne-payload solution to the antibody solution at a 5- to 10-fold molar excess.

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quenching: Quench the reaction by adding 5 mM EDTA.

  • Purification: Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregate content.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol provides a method to assess the degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Probe the same membrane with a primary antibody against a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control and the vehicle-treated sample. Calculate the DC50 value (the concentration of PROTAC that causes 50% degradation of the target protein).[10]

Visualizations

Experimental_Workflow_ADC cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation (Click Chemistry) cluster_characterization Step 3: Characterization mAb Monoclonal Antibody conjugate1 mAb->conjugate1 Reaction with This compound linker This compound linker->conjugate1 mAb_azide Azide-Modified Antibody conjugate2 mAb_azide->conjugate2 conjugate1->mAb_azide payload Alkyne-Payload payload->conjugate2 ADC Antibody-Drug Conjugate DAR DAR Analysis ADC->DAR Purity Purity (SEC) ADC->Purity Activity In Vitro/In Vivo Activity ADC->Activity conjugate2->ADC CuAAC or SPAAC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ub Ubiquitin Ubiquitination Poly-ubiquitination of Target Protein Ub->Ubiquitination Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Ternary->Ubiquitination Induces Proximity Ubiquitination->Proteasome Recognition

Mechanism of Action for a PROTAC.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL (E3 Ligase) PHD->VHL Recognition Proteasome_N Proteasome VHL->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds to Gene_Expression Gene Expression HRE->Gene_Expression Promotes Angiogenesis Angiogenesis (VEGF) Gene_Expression->Angiogenesis Metabolism Metabolism Gene_Expression->Metabolism PROTAC_HIF1a PROTAC targeting HIF-1α PROTAC_HIF1a->HIF1a_H Induces Degradation

HIF-1α Signaling Pathway and PROTAC Intervention.

VEGF_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT RAS_MAPK Ras/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Targeted_NP Targeted Nanoparticle (VEGF-ligand conjugated) Targeted_NP->VEGFR Binds to Bevacizumab Bevacizumab (Anti-VEGF Antibody) Bevacizumab->VEGF Sequesters

VEGF Signaling Pathway and Targeted Therapies.

References

Application Notes and Protocols for Azide-PEG2-Maleimide Conjugation Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of commercially available Azide-PEG2-Maleimide conjugation kits. These bifunctional linkers are valuable tools in bioconjugation, enabling the covalent linkage of two molecules through a two-step orthogonal reaction strategy. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides. The azide (B81097) group allows for a subsequent, highly specific "click chemistry" reaction with an alkyne-functionalized molecule. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance of the conjugated molecules.

This technology is particularly relevant in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. The ability to first conjugate the linker to a targeting moiety like an antibody and then attach a payload (e.g., a cytotoxic drug, a fluorescent dye) offers precise control over the final conjugate's structure and stoichiometry.

Commercial Kit Components and Preparation

Several suppliers, including BroadPharm, Lumiprobe, and Thermo Scientific Chemicals, offer Azide-PEG-Maleimide reagents, often as two-component kits. This is due to the limited stability of the final bifunctional linker in solution. The kits typically contain:

  • Component A: An amine-reactive maleimide derivative (e.g., Maleimide-NHS ester).

  • Component B: An amine-terminated PEG linker with a terminal azide group (e.g., Azide-PEG2-Amine).

The active Azide-PEG2-Maleimide linker is prepared in situ immediately before use by reacting the amine group of Component B with the NHS ester of Component A.

In-situ Preparation of Azide-PEG2-Maleimide Linker

This protocol is a general guideline; always refer to the specific manufacturer's instructions for optimal results.

Materials:

  • Azide-PEG2-Amine (Component B)

  • Maleimide-NHS ester (Component A)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Dry nitrogen or argon gas

Protocol:

  • Allow both kit components to warm to room temperature.

  • Dissolve the Maleimide-NHS ester (Component A) in the anhydrous solvent.

  • In a separate vial, dissolve the Azide-PEG2-Amine (Component B) in the anhydrous solvent.

  • Under a dry, inert atmosphere (e.g., nitrogen or argon), slowly add the Azide-PEG2-Amine solution to the Maleimide-NHS ester solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • The resulting solution contains the active Azide-PEG2-Maleimide linker and is ready for immediate use in the thiol conjugation step.

Experimental Protocols

Part 1: Thiol-Maleimide Conjugation to a Protein (e.g., Antibody)

This protocol describes the conjugation of the in situ prepared Azide-PEG2-Maleimide linker to a thiol-containing protein, such as an antibody with reduced interchain disulfides or engineered cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer

  • In situ prepared Azide-PEG2-Maleimide linker solution

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5.[1] The buffer should be degassed to minimize thiol oxidation.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution to reduce disulfide bonds.

  • (Optional) Quenching Reagent: Cysteine or β-mercaptoethanol solution.

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or ultrafiltration spin columns.

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[2]

    • (Optional) If the protein's sulfhydryl groups are in disulfide bonds, they need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[3] Note: If using DTT as a reducing agent, it must be removed by desalting before adding the maleimide linker.

    • Remove excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the freshly prepared Azide-PEG2-Maleimide linker solution to the protein solution.[3] The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like cysteine can be added at a final concentration of 1-10 mM.

  • Purification:

    • Remove excess, unreacted linker and other small molecules from the azide-functionalized protein using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[2] SEC is often preferred for its efficiency in separating the larger protein conjugate from smaller reactants.

Part 2: Azide-Alkyne "Click Chemistry" Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-functionalized molecule (e.g., a drug, fluorescent probe) to the azide-functionalized protein from Part 1.

Materials:

  • Azide-functionalized protein from Part 1.

  • Alkyne-functionalized molecule of interest.

  • Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄).[4]

  • Reducing agent: Sodium ascorbate (B8700270).[4]

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[4][5] THPTA is water-soluble and generally preferred for bioconjugation.

  • Reaction Buffer: PBS or other biocompatible buffer.

  • Purification system: SEC, dialysis, or tangential flow filtration (TFF).

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).[5]

    • Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or water).

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized protein.

    • Add the alkyne-functionalized molecule. A molar excess of the alkyne molecule over the protein is typically used (e.g., 4-10 fold excess).[5]

    • Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.[5] Let this mixture stand for a few minutes.

    • Add the copper/ligand complex to the protein-alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4]

  • Purification:

    • Purify the final protein conjugate to remove the copper catalyst, excess alkyne molecule, and other reaction components. This can be achieved using SEC, dialysis, or TFF.

Data Presentation

Table 1: Recommended Reaction Parameters for Azide-PEG2-Maleimide Conjugation

ParameterThiol-Maleimide ConjugationAzide-Alkyne Click Chemistry (CuAAC)
pH 6.5 - 7.54 - 11 (typically neutral for biomolecules)
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours (or overnight at 4°C)30 - 60 minutes
Molar Ratio (Linker/Reagent:Biomolecule) 10-20 fold excess of Maleimide-linker to Protein4-10 fold excess of Alkyne-molecule to Protein
Key Reagents Azide-PEG2-Maleimide, (Optional: TCEP)CuSO₄, Sodium Ascorbate, THPTA/TBTA
Common Buffers PBS, HEPES, Tris (thiol-free)PBS, Tris

Characterization of the Final Conjugate

After purification, it is crucial to characterize the final conjugate to determine its purity, concentration, and the degree of conjugation.

  • Protein Concentration: Can be determined using a BCA assay or by measuring absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): For ADCs, the DAR is a critical quality attribute.[6] It can be determined by:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the protein) and at the λmax of the conjugated drug, the DAR can be calculated.[7] This method is relatively simple but may be less accurate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate determination of the DAR and can also reveal the distribution of different drug-loaded species.[8]

  • Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and detect the presence of aggregates.

  • Confirmation of Conjugation: SDS-PAGE analysis will show a shift in the molecular weight of the protein after conjugation.

Visualizations

experimental_workflow cluster_prep Linker Preparation cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Azide-Alkyne Click Chemistry cluster_char Characterization prep1 Component A: Maleimide-NHS Ester prep3 In-situ formation of Azide-PEG2-Maleimide prep1->prep3 prep2 Component B: Azide-PEG2-Amine prep2->prep3 react1 Conjugation (pH 6.5-7.5) prep3->react1 mol1 Thiol-containing Protein (e.g., Antibody) mol1->react1 prod1 Azide-functionalized Protein react1->prod1 purify1 Purification (SEC) prod1->purify1 react2 CuAAC Reaction (CuSO4, NaAsc, THPTA) purify1->react2 mol2 Alkyne-functionalized Payload mol2->react2 prod2 Final Conjugate (e.g., ADC) react2->prod2 purify2 Purification (SEC) prod2->purify2 char1 LC-MS (DAR) UV-Vis SEC-HPLC (Purity) purify2->char1 reaction_pathway cluster_maleimide Thiol-Maleimide Reaction cluster_click Azide-Alkyne Click Chemistry (CuAAC) protein Protein-SH product1 Protein-S-Maleimide-PEG2-Azide protein->product1 + linker Azide-PEG2-Maleimide linker->product1 pH 6.5-7.5 product2 Protein-S-Maleimide-PEG2-Triazole-Payload product1->product2 + payload Alkyne-Payload payload->product2 Cu(I) catalyst

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azide-PEG2-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG2-MS reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an this compound linker has a very low yield. What are the most common causes?

Low yield in CuAAC reactions can stem from several factors. The most common issues include:

  • Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If exposed to oxygen, it can be readily oxidized to the inactive Cu(II) state.

  • Impure Reagents: The purity of your this compound linker, your alkyne-containing molecule, and other reagents is critical. Impurities can interfere with the reaction. A purity of 95% or higher is recommended for predictable reactivity.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time can significantly impact the efficiency of the cycloaddition.

  • Side Reactions: Unwanted side reactions can consume your starting materials or catalyst, leading to a lower yield of the desired product.

  • Steric Hindrance: The accessibility of the azide (B81097) and alkyne functional groups can be limited by the size and conformation of the molecules being conjugated, especially with large biomolecules.[2][3]

Q2: I suspect the azide group on my PEG linker is being reduced. How can I confirm this and prevent it?

Reduction of the azide to a primary amine is a common side reaction, particularly in the presence of certain reducing agents like dithiothreitol (B142953) (DTT) or phosphines.[4]

  • Confirmation: You can confirm this by mass spectrometry. You will observe a mass corresponding to the amine (-NH2) instead of the azide (-N3), which is a mass decrease of 26 Da (or a mass increase of 2 Da relative to the starting material if the azide is reduced and then protonated).

  • Prevention:

    • Avoid using strong reducing agents that are incompatible with azides.

    • If a reducing agent is necessary for other reasons (e.g., to reduce disulfide bonds), consider using a milder agent like TCEP (tris(2-carboxyethyl)phosphine), which is generally more compatible with azide groups.

    • Protect the azide group if it is exposed to harsh reducing conditions during a multi-step synthesis.

Q3: My purification process for the PEGylated product is resulting in significant loss of material. How can I improve my purification strategy?

Purifying PEGylated compounds is challenging due to the heterogeneity of the reaction mixture, which can contain unreacted starting materials, multi-PEGylated species, and positional isomers.[5][6][7]

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[5] To optimize SEC:

    • Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[5]

    • Use a resin with an appropriate pore size for your conjugate's molecular weight.[5]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The neutral PEG chain can shield the charges on your molecule, a phenomenon known as the "charge shielding" effect.[5] To counteract this:

    • Optimize the pH of the mobile phase to alter the surface charge of your conjugate.[5]

    • Employ a shallow salt gradient for elution, which can be more effective than a steep gradient for separating species with small charge differences.[5]

  • Complexation with MgCl₂: For smaller, oily PEGylated compounds that are difficult to handle, complexation with magnesium chloride (MgCl₂) can transform them into solid precipitates, making isolation easier.[8]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for CuAAC Reactions

ParameterRecommended Value/ConditionNotes
Solvent DMSO, water, or a mixture[9]The choice of solvent should ensure the solubility of all reactants.
Temperature Room Temperature (20-25°C)[4][9]Gentle heating can be applied if substrates are stable and reaction is sluggish.[4]
pH 4-12[10]For bioconjugations, a pH of 7.5-8.5 is often optimal.[2]
Reaction Time 1-4 hours[4][9]Monitor reaction progress by TLC, LC-MS, or HPLC.[9]

Table 2: Reagent Concentrations for a Typical CuAAC Reaction

ReagentStoichiometric EquivalentTypical Final Concentration
Alkyne-containing Molecule1.0 eq-
This compound1.1 - 1.5 eq-
Copper(II) Sulfate (CuSO₄)0.1 eq100 µM - 1 mM
Sodium Ascorbate (B8700270)1.0 - 5.0 eq1 - 5 mM
Cu(I)-stabilizing Ligand (e.g., THPTA)0.5 eq500 µM - 5 mM

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to an azide-terminated PEG linker.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.[4]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

    • THPTA or TBTA: 100 mM in DMSO or water.

  • Dissolve Reactants: Dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.[9]

  • Prepare Catalyst Solution: In a separate vial, add CuSO₄ (0.1 equivalents) to a solution of THPTA or TBTA (0.5 equivalents) in the solvent.[9]

  • Initiate Reaction: Add the catalyst solution to the solution of the alkyne and azide. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4][9]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.[4]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Purification: Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.[4]

Visual Guides

Reaction Pathway and Potential Side Reactions

G cluster_main Desired CuAAC Pathway cluster_side Potential Side Reactions Alkyne Alkyne Triazole_Product Desired Triazole Product Alkyne->Triazole_Product Cu(I) Catalyst Sodium Ascorbate Thiotriazole Thiotriazole Adduct Alkyne->Thiotriazole Azide_PEG2_MS This compound Azide_PEG2_MS->Triazole_Product Azide_Group Azide Group Cu_I Cu(I) (Active Catalyst) Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation Amine_Group Amine by-product Azide_Group->Amine_Group Reduction Cysteine_Thiol Cysteine Thiol Cysteine_Thiol->Thiotriazole Cu(I)

Caption: Desired CuAAC reaction pathway versus common side reactions leading to low yield.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents [ Catalyst OK ] solution_catalyst Degas solvents Use stabilizing ligand (THPTA) Work under inert atmosphere check_catalyst->solution_catalyst [ Inactive ] check_conditions Review Reaction Conditions check_reagents->check_conditions [ Reagents OK ] solution_reagents Use high-purity reagents (>95%) Confirm concentrations Optimize reagent ratios check_reagents->solution_reagents [ Impure/Incorrect ] check_side_reactions Analyze for Side Products (LC-MS) check_conditions->check_side_reactions [ Conditions OK ] solution_conditions Optimize pH, temperature, and time Ensure reactant solubility check_conditions->solution_conditions [ Suboptimal ] solution_side_reactions Identify and mitigate side reactions (e.g., avoid incompatible reducing agents) check_side_reactions->solution_side_reactions [ Side Products Detected ] end Improved Yield check_side_reactions->end [ No Side Products ] solution_catalyst->end solution_reagents->end solution_conditions->end solution_side_reactions->end

Caption: A step-by-step workflow for troubleshooting low yields in this compound reactions.

Logical Relationship of Factors Affecting Yield

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_side Competing Reactions yield Reaction Yield purity Purity purity->yield stoichiometry Stoichiometry stoichiometry->yield ph pH ph->yield temp Temperature temp->yield solvent Solvent solvent->yield catalyst_activity Cu(I) Activity catalyst_activity->yield ligand Stabilizing Ligand ligand->catalyst_activity side_reactions Side Reactions side_reactions->yield steric_hindrance Steric Hindrance steric_hindrance->yield

Caption: Key factors influencing the overall yield of this compound conjugation reactions.

References

Technical Support Center: Optimizing Azide-PEG2-Maleimide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG2-Maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2][3]

Q2: What are the primary side reactions associated with maleimide linkers?

A2: The most common side reactions include:

  • Hydrolysis: The maleimide ring can open when exposed to water, especially at neutral to high pH, rendering it inactive.[1][2][4]

  • Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][3][4]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is potentially reversible, especially in a thiol-rich environment. This can lead to the transfer of the conjugated payload to other molecules.[1][4]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[4][5][6][7]

Q3: How should I store my Azide-PEG2-Maleimide reagent?

A3: Azide-PEG2-Maleimide and other PEG derivatives are sensitive to light and oxidation.[8] For long-term storage, it is strongly recommended to store the reagent as a dry powder under an inert gas like nitrogen or argon, in the dark, and at low temperatures (≤ -15°C).[8][9] Do not store maleimide-containing products in aqueous solutions due to the risk of hydrolysis.[1] If a solution is necessary, use a dry, water-miscible, biocompatible solvent such as DMSO or DMF and store at -20°C.[1][10] When taking the reagent out of storage, allow the container to warm to room temperature before opening to prevent moisture condensation.[8][10]

Q4: What is "Click Chemistry" and how does it relate to the azide (B81097) group?

A4: "Click Chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible.[11] The azide group on your Azide-PEG2-Maleimide linker is designed for a specific type of click chemistry reaction called the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12][13] This reaction forms a stable triazole linkage with a molecule containing an alkyne group.[12][13] The reaction is very fast, highly specific, and can be performed under mild, aqueous conditions.[12][14]

Troubleshooting Guide

Low or No Conjugation Efficiency

Problem: My maleimide linker is not reacting with the cysteine residues on my protein/peptide.

Possible Cause Recommended Solution
Inaccessible or Oxidized Cysteines Cysteine residues may be buried within the protein's structure or have formed disulfide bonds, which do not react with maleimides.[4] Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][15]
Hydrolyzed Maleimide The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[1][2] Prepare aqueous solutions of the maleimide reagent immediately before use.[1] Ensure the reaction pH is within the optimal 6.5-7.5 range.[1][3]
Incorrect Molar Ratio An insufficient amount of the maleimide linker will result in incomplete conjugation.
Increase the molar excess of the Azide-PEG2-Maleimide linker. A 10-20 fold molar excess relative to the thiol-containing molecule is a good starting point.[3][4]
Suboptimal Reaction Conditions Reaction kinetics are influenced by pH, temperature, and incubation time.[3]
Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 and free of thiols and primary/secondary amines.[1] Optimize incubation time and temperature. Reactions are typically faster at room temperature than at 4°C.[3]
Poor Stability of the Conjugate

Problem: My conjugate is losing its payload over time.

Possible Cause Recommended Solution
Retro-Michael Reaction The thiosuccinimide linkage can be reversible, leading to payload exchange with other thiols.[1][4]
After the conjugation reaction is complete, consider inducing hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[1][4]
Thiazine Rearrangement For conjugates with an N-terminal cysteine, the linkage can rearrange to a thiazine structure.[4][5][6][7]
If possible, avoid using an N-terminal cysteine for conjugation.[5] Alternatively, performing the conjugation at a more acidic pH (around 5) can prevent this rearrangement, but the conjugate must be stored under acidic conditions.[5] Acetylation of the N-terminal cysteine can also prevent this side reaction.[5]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins
  • Prepare the protein in a degassed buffer such as phosphate-buffered saline (PBS) at a pH of 7.2.[4]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[4]

  • Incubate the mixture for 20-30 minutes at room temperature.[4]

  • If necessary, remove the excess TCEP using a desalting column.[4] Note that TCEP does not need to be removed before reactions with maleimides as it does not contain a thiol group.[15]

Protocol 2: General Maleimide-Thiol Conjugation
  • Dissolve the thiol-containing protein/peptide in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be between 1-10 mg/mL.

  • Prepare a stock solution of Azide-PEG2-Maleimide in anhydrous DMSO or DMF.

  • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[3]

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[3]

  • The reaction can be quenched by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 3: Quantification of Conjugation Efficiency using HPLC
  • Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identify the peaks corresponding to the unconjugated biomolecule and the conjugated product (which will have a different retention time).[16]

  • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.[16]

    • Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100.[16]

Visualizations

G cluster_workflow Experimental Workflow for Azide-PEG2-Maleimide Conjugation Start Start with Thiol-containing Biomolecule Reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduction Conjugation Conjugate with Azide-PEG2-Maleimide (pH 6.5-7.5) Start->Conjugation If no disulfides Reduction->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analyze Conjugate (e.g., HPLC, MS) Purification->Analysis Click_Reaction Perform Azide-Alkyne Click Chemistry Analysis->Click_Reaction End Final Conjugate Click_Reaction->End

Caption: A general experimental workflow for conjugating a thiol-containing biomolecule with Azide-PEG2-Maleimide and subsequent click chemistry.

G cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Cysteines Are Cysteines Available? Start->Check_Cysteines Check_Maleimide Is Maleimide Active? Check_Cysteines->Check_Maleimide Yes Reduce_Disulfides Action: Reduce Disulfides (Use TCEP) Check_Cysteines->Reduce_Disulfides No Check_Conditions Are Reaction Conditions Optimal? Check_Maleimide->Check_Conditions Yes Use_Fresh_Maleimide Action: Use Freshly Prepared Maleimide Solution Check_Maleimide->Use_Fresh_Maleimide No Optimize_Conditions Action: Optimize pH, Molar Ratio, and Incubation Time Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Reduce_Disulfides->Success Use_Fresh_Maleimide->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low conjugation yield in maleimide-thiol reactions.

G cluster_pathways Key Reaction Pathways in Maleimide Chemistry Maleimide Maleimide Thioether Stable Thioether Conjugate Maleimide->Thioether Amine_Adduct Amine Adduct (Side Product) Maleimide->Amine_Adduct Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Thiol Thiol (-SH) Thiol->Thioether pH 6.5-7.5 (Desired Reaction) Amine Amine (-NH2) Amine->Amine_Adduct pH > 7.5 Water Water (H2O) Water->Hydrolyzed_Maleimide Higher pH

Caption: A diagram illustrating the desired reaction of maleimide with a thiol and common side reactions with amines and water.

References

common side reactions with Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG2-MS. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this bifunctional linker, address common challenges, and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and side reactions of this compound.

FAQs: Mesylate (MS) Group Reactivity

  • Q1: What is the primary reaction of the mesylate (MS) group and what are the optimal reaction conditions? A1: The mesylate group is an excellent leaving group that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) via a nucleophilic substitution reaction to form a stable secondary amine bond. This reaction is most efficient at a pH of 7.2 to 8.5.[1] Reactions are typically run for 30 minutes to 2 hours at room temperature or overnight at 4°C.[2]

  • Q2: What is the most common side reaction involving the mesylate group? A2: The most significant side reaction is hydrolysis, where the mesylate group reacts with water. This reaction becomes more prominent with increasing pH and time.[1][3] Hydrolysis results in the conversion of the mesylate to a hydroxyl group, rendering the linker inactive towards amines.[4]

  • Q3: How can I minimize hydrolysis of the mesylate group? A3: To minimize hydrolysis, you should prepare solutions of this compound immediately before use and avoid storing it in aqueous solutions.[5] If the reagent is dissolved in an organic solvent like DMSO or DMF, add it to the aqueous reaction buffer just before starting the conjugation.[2][6] Performing the reaction at a lower temperature (e.g., 4°C) can also help reduce the rate of hydrolysis relative to the aminolysis reaction.[1]

  • Q4: Can I use buffers containing primary amines, like Tris or glycine? A4: No, you should avoid buffers that contain primary amines, such as Tris or glycine.[2][5] These buffer components will compete with your target molecule for reaction with the mesylate group, significantly reducing your conjugation efficiency.[5] Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are recommended.[1]

FAQs: Azide (B81097) Group Reactivity

  • Q1: What is the intended reaction for the azide group? A1: The azide group is designed for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted triazole ring.[7][8] It can also be used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne (B158145) reagents like DBCO or BCN, or in the Staudinger ligation with phosphine-containing molecules.[9][10]

  • Q2: What are the common side reactions of the azide group? A2: The most common side reaction is the reduction of the azide to a primary amine.[11][12] This can occur in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or phosphines such as triphenylphosphine (B44618) (PPh₃) through the Staudinger reaction.[13][14][15] Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) will also readily reduce azides.[12][16]

  • Q3: My protein requires a reducing agent for stability. How can I perform the azide-alkyne cycloaddition? A3: This is a common challenge. If a reducing agent like DTT or TCEP is required to prevent disulfide bond formation, it can reduce your azide. For CuAAC reactions, the use of a copper-protecting ligand is crucial. Some ligands can protect the Cu(I) catalyst from oxidation while minimizing the reduction of the azide. Alternatively, you can perform the conjugation in steps, removing the reducing agent immediately before the click chemistry step via dialysis or a desalting column.

  • Q4: My CuAAC reaction yield is low. What could be the cause? A4: Low yield in CuAAC reactions can be due to several factors. The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by dissolved oxygen.[7] Ensure all solutions are properly degassed and that a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is used to maintain the copper in the +1 oxidation state.[7] Additionally, poor quality of the alkyne-containing reagent or steric hindrance around the azide or alkyne can also impede the reaction.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation to Amines 1. Hydrolysis of Mesylate Group: The reagent was exposed to aqueous buffer for too long before conjugation.[3][6] 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[5] 3. Incorrect pH: The reaction pH is too low, resulting in protonated (and thus unreactive) primary amines.[1] 4. Inaccessible Amine Groups: The target amine groups on the biomolecule are sterically hindered.1. Prepare the this compound solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before use. Do not prepare aqueous stock solutions.[2][5] 2. Use an amine-free buffer such as PBS, HEPES, or bicarbonate at pH 7.2-8.5.[1] 3. Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines.[1] 4. Consider denaturing the protein slightly if its activity can be recovered, or use a longer PEG linker to overcome steric hindrance.
Low Yield in "Click" Reaction (CuAAC) 1. Oxidation of Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen.[7] 2. Reagent Degradation: The azide or alkyne starting material has degraded.[7] 3. Presence of Reducing Agents: Reagents like DTT or TCEP in the buffer have reduced the azide group to an amine.[11][12] 4. Copper Chelation: Components in the buffer or on the substrate are chelating the copper catalyst, making it unavailable.[7]1. Degas all buffers and solutions thoroughly. Use a sufficient excess of a reducing agent like sodium ascorbate to regenerate Cu(I). Consider using a Cu(I)-stabilizing ligand.[7] 2. Use fresh, high-purity reagents. Store azides properly, protected from light and heat.[7][17] 3. Remove incompatible reducing agents before the reaction using dialysis or desalting columns. 4. If possible, remove any strong chelating agents from the reaction mixture. Increase the concentration of the copper catalyst if necessary.
Biomolecule Aggregation/Precipitation 1. Organic Solvent: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is too high, causing protein denaturation.[6][18] 2. Reaction Conditions: The pH or temperature of the reaction is causing the biomolecule to become unstable.[6] 3. Oxidative Damage (in CuAAC): Reactive oxygen species generated during the Cu(I)/Cu(II) redox cycle can damage sensitive amino acids.[7]1. Keep the final concentration of the organic solvent below 10% of the total reaction volume.[5][18] 2. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to find one that maintains protein stability.[6] 3. Thoroughly degas all solutions to minimize oxygen content. The use of a copper-stabilizing ligand can also mitigate this issue.[7]

Quantitative Data on Side Reactions

The primary side reaction for the amine-reactive mesylate group is hydrolysis. The rate of this reaction is highly dependent on the pH of the solution. The following table provides a semi-quantitative comparison of the competition between the desired aminolysis reaction and the hydrolysis side reaction, based on data from analogous NHS esters.

Table 1: Influence of pH on Aminolysis vs. Hydrolysis of Amine-Reactive Esters

pH Relative Rate of Aminolysis (Reaction with Amine) Relative Rate of Hydrolysis (Reaction with Water) Outcome
6.0LowVery LowVery slow reaction with low efficiency.
7.0ModerateLowReaction proceeds, but may require longer incubation times. Hydrolysis is minimal.
7.5GoodModerateGood compromise between reaction rate and stability of the ester.
8.0HighModerate-HighFast reaction, but the half-life of the ester decreases significantly due to hydrolysis.
8.5Very HighHighVery fast reaction, but requires prompt mixing and short reaction times to avoid excessive hydrolysis.
> 9.0Very HighVery HighHydrolysis dominates, leading to very low conjugation efficiency. Not recommended.

Note: This data is generalized for amine-reactive esters like NHS esters and serves as a guideline for mesylate-containing linkers. Actual rates will vary based on specific reaction conditions and substrates.[1][5]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Protein with this compound

This protocol describes a general method for labeling a protein with the this compound linker.

  • Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.5. Ensure all other reagents that might be in the protein solution (e.g., stabilizers) do not contain primary amines.

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer using a desalting column or dialysis.[5]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[2] Do not store this solution.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.[5][18]

  • Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours on ice.[2] The optimal time may vary depending on the protein.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., Tris to a final concentration of 50 mM) to consume any unreacted linker.

  • Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.

  • Storage: Store the purified azide-labeled protein under conditions that are optimal for the unmodified protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh.

    • Alkyne-Molecule: 10 mM in DMSO or an appropriate solvent.

  • Degassing: Thoroughly degas all reaction buffers and stock solutions by bubbling with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.[7]

  • Reaction Setup: In a reaction vessel, combine the azide-labeled protein and the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne molecule over the protein is common.

  • Catalyst Addition: Add the reagents in the following order, mixing gently after each addition:

    • Copper(II) Sulfate (to a final concentration of 1 mM).

    • Sodium Ascorbate (to a final concentration of 5 mM). The solution may turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne, and other reagents. This can be achieved using a chelating resin to remove copper, followed by size-exclusion chromatography or dialysis.[7]

Visualized Workflows and Reaction Pathways

cluster_0 Mesylate Group Reaction Pathways reagent This compound product_desired Azide-PEG2-NH-Protein (Desired Conjugate) reagent->product_desired Aminolysis (pH 7.2-8.5) product_side Azide-PEG2-OH (Inactive Linker) reagent->product_side Hydrolysis (Side Reaction) protein Protein-NH2 (Target Molecule) protein->product_desired water H2O (Solvent) water->product_side

Caption: Reaction pathways for the mesylate group of this compound.

cluster_1 Azide Group Reaction Pathways azide_linker R-PEG-N3 (Azide-Linker) product_click R-PEG-Triazole-Molecule (Desired Conjugate) azide_linker->product_click CuAAC 'Click' (Desired Reaction) product_reduced R-PEG-NH2 (Reduced Linker) azide_linker->product_reduced Reduction (Side Reaction) alkyne Alkyne-Molecule alkyne->product_click reducing_agent Reducing Agent (e.g., DTT, PPh3) reducing_agent->product_reduced

References

preventing reduction of the azide group in Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG2-MS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common challenges, with a specific focus on preventing the unwanted reduction of the azide (B81097) group during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing an azide group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a mesyl (methanesulfonyl) group. The azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule. The mesyl group is an excellent leaving group that readily reacts with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine (B10760008) residues or N-termini of proteins)[1]. This dual reactivity makes it a versatile tool in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3][].

Q2: What are the main causes of azide group reduction during my experiment?

The azide group is susceptible to reduction to a primary amine under certain conditions. The most common causes of unintentional azide reduction in a bioconjugation context are the presence of reducing agents, particularly phosphines.

Common reducing agents that can reduce azides include:

  • Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) and Tris(3-hydroxypropyl)phosphine (THPP) are frequently used to reduce disulfide bonds in proteins but are known to reduce azides[5][6][7]. Triphenylphosphine (PPh₃) is also a classic reagent for azide reduction via the Staudinger reaction[8][9].

  • Thiols: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are also commonly used to reduce disulfides, and while their reactivity towards azides is generally lower than phosphines, they are often recommended to be avoided in reactions involving azides to ensure the integrity of the azide group[6].

  • Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are potent reducing agents that will readily reduce azides. These are typically not used in aqueous bioconjugation protocols but may be encountered in organic synthesis steps.

Q3: Can I use TCEP to reduce disulfide bonds in my protein before reacting it with this compound?

It is highly discouraged to have TCEP present in the reaction mixture along with your azide-containing molecule. TCEP can directly reduce the azide group, leading to the formation of an amine and consumption of your desired reagent. If disulfide bond reduction is necessary, it should be performed as a separate step, followed by the removal of the reducing agent before the addition of this compound[6][10].

Q4: What are the alternatives to TCEP for disulfide reduction in the presence of azides?

If disulfide reduction is essential, consider the following strategies:

  • Sequential Reduction and Removal: Reduce the disulfide bonds with TCEP or DTT first, then remove the reducing agent using methods like dialysis, spin filtration, or size-exclusion chromatography before adding the this compound[6][10].

  • In Situ Quenching of Phosphine (B1218219) Reducing Agents: A recently developed method involves the in situ quenching of TCEP or THPP with a water-soluble PEG-azide reagent after disulfide reduction is complete. The phosphine preferentially reacts with the quenching agent, rendering it unreactive towards the maleimide (B117702) or other functional groups on your subsequent reagent. This "one-pot" method avoids the need for a separate purification step[7][11][12].

  • Solid-Phase Reducing Agents: Immobilized reducing agents, such as thiopropyl-agarose, can be used to reduce disulfide bonds. These can be easily removed from the reaction mixture by simple filtration or centrifugation, ensuring no residual reducing agent is present to react with the azide[13].

Troubleshooting Guide: Preventing Azide Group Reduction

This guide is intended to help you diagnose and resolve issues related to the unwanted reduction of the azide group in this compound during your experiments.

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency with an alkyne partner (post-reaction with a biomolecule). The azide group on this compound was reduced to an amine during the initial conjugation step.Verify the absence of reducing agents like TCEP, THPP, or DTT in your reaction buffer. If disulfide reduction is necessary, perform it as a separate step and remove the reducing agent before adding the azide-containing compound[6][10].
Mass spectrometry analysis shows the mass of the amine-PEG2-biomolecule adduct instead of the azide-PEG2-biomolecule adduct. A reducing agent was present in the reaction mixture.Implement a protocol that separates the reduction and conjugation steps. Consider using the in situ quenching method for phosphine-based reducing agents[7][12].
Inconsistent results between experimental batches. Variable removal of the reducing agent after the disulfide reduction step.Standardize your purification protocol after the reduction step to ensure complete removal of the reducing agent. Quantify the removal if possible.
Side reaction with maleimide-containing reagents. Residual phosphine-based reducing agents (TCEP, THPP) reacting with the maleimide.Use the in situ quenching protocol with a PEG-azide to consume excess phosphine before adding the maleimide reagent[7][11][12].

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein with Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein followed by conjugation with this compound, with an intermediate step to remove the reducing agent.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • TCEP hydrochloride solution (e.g., 500 mM stock in water)

  • This compound solution (e.g., 10 mM stock in DMSO)

  • Spin desalting columns or size-exclusion chromatography system

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Disulfide Reduction: Add the TCEP stock solution to the protein solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the excess TCEP from the protein solution using a spin desalting column pre-equilibrated with the reaction buffer. Repeat the buffer exchange step to ensure complete removal of TCEP.

  • Conjugation: Immediately add the this compound stock solution to the purified, reduced protein solution. The final concentration of this compound should typically be in a 10- to 20-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess this compound and byproducts by dialysis, spin filtration, or size-exclusion chromatography.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or other relevant assays to confirm successful conjugation.

Visualizations

troubleshooting_workflow start Start: Low/No Azide Conjugation check_reducing_agent Was a reducing agent (e.g., TCEP, DTT) present with the azide? start->check_reducing_agent cause_identified Primary Cause: Azide Reduction check_reducing_agent->cause_identified Yes other_issues Investigate other causes: - Reagent quality - Reaction conditions (pH, temp) - Steric hindrance check_reducing_agent->other_issues No yes_reducing_agent Yes no_reducing_agent No solution Solution: Separate reduction and conjugation steps. Remove reducing agent before adding azide. cause_identified->solution

Caption: Troubleshooting workflow for low azide conjugation efficiency.

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation protein Protein with Disulfide Bonds tcep Add TCEP protein->tcep reduced_protein Reduced Protein (in TCEP solution) tcep->reduced_protein purification Remove TCEP (e.g., Spin Column) reduced_protein->purification purified_protein Purified Reduced Protein purification->purified_protein azide_reagent Add this compound purified_protein->azide_reagent final_product Azide-PEG2-Protein Conjugate azide_reagent->final_product

Caption: Experimental workflow for preventing azide reduction.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Azide-PEG2-MS from a reaction mixture.

Frequently Asked Questions (FAQs)

FAQ 1: What are the characteristics of this compound that make it challenging to remove?

This compound is a small molecule with an amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The PEG spacer enhances its solubility in aqueous media, but it is also readily soluble in common organic solvents like DMSO, THF, and DCM.[1] This dual solubility can prevent clean separation in simple liquid-liquid extractions, sometimes leading to the formation of emulsions.[1] Furthermore, the molecule lacks a strong chromophore, which makes it difficult to detect using UV-based methods like standard TLC visualization or HPLC with a UV detector.[1][2]

FAQ 2: What is the best method for removing unreacted this compound?

The optimal purification method depends primarily on the physicochemical properties of your desired product, specifically its molecular weight (MW) and polarity relative to the unreacted PEG reagent. There is no single "best" method; the choice requires a comparison of the product and the impurity to select a technique that can effectively differentiate between them.

FAQ 3: My product is a small molecule. How can I remove the excess this compound?

For small molecule products that have a different polarity than the this compound reagent, flash column chromatography on silica (B1680970) gel is the standard and most effective method.[1] This technique separates molecules based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. By carefully selecting a solvent system, you can achieve high-resolution separation.[1]

FAQ 4: My product is a large macromolecule (e.g., protein, antibody, nanoparticle). What purification method should I use?

When the product is a macromolecule with a significant size difference compared to the small this compound reagent, size-based separation techniques are ideal:

  • Size Exclusion Chromatography (SEC): This is a highly effective and widely used method for separating PEGylated proteins from unreacted PEG reagents.[] Larger molecules, like the PEGylated product, elute from the column faster, while smaller molecules, like the unreacted this compound, are retained longer, allowing for excellent separation.[]

  • Dialysis or Ultrafiltration/Diafiltration (UF/DF): These techniques use a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[4][5] The membrane retains the large PEGylated product while allowing the small unreacted PEG reagent and other low-molecular-weight impurities to pass through into a surrounding buffer.[4][6] UF/DF is particularly scalable for larger sample volumes.

FAQ 5: My product is a polymer. How can I purify it?

For polymeric products, precipitation is often the most effective method.[7] This involves dissolving the crude reaction mixture in a suitable solvent and then adding a non-solvent (or anti-solvent) to cause the desired polymer to precipitate out of the solution, leaving the more soluble, unreacted this compound behind in the supernatant.[7] The precipitated polymer can then be collected by filtration or centrifugation.

Purification Method Selection

The choice of purification strategy is critical and depends on the nature of your final product. The flowchart below provides a decision-making framework to help you select the most appropriate technique.

G start Crude Reaction Mixture (Product + Unreacted this compound) mw_check Is the product a macromolecule? (e.g., Protein, Antibody, Polymer >10 kDa) start->mw_check polarity_check Is there a significant polarity difference between the product and PEG reagent? mw_check->polarity_check No (Small Molecule) sec Size Exclusion Chromatography (SEC) mw_check->sec  Yes (High Resolution) dialysis Dialysis / Ultrafiltration mw_check->dialysis  Yes (Scalable, Bulk Removal) solubility_check Is the product a polymer with differential solubility? polarity_check->solubility_check No flash Flash Column Chromatography polarity_check->flash Yes precipitation Precipitation solubility_check->precipitation Yes extraction Consider Liquid-Liquid Extraction (with caution due to emulsions) solubility_check->extraction No

Choosing a purification method.

Comparison of Purification Techniques

The following table summarizes the key purification methods, their principles, and their primary advantages and disadvantages.

Purification MethodSeparation PrincipleBest Suited ForAdvantagesDisadvantages
Flash Chromatography Adsorption & PolaritySmall molecule products with different polarity from the reagent.High resolution; widely applicable and scalable.[1]Can be time-consuming; requires solvent system optimization.[1]
Size Exclusion Chromatography (SEC) Hydrodynamic SizeMacromolecular products (>10 kDa) such as proteins, antibodies, or large polymers.[]Excellent for separating species of different sizes; gentle, non-denaturing conditions.[][8]Less effective for separating molecules of similar size.
Dialysis / Ultrafiltration Molecular Weight Cut-offMacromolecular products (>10 kDa).[4]Simple, gentle, and scalable for bulk removal of small impurities.[5]Can be slow (dialysis); potential for product loss to membrane surface.[4]
Precipitation Differential SolubilityPolymeric products.Fast, simple, and effective for large-scale purification.[7]Risk of co-precipitation of impurities; may require optimization of solvent/non-solvent ratios.
Liquid-Liquid Extraction Differential SolubilityProducts with a significant difference in polarity and solubility from the reagent.Fast and simple for initial cleanup.May result in incomplete separation due to the reagent's amphiphilic nature; can form emulsions.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
PEG reagent is still present in the product after flash chromatography. - Inappropriate solvent system (polarity too high initially).- Column was overloaded.- Fractions were pooled incorrectly.- Re-optimize the solvent system using TLC to achieve a greater separation (ΔRf > 0.2).[1]- Use a larger column with more silica gel relative to the sample amount.- Re-analyze fractions by TLC before pooling.
Low product recovery after dialysis/ultrafiltration. - The membrane's Molecular Weight Cut-Off (MWCO) is too large.- Non-specific binding of the product to the membrane.- Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your product.- Consider using membranes made from different materials (e.g., PES, RC) to minimize binding.
Product and unreacted PEG co-elute during Size Exclusion Chromatography (SEC). - Insufficient resolution of the SEC column for the given molecular weight range.- The hydrodynamic radius of the product and impurity are too similar.- Use a column with a smaller pore size or a longer column length to increase resolution.- Optimize the mobile phase composition or flow rate.
An emulsion forms during liquid-liquid extraction. - The amphiphilic nature of the PEG reagent is stabilizing the interface between the aqueous and organic layers.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture at a low speed.- Filter the mixture through a pad of Celite.- Avoid vigorous shaking; use gentle inversions for mixing.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (for Small Molecule Products)

This protocol is a standard method for purifying small molecule products from the more polar this compound reagent.[1]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., gradients of Ethyl Acetate/Hexanes or Methanol/Dichloromethane).

    • The ideal system will show good separation between your product spot and the baseline where the polar PEG reagent remains (aim for a product Rf of 0.2-0.3).[9]

    • Note: The azide (B81097) reagent may not be UV active. Stain the TLC plate with potassium permanganate (B83412) or iodine to visualize it.[1]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a 30:1 to 100:1 ratio of silica-to-sample mass is common).[9]

    • Prepare a slurry of silica gel in your starting, low-polarity solvent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a stable bed, ensuring no cracks or air bubbles form.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (1-2x the mass of your crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[11]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent determined from your TLC analysis.

    • Gradually increase the solvent polarity (gradient elution) if necessary to elute your product.[11]

    • Collect fractions in an organized manner (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Dialysis (for Macromolecular Products)

This protocol is effective for removing small molecules like this compound from large proteins or antibodies.

  • Select Dialysis Tubing: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure product retention.[5]

  • Prepare Tubing: Cut the tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clip. Pipette your reaction mixture into the tubing, leaving some space at the top (headspace) to allow for potential buffer influx. Secure the other end with a second clip.

  • Perform Dialysis:

    • Place the sealed tubing into a large beaker containing the dialysis buffer (e.g., PBS) of your choice. The buffer volume should be at least 100-200 times the volume of your sample.

    • Stir the buffer gently on a stir plate at 4°C.

    • Allow dialysis to proceed for several hours or overnight.

  • Change Buffer: For efficient removal, change the dialysis buffer 3-4 times over 24-48 hours. This maintains a high concentration gradient to drive the diffusion of the small impurities out of the tubing.[5]

  • Recover Sample: Carefully remove the tubing from the buffer, wipe the outside, and pipette the purified product out of the tubing into a clean tube.

Reaction and Purification Workflow

The general process of performing a reaction and subsequently purifying the product away from excess reagents is visualized below.

G cluster_0 Reaction Step cluster_1 Purification Step cluster_2 Outcome Reactant Target Molecule (Protein, Small Molecule, etc.) Reaction_Vessel Reaction Mixture Reactant->Reaction_Vessel PEG_reagent Excess This compound PEG_reagent->Reaction_Vessel Purification Chosen Purification Method (e.g., Chromatography, Dialysis) Reaction_Vessel->Purification Product Purified Product Purification->Product Waste Removed Impurities (Unreacted this compound) Purification->Waste

General experimental workflow.

References

Azide-PEG2-MS reaction kinetics and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azide-PEG2-Ms Reactions

Welcome to the technical support center for this compound. This bifunctional linker is a powerful tool for sequential or orthogonal conjugations, featuring two distinct reactive groups: an azide (B81097) (-N3) and a mesylate (-OMs). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation strategies.

Understanding the Reactivity of this compound

This compound possesses two chemically distinct reactive ends, enabling a wide range of bioconjugation applications.

  • Azide (-N3) Group : Primarily reacts with terminal or strained alkynes via 1,3-dipolar cycloaddition, commonly known as "click chemistry". This reaction is highly specific and efficient.[1]

  • Mesylate (-OMs) Group : The methanesulfonyl group is an excellent leaving group for SN2 (bimolecular nucleophilic substitution) reactions.[2] It readily reacts with strong nucleophiles such as thiols (-SH) and, to a lesser extent, primary amines (-NH2).

dot digraph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1. Orthogonal Reaction Pathways of this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=3.5, height=1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound\n{ N3-CH2CH2-O-CH2CH2-OMs}", fillcolor="#F1F3F4", fontcolor="#202124"];

path1_reagent [label="Pathway 1: Click Chemistry\n(Alkyne-containing Molecule)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124", width=3]; path1_product [label="Product 1\n{Triazole-PEG2-OMs}", fillcolor="#E8F0FE", fontcolor="#202124", width=3];

path2_reagent [label="Pathway 2: Nucleophilic Substitution\n(Thiol/Amine-containing Molecule)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124", width=3]; path2_product [label="Product 2\n{Azide-PEG2-S-R / Azide-PEG2-NH-R}", fillcolor="#E6F4EA", fontcolor="#202124", width=3];

// Edges start:f0 -> path1_reagent [label=" Reacts via Azide Group", color="#4285F4", fontcolor="#4285F4"]; path1_reagent -> path1_product [color="#4285F4"];

start:f0 -> path2_reagent [label=" Reacts via Mesylate Group", color="#34A853", fontcolor="#34A853"]; path2_reagent -> path2_product [color="#34A853"]; } } Caption: Orthogonal reaction pathways of the this compound linker.

Section A: Reactions of the Azide Group (Click Chemistry)

This section focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most common reaction for the azide group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a CuAAC reaction? A1: CuAAC reactions are highly versatile and can be performed over a wide temperature range.[3] For bioconjugation involving sensitive proteins, the reaction is typically conducted at or below room temperature (20-25°C) for 1 to 4 hours.[4][5] Modest temperature increases (e.g., to 37°C) can be beneficial for sterically hindered substrates, provided the biomolecule remains stable.

Q2: How do reaction kinetics of CuAAC compare to other bioconjugation methods? A2: The Cu(I)-catalyzed reaction is exceptionally fast, with rate accelerations of 107 to 108 compared to the uncatalyzed thermal reaction.[5] This makes it significantly faster and more efficient than many other labeling chemistries at low micromolar concentrations.

Q3: What are the essential components for a successful CuAAC reaction? A3: The core components are the azide- and alkyne-functionalized molecules, a source of Copper(I) ions, and a copper-stabilizing ligand. Most commonly, Cu(I) is generated in situ from a Copper(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate (B8700270).[4][6] A ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) catalyst and protect the target biomolecule from oxidative damage.[4]

Q4: Can the CuAAC reaction be performed in aqueous buffers? A4: Yes, the CuAAC reaction is highly tolerant of aqueous conditions and a wide pH range (typically 4-11), making it ideal for bioconjugation.[7] Buffers such as phosphate-buffered saline (PBS) are commonly used.

Troubleshooting Guide: Azide Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is sensitive to oxygen.Degas all buffers before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.
Inactive Reagents: The alkyne- or azide-modified biomolecule may have degraded.Use freshly prepared or properly stored reagents. Confirm the presence of the functional group via mass spectrometry or other analytical methods.
Insufficient Catalyst/Ligand: The concentration of copper or the stabilizing ligand is too low.The optimal concentration of copper is typically 50-100 µM for bioconjugation. Use a ligand-to-copper ratio of at least 5:1 to protect biomolecules and maintain catalytic activity.[4]
Degradation of Protein/Biomolecule Reactive Oxygen Species (ROS): The combination of CuSO4 and ascorbate can generate ROS, which can damage proteins.[4]The use of a copper-chelating ligand like THPTA is critical, as it both accelerates the reaction and acts as a sacrificial reductant, protecting the biomolecule.[4] Adding aminoguanidine (B1677879) can also help intercept damaging ascorbate byproducts.[8]
Precipitation: The substrate or PEG reagent may not be fully soluble in the reaction buffer.Add a co-solvent like DMSO (up to 10-20%) to improve solubility, ensuring the biomolecule can tolerate it.
Quantitative Data: CuAAC Reaction Parameters
Parameter Typical Range / Condition Notes
Temperature 20°C - 37°CHigher temperatures can increase the rate but risk biomolecule denaturation.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C for sensitive substrates.
pH 6.5 - 8.0 (for biomolecules)The reaction itself is tolerant of a much wider pH range (4-11).[7]
Copper (CuSO4) 50 µM - 1 mMFor bioconjugation, lower concentrations (50-100 µM) are preferred.
Reducing Agent (Sodium Ascorbate) 5-10 fold molar excess over CuA fresh solution should always be used.[4]
Ligand (e.g., THPTA) 5-fold molar excess over CuCrucial for protecting biomolecules from oxidation.[4]

Section B: Reactions of the Mesylate Group (Nucleophilic Substitution)

This section addresses the SN2 reaction of the mesylate group with nucleophiles, primarily thiols.

Frequently Asked Questions (FAQs)

Q1: Which nucleophiles react efficiently with the mesylate group? A1: The mesylate is an excellent leaving group for SN2 reactions.[9] Thiolates (deprotonated thiols, -S⁻) are highly effective nucleophiles. Primary amines (-NH2) can also react, but the reaction is generally slower and requires careful pH control.

Q2: What is the optimal pH for reacting the mesylate group with a thiol or amine? A2: For reaction with thiols, the pH should be high enough to deprotonate a significant fraction of the thiol to the more nucleophilic thiolate. A pH range of 7.5 - 8.5 is generally effective. For amines, a similar pH range (8.0 - 9.0) is often used to ensure the amine is deprotonated and nucleophilic. However, higher pH increases the risk of hydrolysis of the mesylate group.

Q3: How does temperature affect the kinetics of the mesylate substitution reaction? A3: As with most SN2 reactions, increasing the temperature will increase the reaction rate. For bioconjugation, reactions are typically performed at room temperature (20-25°C) for 2-4 hours or at 4°C overnight to minimize potential side reactions and preserve the integrity of the biomolecule.

Q4: Can I use Tris or glycine (B1666218) buffers for this reaction? A4: No. Buffers containing primary amines (like Tris or glycine) or other nucleophiles must be avoided as they will compete with the target molecule for reaction with the mesylate group. Use non-nucleophilic buffers such as PBS, HEPES, or borate.

Troubleshooting Guide: Mesylate Reactions

dot digraph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Troubleshooting Workflow for Low Yield in Mesylate Reactions", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=3, height=1.5]; process [shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; solution [shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

} } Caption: Troubleshooting decision tree for mesylate conjugation reactions.

Quantitative Data: Mesylate Substitution Reaction Parameters
Parameter Typical Range / Condition Notes
Nucleophile Thiols (-SH), Primary Amines (-NH2)Thiols are generally more reactive towards alkyl mesylates than amines.
Temperature 4°C - 25°CLower temperatures are used to slow the reaction and minimize side reactions, requiring longer incubation times.
Reaction Time 2 - 4 hours at 25°C; 12-24 hours at 4°CMonitor reaction progress to determine the optimal time.
pH 7.5 - 9.0Balances nucleophile reactivity with the stability of the mesylate and biomolecule.
Molar Ratio (PEG:Molecule) 5:1 to 20:1A molar excess of the PEG linker is typically required to drive the reaction to completion.
Buffer PBS, HEPES, BorateMust be free of extraneous nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation to a Protein

This protocol describes a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a non-nucleophilic buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Stock Solutions: 20 mM CuSO4 in water, 100 mM THPTA ligand in water, 100 mM Sodium Ascorbate in water (prepare fresh).

  • Aminoguanidine (optional).

Procedure:

  • Prepare the protein solution to a final concentration of 1-5 mg/mL.

  • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 and THPTA solutions. Add the THPTA first, then the CuSO4, to achieve a final reaction concentration of ~100 µM Cu and 500 µM THPTA. Vortex briefly.

  • To the protein solution, add this compound to the desired final molar excess (e.g., 20-fold).

  • Add the catalyst premix to the protein/azide solution and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing.[4]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol-Containing Peptide

This protocol describes conjugating this compound to a cysteine-containing peptide.

Materials:

  • Thiol-containing peptide.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5.

  • Anhydrous DMSO or DMF.

Procedure:

  • Dissolve the thiol-containing peptide in the reaction buffer. If the peptide has existing disulfide bonds, they must first be reduced using a reagent like TCEP and subsequently removed.

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess. The final concentration of DMSO should ideally be below 10% (v/v).

  • Ensure the final pH of the reaction mixture is between 7.5 and 8.0. Adjust if necessary with a dilute, non-nucleophilic base.

  • Incubate the reaction at room temperature (20-25°C) for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once complete, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.

  • Purify the conjugate using reverse-phase HPLC or SEC.

References

Technical Support Center: Azide-PEG2-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Azide-PEG2-Maleimide (Azide-PEG2-MS) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

A1: The optimal pH range for the reaction between the maleimide (B117702) group of this compound and a thiol (e.g., from a cysteine residue on a protein) is between 6.5 and 7.5 .[1][2] Within this range, the reaction is highly chemoselective for thiols.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Q2: What happens if the pH is too high during the maleimide reaction?

A2: If the pH rises above 7.5, two primary issues can occur:

  • Loss of Chemoselectivity: The maleimide group will start to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1]

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH values.[1][3] This hydrolysis opens the ring, forming an unreactive maleamic acid derivative that can no longer conjugate with thiols.[1][3]

Q3: What happens if the pH is too low during the maleimide reaction?

A3: While maleimides are more stable against hydrolysis at lower pH, the reaction rate with thiols decreases as the pH becomes more acidic.[4] This is because the reaction proceeds through the thiolate anion (S-), and a lower pH reduces the concentration of this more nucleophilic species.

Q4: Is the azide (B81097) group of the this compound linker stable across the optimal pH range for the maleimide reaction?

A4: Yes, the azide functional group is generally stable and unreactive under the conditions required for the maleimide-thiol conjugation (pH 6.5-7.5). Azides are stable over a broad pH range, and click chemistry reactions involving azides, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be performed in a pH range of 4 to 12.[1][4][5]

Q5: What is the optimal pH for the "click chemistry" reaction involving the azide group?

A5: The optimal pH for the azide reaction depends on the type of click chemistry being performed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is robust and can be performed over a wide pH range, typically between 4 and 12.[4][5] For bioconjugation, a pH of around 7 is often recommended.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is also tolerant of a wide range of buffer conditions.[6] Studies have shown that higher pH values (from 5 to 10) generally increase the reaction rate, except when using HEPES buffer.[7][8]

Q6: Can I perform the maleimide and azide reactions in a single pot?

A6: A one-pot reaction is theoretically possible due to the orthogonal nature of the two reactive groups and the overlapping pH compatibility. However, a sequential approach is generally recommended to ensure optimal efficiency and to avoid potential side reactions or interference between reagents. It is best practice to first perform the maleimide-thiol conjugation and purify the resulting product before proceeding with the azide-alkyne cycloaddition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Maleimide Conjugation Efficiency Hydrolyzed Maleimide: The maleimide group on the this compound linker has been hydrolyzed due to improper storage or handling. Maleimides are moisture-sensitive, especially in solution.[4]Always prepare aqueous solutions of this compound immediately before use.[1][4] For storage, use a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C.[1][4]
Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1][4]Prepare a fresh reaction buffer and confirm the pH is between 6.5 and 7.5.[1] Phosphate-buffered saline (PBS), Tris, or HEPES buffers are commonly used.[7][9]
Oxidized or Inaccessible Thiols: The cysteine residues on your protein have formed disulfide bonds or are sterically hindered. Maleimides do not react with disulfide bonds.[4][10]Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][7] Ensure the protein is properly folded and the target cysteine is accessible.
Presence of Thiols in Buffer: The reaction buffer contains thiol-containing reagents (e.g., DTT).Use a buffer that is free of thiols. If a reducing agent like DTT was used, it must be removed by dialysis or desalting column before adding the maleimide linker.[7]
Poor In-Vivo Stability of the Conjugate / Payload Loss Retro-Michael Reaction: The thioether bond formed is reversible, especially in thiol-rich environments like in vivo where glutathione (B108866) is present.[4]After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[4]
Unexpected Side Products Reaction with Amines: The reaction pH was above 7.5, leading to conjugation with lysine residues.Maintain the reaction pH strictly between 6.5 and 7.5.[1]
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring, especially at neutral or basic pH.[4][11]Perform the conjugation under slightly acidic conditions (e.g., pH 6.5) to minimize this side reaction.[11]
Low or No Azide "Click" Reaction Yield Degraded Azide: While generally stable, prolonged exposure to harsh acidic conditions or reducing agents can affect the azide group.Avoid strong acids. If reducing agents were used in a previous step, ensure they are thoroughly removed before proceeding with the click reaction.
Suboptimal CuAAC Conditions: Issues with the copper catalyst, reducing agent, or ligand.For CuAAC, ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used to maintain copper in the Cu(I) state.[1] The use of a copper-chelating ligand is also recommended to improve reaction efficiency and protect biomolecules.[2]
Incompatible Buffer for SPAAC: Certain buffers can affect the rate of Strain-Promoted Azide-Alkyne Cycloaddition.For SPAAC, HEPES buffer has been shown to yield higher reaction rates compared to PBS at pH 7.[7][8]

Data Presentation

Table 1: pH Influence on Maleimide Reaction Outcomes

pH RangeReaction with ThiolsReaction with AminesMaleimide HydrolysisRecommendation
< 6.5Slower reaction rateNegligibleLowSuboptimal; may be used to minimize side reactions like thiazine rearrangement.
6.5 - 7.5 Optimal, fast, and chemoselective [1][2]Negligible[1]Minimal[1]Recommended for most applications.
> 7.5FastCompetitive reaction occurs[1]Increased rate of hydrolysis[1][3]Not recommended; leads to loss of selectivity and linker inactivation.

Table 2: pH Considerations for Azide Click Chemistry Reactions

Reaction TypeTypical pH RangeOptimal pH for BioconjugationNotes
CuAAC 4 - 12[4][5]~7.0 - 7.5[3]Highly tolerant to pH variations. Buffers like phosphate, HEPES, or carbonate are suitable.[10] Avoid high concentrations of Tris or chloride.[2]
SPAAC 5 - 10[7][8]Generally higher pH increases rate[7][8]Reaction rate is buffer-dependent. HEPES buffer often provides faster kinetics than PBS at neutral pH.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, 100 mM phosphate, 5-10 mM EDTA, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[7][9]

    • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[7]

    • Remove the excess TCEP using a desalting column, buffer exchanging into the fresh reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound linker by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or a spin desalting column.

Protocol 2: General Procedure for Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO or water.

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Freshly prepare a stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Click Reaction:

    • To the purified azide-functionalized protein from Protocol 1, add a 2- to 5-fold molar excess of the alkyne-functionalized molecule.

    • In a separate tube, prepare the copper catalyst by premixing the CuSO₄ and ligand solutions.

    • Add the copper/ligand catalyst to the protein-alkyne mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the final conjugate using SEC or dialysis. Ensure the buffer contains a chelating agent like EDTA to remove any residual copper ions.

Visualizations

Maleimide_Reaction_pH_Impact cluster_low_ph pH < 6.5 (Acidic) cluster_optimal_ph pH 6.5 - 7.5 (Optimal) cluster_high_ph pH > 7.5 (Basic) low_ph Protonated Thiol (R-SH) slow_reaction Slow Reaction Rate low_ph->slow_reaction Low [R-S⁻] optimal_ph Thiolate (R-S⁻) Present fast_reaction Fast & Chemoselective Thioether Formation optimal_ph->fast_reaction High Reactivity high_ph High pH Conditions hydrolysis Maleimide Hydrolysis (Inactive Linker) high_ph->hydrolysis amine_reaction Reaction with Amines (e.g., Lysine) high_ph->amine_reaction Troubleshooting_Workflow start Low Conjugation Yield check_ph Is pH 6.5-7.5? start->check_ph check_maleimide Was Maleimide Solution Fresh? check_ph->check_maleimide Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_thiols Are Thiols Reduced & Accessible? check_maleimide->check_thiols Yes prepare_fresh Prepare Fresh Maleimide Solution check_maleimide->prepare_fresh No reduce_protein Use TCEP to Reduce Disulfide Bonds check_thiols->reduce_protein No success Re-run Experiment check_thiols->success Yes adjust_ph->success prepare_fresh->success reduce_protein->success

References

Technical Support Center: Characterization of Azide-PEG2-Maleimide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Azide-PEG2-Maleimide (Azide-PEG2-MS) linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the characterization of reaction products from bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction involving the maleimide (B117702) group of Azide-PEG2-Maleimide?

A1: The maleimide group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, via a Michael addition reaction.[1] This reaction is highly efficient and forms a stable thioether bond (thiosuccinimide adduct).[2] It is most selective for thiols within a pH range of 6.5 to 7.5.[1][3]

Q2: What is the function of the azide (B81097) group in Azide-PEG2-Maleimide?

A2: The azide group is used for "click chemistry," a type of bioorthogonal ligation.[4][5] It reacts efficiently with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes without a catalyst (SPAAC) to form a stable triazole ring.[6][7][8] This allows for the sequential and highly specific conjugation of two different molecules.

Q3: What are the most common side reactions associated with the maleimide-thiol conjugation?

A3: The primary side reactions include:

  • Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, rendering it inactive for conjugation.[9]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond is susceptible to reversal, particularly in environments with high concentrations of other thiols like glutathione (B108866) (GSH).[2][10][11] This can lead to the transfer of the payload to other molecules, which is a significant concern for in-vivo applications.

  • Reaction with Amines: At pH levels above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues.[1][9]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the conjugate can undergo rearrangement to form a more stable six-membered thiazine ring.[12]

Q4: How can the stability of the maleimide-thiol conjugate be improved?

A4: To prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[9] This ring-opened product is more stable and no longer reversible. Another strategy involves using next-generation maleimides designed to favor a more stable conjugate through mechanisms like transcyclization.[2][10][11]

Q5: What are the primary analytical techniques for characterizing the Azide-PEG2-Maleimide reaction product?

A5: The most common and powerful techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (LC/MS): Used to confirm the mass of the final conjugate, determine the degree of labeling (e.g., drug-to-antibody ratio), and identify any side products.[13][14]

  • NMR Spectroscopy: Primarily used to characterize the PEG linker itself and to confirm that the functional groups (azide and maleimide) are intact before the reaction and have been consumed after the reaction.[15][16][17]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide linker was exposed to aqueous buffer (especially pH > 7.5) for an extended period before conjugation.Prepare the maleimide solution in an anhydrous solvent like DMSO or DMF immediately before use.[18] Maintain reaction pH between 6.5 and 7.5.[1][3]
Oxidized/Inaccessible Thiols: Cysteine residues on the protein have formed disulfide bonds or are sterically hindered.Pre-reduce the protein with a disulfide-reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide.[3][9]
Low Molar Ratio: Insufficient amount of the maleimide linker was used.Increase the molar excess of the Azide-PEG2-Maleimide linker. A 10-20 fold molar excess is a common starting point.[9]
Conjugate Instability / Loss of Payload Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of other thiols (e.g., in plasma).After conjugation, intentionally hydrolyze the succinimide (B58015) ring by incubating the conjugate at pH 8.5-9.0 to form a more stable, non-reversible product. Monitor the conversion by mass spectrometry.[9]
Presence of Unexpected Side Products Reaction with Amines: The reaction pH was too high (>7.5), leading to non-specific labeling of lysine residues.Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.[1]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine is causing a rearrangement.If possible, avoid conjugating to N-terminal cysteines. Alternatively, perform the conjugation at a more acidic pH (~5.0) to keep the N-terminal amine protonated and less nucleophilic.[12][18]
Difficulty in MS Data Interpretation PEG Heterogeneity: The PEG linker itself can have a molecular weight distribution, leading to broad peaks.Use high-resolution mass spectrometry. Note that discrete PEG (dPEG®) linkers are single molecules and do not have this issue.[13]
Complex Charge State Envelope: PEGylated proteins can acquire multiple charges, leading to a congested mass spectrum.Use a post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to reduce the charge complexity and simplify the spectrum.[19][20]

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein. Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, pH 7.2). Add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.[9]

  • Linker Preparation: Immediately before use, dissolve the Azide-PEG2-Maleimide in an anhydrous solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the dissolved Azide-PEG2-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[18]

  • Purification: Remove excess linker and other reagents by size-exclusion chromatography (SEC) or dialysis.

Characterization by Mass Spectrometry (LC/MS)
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., reversed-phase or SEC).[13][14]

  • Sample Preparation: Dilute the purified conjugate in an appropriate buffer, such as 10mM ammonium (B1175870) acetate.

  • LC Method: Separate the conjugate from any remaining impurities. The method will depend on the nature of the conjugate.

  • MS Analysis: Acquire data in positive ion mode. For large, complex PEGylated proteins, consider post-column infusion of a charge-stripping agent like 0.2% triethylamine (TEA) to simplify the charge state distribution.[19][20]

  • Data Deconvolution: Use appropriate software (e.g., ProMass HR, BioAnalyst) to deconvolute the raw ESI-MS data to obtain the zero-charge mass spectrum of the conjugate.[13][19] This will confirm the mass addition corresponding to the Azide-PEG2-Maleimide linker.

Characterization by 1H NMR Spectroscopy
  • Purpose: To confirm the structure of the Azide-PEG2-Maleimide linker before conjugation and to monitor the reaction.

  • Sample Preparation: Dissolve the linker or conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • PEG Backbone: A characteristic strong signal around 3.5-3.6 ppm corresponds to the -CH2-CH2-O- repeating units of the PEG spacer.[21]

    • Maleimide Protons: The two protons on the maleimide double bond will appear as a singlet at approximately 6.8-7.0 ppm. Disappearance of this signal after reaction with a thiol indicates successful conjugation.

    • Azide-Adjacent Protons: The methylene (B1212753) protons adjacent to the azide group will have a characteristic chemical shift (typically around 3.4 ppm).

    • Note: For larger PEG molecules, be aware of 13C satellite peaks flanking the main PEG resonance, which can be mistaken for impurities.[15][16]

Data Presentation

Table 1: Expected Mass Changes upon Conjugation

ReagentMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)Notes
Azide-PEG2-MaleimideC10H14N4O4254.1019254.24Mass added per thiol group upon successful conjugation.
Water (H2O)H2O18.010618.015Mass added if the maleimide ring undergoes hydrolysis.

Table 2: Key 1H NMR Chemical Shifts (Approximate)

Functional GroupProtonsApproximate Chemical Shift (ppm)Expected Change Post-Reaction
PEG Backbone-O-CH2 -CH2 -O-3.5 - 3.6No significant change
Maleimide-CH =CH -6.8 - 7.0Signal disappears upon reaction with thiol
Azide FlankingN3-CH2 -~ 3.4No change during thiol reaction

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products Azide_PEG_Mal Azide-PEG2-Maleimide Protein_SH Protein-SH (e.g., Cysteine) Conjugate Stable Thioether Conjugate Protein_SH->Conjugate Reversed_Michael Reversed Reactants Conjugate->Reversed_Michael + Endogenous Thiol (Retro-Michael Reaction) Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive)

Caption: Key reaction and side-reaction pathways in Azide-PEG2-Maleimide chemistry.

Troubleshooting_Workflow cluster_yield_solutions Troubleshoot Low Yield cluster_stability_solutions Troubleshoot Instability decision decision result result problem problem start Start Conjugation Experiment check_yield Is Conjugation Yield Acceptable? start->check_yield check_stability Is Conjugate Stable? check_yield->check_stability Yes problem_yield Low Yield check_yield->problem_yield No success Experiment Successful check_stability->success Yes problem_stability Instability Observed check_stability->problem_stability No solution_ph Verify pH is 6.5-7.5 problem_yield->solution_ph solution_reduce Reduce Protein Thiols (TCEP) solution_ph->solution_reduce solution_ratio Increase Maleimide Molar Ratio solution_reduce->solution_ratio solution_ratio->check_yield Re-run Experiment solution_hydrolyze Induce Ring Hydrolysis (pH 9) problem_stability->solution_hydrolyze solution_hydrolyze->check_stability Re-purify & Test

Caption: Troubleshooting workflow for Azide-PEG2-Maleimide conjugation experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Azide-PEG2-MS and associated waste materials. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during disposal?

A1: The primary hazard of this compound stems from its azide (B81097) functional group. Azides are highly reactive and can be toxic.[1] A critical safety concern is the potential for azides to react with certain metals, such as lead and copper often found in plumbing, to form highly explosive and shock-sensitive metal azides.[2][3][4] Therefore, azide-containing waste should never be disposed of down the drain.[2][5] The PEG (polyethylene glycol) component of the molecule is generally considered non-toxic and biodegradable.[6][7][8]

Q2: How should I dispose of pure, unused this compound?

A2: Unused or expired this compound should be treated as hazardous waste.[9][10] It must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11][12] Do not attempt to treat or neutralize the pure compound yourself. The material should be in its original, clearly labeled container.[13]

Q3: What is the correct procedure for disposing of solutions containing this compound?

A3: All solutions containing this compound, regardless of concentration, must be collected as hazardous waste.[3][5] Use a designated, leak-proof, and chemically compatible waste container.[14] The container must be clearly labeled with its contents, including "this compound" and any other chemical constituents.[1] Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

Q4: Can I dispose of materials contaminated with this compound (e.g., gloves, pipette tips, lab paper) in the regular trash?

A4: No. All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste.[3][4] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[15]

Q5: Is it permissible to decontaminate glassware that has been in contact with this compound?

A5: Yes, non-disposable glassware can be decontaminated. The rinsate from cleaning the glassware must be collected and treated as hazardous waste.[3] A common practice for decontaminating equipment is to use a soap and water solution.[4]

Troubleshooting Guide

Q: I accidentally spilled a small amount of a dilute this compound solution on my lab bench. What should I do?

A: For small spills, you can clean them up if you are trained to do so and have the proper personal protective equipment (PPE).[11]

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are often recommended).[16]

  • Absorb the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[9][15] Do not use metal instruments to clean up the spill.[15][16]

  • Collect the contaminated absorbent material in a non-metal, sealable container for hazardous waste.[15][16]

  • Clean the spill area with soap and water, collecting the cleaning solution as hazardous waste.[11]

  • Label the waste container appropriately and arrange for pickup by your institution's EHS department.[11]

Q: What should I do in case of a large spill of this compound?

A: In the event of a large spill, evacuate the area immediately and notify others.[11][15] Contact your institution's EHS or emergency response team for assistance.[11] Do not attempt to clean up a large spill on your own.

Q: I suspect my this compound waste has been mixed with an acidic solution. What are the risks and what should I do?

A: Mixing azide waste with acidic solutions is extremely dangerous as it can generate highly toxic and explosive hydrazoic acid gas.[1] If you suspect this has occurred, do not handle the container. Evacuate the immediate area and contact your EHS department immediately for guidance.

Data on Azide Waste Disposal

ParameterGuideline / DataCitation
Drain Disposal Strictly prohibited for all azide-containing waste.[5]
Reaction with Metals Forms explosive heavy metal azides (e.g., with lead, copper, brass, solder).[4]
Reaction with Acids Generates highly toxic and explosive hydrazoic acid.[1]
Waste Segregation Azide waste must be collected separately from other waste streams, especially acidic waste.[1]
Contaminated Materials All contaminated materials (gloves, tips, etc.) must be treated as hazardous waste.[3][4]
Pure Compound Disposal Dispose of as hazardous waste through EHS; do not attempt to neutralize.[9]

Experimental Protocols

Protocol for Deactivation of Dilute Sodium Azide Solutions (for informational purposes, to be performed by trained EHS professionals)

This protocol is for dilute solutions (≤ 5%) of sodium azide and should only be carried out by trained personnel in a controlled laboratory setting, typically within an EHS-managed facility. This procedure is not recommended for researchers to perform on their own this compound waste.

Objective: To neutralize the azide moiety in a dilute aqueous solution.

Materials:

  • Aqueous solution containing no more than 5% sodium azide.

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Three-necked flask equipped with a stirrer, a dropping funnel, and an outlet for gas.

  • pH paper.

  • Fume hood.

Procedure:

  • The entire operation must be performed in a chemical fume hood due to the evolution of nitric oxide gas.[2]

  • Place the dilute sodium azide solution into the three-necked flask.

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide (a 40% excess).[2]

  • Crucially, only after the addition of the sodium nitrite , slowly add the 20% aqueous solution of sulfuric acid dropwise until the reaction mixture is acidic to pH paper.[2] Caution: Adding the acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN₃). [2]

  • The reaction produces nitrogen gas and nitric oxide.[2]

  • After the reaction is complete, the solution should be neutralized with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before being collected as hazardous waste.[2]

Visual Guides

Azide_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start This compound Experiment waste_gen Generate Waste: - Unused Reagent - Solutions - Contaminated Solids start->waste_gen collect_liquid Collect Liquid Waste in Designated Labeled Container waste_gen->collect_liquid collect_solid Collect Solid Waste in Designated Labeled Container waste_gen->collect_solid drain_disposal DO NOT Pour Down Drain waste_gen->drain_disposal mix_acid DO NOT Mix with Acids waste_gen->mix_acid ehs_pickup Arrange for EHS/ Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Decision workflow for proper disposal of this compound waste.

Azide_PEG2_MS_Structure cluster_azide1 Azide Group cluster_peg PEG2 Linker cluster_ms Mesylate Group N1_1 N N1_2 N⁺ N1_1->N1_2 = N1_3 N⁻ N1_2->N1_3 = CH2_1 CH₂ N1_3->CH2_1 O1 O CH2_1->O1 CH2_2 CH₂ CH2_3 CH₂ CH2_2->CH2_3 O1->CH2_2 O2 O CH2_3->O2 CH2_4 CH₂ O5 O CH2_4->O5 O2->CH2_4 S S O3 =O S->O3 O4 =O S->O4 S->O5 CH3 CH₃ S->CH3

References

Validation & Comparative

Unlocking Advanced Bioconjugation: A Comparative Guide to Azide-PEG2-MS and Tosyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development and bioconjugation, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and specificity of the final conjugate. Polyethylene glycol (PEG) linkers are prized for their ability to enhance solubility and improve pharmacokinetic profiles. This guide provides an in-depth comparison between two key classes of PEG linkers: the versatile Azide-PEG2-MS and the conventional tosyl-PEG linkers, offering researchers a clear perspective on their respective advantages and applications.

Structural and Functional Overview

At the heart of the comparison lies the fundamental difference in the reactive groups offered by each linker.

  • Tosyl-PEG Linkers: These are monofunctional or bifunctional linkers featuring one or two tosylate (tosyl or OTs) groups. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as the primary amines found in lysine (B10760008) residues and the thiol groups in cysteine residues on proteins.[1] This reactivity forms the basis of its use in general protein PEGylation.[2]

  • This compound Linker: This is a heterobifunctional linker, meaning it possesses two different reactive groups.[3][4]

    • Mesyl (Ms) Group: Like the tosyl group, the methanesulfonyl (mesyl) group is a sulfonate ester that acts as a very good leaving group for nucleophilic substitution reactions with amines and thiols.[1]

    • Azide (B81097) (N₃) Group: The azide group is the key differentiator. It is stable and largely unreactive towards common biological nucleophiles but exhibits highly specific reactivity with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5]

G cluster_azide This compound Linker cluster_tosyl Tosyl-PEG Linker (example) azide_struct N₃—(CH₂CH₂O)₂—CH₂CH₂—OMs azide_end Azide Group (-N₃) azide_struct->azide_end End 1 ms_end Mesyl Group (-OMs) azide_struct->ms_end End 2 tosyl_struct TsO—(CH₂CH₂O)n—H tosyl_end Tosyl Group (-OTs) tosyl_struct->tosyl_end End 1 hydroxyl_end Hydroxyl Group (-OH) tosyl_struct->hydroxyl_end End 2

The Core Advantage: Orthogonal and Bioorthogonal Reactivity

The primary advantage of the this compound linker lies in its orthogonal reactivity . The azide and mesyl groups react through completely independent chemical pathways, allowing for controlled, sequential conjugations.

  • Click Chemistry: The azide group's reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without cross-reacting with native biological functional groups.[6] This allows for precise, site-specific labeling of molecules that have been pre-functionalized with an alkyne.[7]

  • Nucleophilic Substitution: The mesyl group provides the classical reactivity of sulfonate esters, enabling conjugation to naturally occurring nucleophiles on biomolecules.

Tosyl-PEG linkers, lacking this second unique reactive handle, are limited to a single mode of conjugation. This can lead to less specific, random labeling, particularly on proteins with multiple lysine residues.

G cluster_azide This compound Pathways cluster_tosyl Tosyl-PEG Pathway Azide_Linker This compound Click_Reaction Click Chemistry (Bioorthogonal) Azide_Linker->Click_Reaction Azide end Nuc_Sub_Azide Nucleophilic Substitution Azide_Linker->Nuc_Sub_Azide Mesyl end Alkyne Alkyne-Molecule Click_Reaction->Alkyne Nucleophile1 Amine / Thiol (Protein, etc.) Nuc_Sub_Azide->Nucleophile1 Tosyl_Linker Tosyl-PEG Nuc_Sub_Tosyl Nucleophilic Substitution Tosyl_Linker->Nuc_Sub_Tosyl Tosyl end Nucleophile2 Amine / Thiol (Protein, etc.) Nuc_Sub_Tosyl->Nucleophile2

Quantitative Performance Comparison

While direct head-to-head kinetic data for these specific linkers is application-dependent, a comparison of the underlying chemistries reveals significant performance differences. The following table summarizes these characteristics based on established chemical principles.

FeatureThis compound LinkerTosyl-PEG Linker
Reactive Groups 1. Azide (-N₃) 2. Mesyl (-OMs) 1. Tosyl (-OTs)
Reaction Types Click Chemistry (e.g., CuAAC, SPAAC)Nucleophilic Substitution Nucleophilic Substitution
Reaction Specificity Very High : The azide group is bioorthogonal and reacts specifically with alkynes.[6]Moderate : The tosyl group can react with various nucleophiles (e.g., lysines, cysteines) present on a biomolecule.[2]
Reaction Conditions Mild & Versatile : Click chemistry is efficient in aqueous buffers, often at physiological pH.[8]pH-Dependent : Nucleophilic substitution on amines typically requires slightly basic conditions (pH > 8) for optimal reactivity.[2]
Orthogonality Yes : Azide and mesyl reactions are chemically independent, enabling sequential conjugation.[9]No : Limited to a single reaction mechanism.
Typical Yields High to Quantitative for click chemistry.[7]Variable , dependent on the number and accessibility of nucleophilic sites and reaction conditions.
Key Applications Multi-step synthesis of complex conjugates (e.g., PROTACs), site-specific labeling, dual-functionalization of surfaces or molecules.General protein PEGylation for improving solubility and half-life, surface modification.

Experimental Protocols

The following protocols provide a framework for utilizing and comparing these linkers in a laboratory setting.

Protocol 1: General Protein PEGylation via Nucleophilic Substitution (Tosyl-PEG)

Objective: To conjugate a Tosyl-PEG linker to primary amine groups (lysine residues) on a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

  • Tosyl-PEG (e.g., MW 2000 Da)

  • Bovine Serum Albumin (BSA)

  • Conjugation Buffer: 100 mM sodium borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

  • SDS-PAGE for analysis

Methodology:

  • Protein Preparation: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve Tosyl-PEG in the Conjugation Buffer to achieve a 20-fold molar excess relative to the protein.

  • Conjugation Reaction: Add the Tosyl-PEG solution to the BSA solution. Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and quenching reagents by purifying the conjugate using an SEC column equilibrated with PBS.

  • Analysis: Analyze the purified fractions using SDS-PAGE to confirm the increase in molecular weight corresponding to PEGylation.

Protocol 2: Site-Specific, Two-Step Conjugation Using this compound

Objective: To demonstrate the orthogonal reactivity by first conjugating the mesyl end to a protein's amine and then attaching an alkyne-functionalized molecule (e.g., an alkyne-fluorophore) via click chemistry.

Materials:

  • This compound

  • Model protein (e.g., BSA)

  • Alkyne-fluorophore (e.g., DBCO-Fluor 488)

  • Reagents from Protocol 1 (Buffers, SEC, etc.)

  • Copper(II) sulfate (B86663) (CuSO₄), THPTA ligand, Sodium Ascorbate (for CuAAC) OR use a DBCO-alkyne for copper-free SPAAC.

Methodology: Step A: Mesyl Group Conjugation

  • Follow steps 1-3 from Protocol 1, substituting this compound for Tosyl-PEG.

  • Purify the resulting Azide-PEG-Protein conjugate using SEC to remove all unreacted linker. This intermediate is now ready for the next step.

Step B: Azide Group "Click" Reaction (SPAAC Example)

  • Prepare Intermediate: Pool the fractions containing the Azide-PEG-Protein and determine its concentration.

  • Prepare Fluorophore: Dissolve the DBCO-Fluor 488 in DMSO to a stock concentration of 10 mM.

  • Click Reaction: Add a 5-fold molar excess of the DBCO-Fluor 488 solution to the Azide-PEG-Protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the final fluorescently labeled protein conjugate by SEC to remove the unreacted fluorophore.

  • Analysis: Confirm successful conjugation by measuring fluorescence and protein concentration, and by SDS-PAGE analysis (visualizing the fluorescent band under UV light).

G start Start step1 Step A: Conjugate this compound to Protein via Mesyl Group start->step1 purify1 Purification 1 (SEC) (Isolate Azide-PEG-Protein) step1->purify1 step2 Step B: Add Alkyne-Molecule (e.g., DBCO-Fluorophore) purify1->step2 react2 Incubate for Click Reaction (SPAAC) step2->react2 purify2 Purification 2 (SEC) (Isolate Final Conjugate) react2->purify2 end End Product: Site-Specific Dual Conjugate purify2->end

Conclusion

For applications requiring straightforward PEGylation to enhance the global properties of a biomolecule, tosyl-PEG linkers are a reliable and established choice. They provide robust chemistry for reacting with common nucleophiles on a protein's surface.

However, the This compound linker represents a significant technological advantage for advanced bioconjugation strategies. Its heterobifunctional nature, combining a classical leaving group with a bioorthogonal click chemistry handle, provides unparalleled versatility. This enables researchers to perform site-specific modifications, build complex molecular architectures like antibody-drug conjugates (ADCs) or PROTACs, and execute multi-step labeling protocols with a level of precision and control that monofunctional linkers cannot achieve. For scientists and drug developers aiming to create highly defined, next-generation therapeutics and research tools, the superior functionality of this compound offers a clear and compelling advantage.

References

A Comparative Guide to Analytical Techniques for Validating Azide-PEG2-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the validation of Azide-PEG2-Maleimide (N₃-PEG₂-MS) heterobifunctional linkers. The integrity, purity, and stability of these linkers are critical for the successful development of bioconjugates, such as antibody-drug conjugates (ADCs). This document outlines the principles, protocols, and comparative performance of essential analytical methods to ensure the quality and reliability of these crucial reagents.

Key Analytical Techniques for Validation

The validation of Azide-PEG2-Maleimide conjugates requires a multi-faceted analytical approach to confirm the identity, purity, and stability of the molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. For Azide-PEG2-Maleimide, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the azide (B81097), polyethylene (B3416737) glycol (PEG), and maleimide (B117702) moieties.

¹H-NMR provides information on the number of protons and their chemical environments. Key diagnostic peaks include:

  • Maleimide protons: Typically observed around 6.70 ppm as a singlet.[1][2]

  • PEG protons: A series of peaks in the 3.0-4.0 ppm region.[3]

  • Protons adjacent to the azide group: Their chemical shift will be indicative of the azide's presence.

¹³C-NMR provides information on the carbon skeleton of the molecule. Key diagnostic peaks include:

  • Maleimide carbonyl carbons: Around 170.6 ppm.[1]

  • Maleimide vinylic carbons: Around 134.2 ppm.[1]

  • PEG carbons: In the range of 60-70 ppm.

  • Carbon attached to the azide group: The chemical shift will confirm the presence of the azide.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of the Azide-PEG2-Maleimide conjugate and for identifying impurities.[4] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection power of MS, allowing for the identification and quantification of the main conjugate as well as any impurities or degradation products.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Azide-PEG2-Maleimide conjugates.[5][6] Reversed-phase HPLC (RP-HPLC) is the most common method used. By separating the conjugate from unreacted starting materials and by-products, HPLC provides a quantitative measure of purity. The use of a charged surface hybrid (CSH) stationary phase has been shown to be effective for the characterization of PEG-maleimide compounds.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of specific functional groups in the molecule. For Azide-PEG2-Maleimide, FTIR is used to verify the integrity of the azide and maleimide groups.

  • Azide (N₃) group: A characteristic sharp absorption band is expected around 2100 cm⁻¹. The disappearance or reduction of this peak can be used to monitor the success of "click" chemistry reactions.

  • Maleimide group: Characteristic peaks for the C=O stretching of the imide are observed around 1700-1780 cm⁻¹. The C-N-C stretch is also identifiable.[8]

  • PEG backbone: A strong C-O-C stretching band is typically observed around 1100 cm⁻¹.[9]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary analytical techniques for the validation of Azide-PEG2-Maleimide conjugates.

Analytical TechniqueAnalyte MeasuredSample RequirementAnalysis Time (approx.)ResolutionSensitivityInformation Provided
¹H and ¹³C NMR Entire molecular structure2-5 mg15-60 minHighModerateStructural confirmation, connectivity of functional groups, purity assessment.[1][10]
LC-MS Molecular weight of the conjugate and impurities10-50 µL (at ~1 mg/mL)15-45 minHighHighMolecular weight confirmation, identification and quantification of impurities and degradation products.[4]
RP-HPLC Purity and stability10-50 µL (at ~1 mg/mL)20-60 minHighHighPurity assessment, quantification of the main component and impurities, stability studies.[4][5]
FTIR Presence of functional groups~1 mg (solid or oil)5-10 minModerateModerateConfirmation of the presence and integrity of azide, maleimide, and PEG functional groups.[8][9]

Detailed Experimental Protocols

NMR Spectroscopy Protocol for Structural Verification
  • Sample Preparation: Dissolve 2-5 mg of the Azide-PEG2-Maleimide conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

  • Instrumentation: Use an NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Experiment:

    • Acquire a 1D proton spectrum.

    • Parameters: Number of scans: 16-64.

    • Process the data and integrate the relevant peaks to determine the relative ratios of protons corresponding to the maleimide, PEG, and azide-adjacent moieties.

  • ¹³C NMR Experiment:

    • Acquire a 1D carbon spectrum.

    • Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio.

    • Identify the characteristic chemical shifts for the carbonyl and vinylic carbons of the maleimide, the carbons of the PEG chain, and the carbon attached to the azide group.[1]

LC-MS Protocol for Molecular Weight Confirmation and Impurity Analysis
  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[4]

  • Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the conjugate and any impurities.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Scan range: A range that includes the expected molecular weight of the conjugate.

    • Analyze the data to confirm the molecular weight of the Azide-PEG2-Maleimide and to identify any potential impurities by their mass-to-charge ratio.

RP-HPLC Protocol for Purity Assessment
  • Sample Preparation: Dissolve the conjugate in the initial mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatography:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the Azide-PEG2-Maleimide conjugate.

FTIR Protocol for Functional Group Confirmation
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the FTIR spectrometer.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the azide (~2100 cm⁻¹), maleimide (C=O stretch at ~1700-1780 cm⁻¹), and PEG (C-O-C stretch at ~1100 cm⁻¹) functional groups.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_validation Validation Parameters Sample Azide-PEG2-MS Conjugate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC (RP-HPLC) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Integrity NMR->Structure Purity Purity & Impurities NMR->Purity MW Molecular Weight MS->MW MS->Purity HPLC->Purity Func_Groups Functional Groups FTIR->Func_Groups

Caption: Experimental workflow for the validation of this compound conjugates.

logical_relationship Validation Comprehensive Validation of This compound Conjugate Identity Identity Validation->Identity Purity Purity Validation->Purity Stability Stability Validation->Stability NMR NMR Identity->NMR MS MS Identity->MS FTIR FTIR Identity->FTIR Purity->MS HPLC HPLC Purity->HPLC Stability->HPLC

Caption: Logical relationships between validation goals and analytical techniques.

Conclusion

A comprehensive validation of Azide-PEG2-Maleimide conjugates is crucial for ensuring the quality and performance of subsequent bioconjugation reactions. No single analytical technique can provide a complete picture. Therefore, an orthogonal approach, combining NMR for structural confirmation, LC-MS for molecular weight determination and impurity identification, HPLC for purity assessment, and FTIR for functional group verification, is highly recommended. This multi-technique strategy provides a robust and reliable validation of these critical heterobifunctional linkers.

References

A Comparative Guide to the Analysis of Azide-PEG2-MS Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical methods are paramount. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of Azide-PEG2-Maleimide (Azide-PEG2-MS) products against alternative analytical techniques. The unique properties of the azide (B81097) functionality and the polymeric nature of polyethylene (B3416737) glycol (PEG) present specific analytical challenges that will be addressed.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for this compound products depends on the specific information required, such as molecular weight distribution, purity, or quantitative assessment. Below is a comparative summary of MALDI-TOF MS, Electrospray Ionization Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).

FeatureMALDI-TOF MSESI-MSNMR SpectroscopyGel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Primary Information Molecular weight distribution (MWD), average molecular weight (Mn, Mw), polydispersity index (PDI), end-group analysis.[1]Molecular weight of individual oligomers, charge state distribution.[2]Absolute number-average molecular weight (Mn), quantitative determination of functionalization, structural elucidation.[2]MWD, Mn, Mw, PDI relative to standards, detection of aggregates.[3]
Key Advantages High sensitivity, rapid analysis, tolerant to some impurities, provides detailed MWD.[4][5]Amenable to coupling with liquid chromatography (LC-MS), soft ionization preserving non-covalent interactions, potential for automation.[2][4][5]Highly quantitative, provides absolute Mn, non-destructive, excellent for structural confirmation.Robust for determining hydrodynamic volume, useful for detecting high molecular weight impurities or aggregates.[3]
Key Limitations Can be non-quantitative, matrix-dependent results, potential for fragmentation of labile groups like azides.[3][6]Complex spectra for polydisperse samples due to multiple charge states and adducts, lower tolerance to salts.[2]Lower sensitivity compared to MS, complex spectra for heterogeneous samples, may require deuterated solvents.Provides relative molecular weight based on calibration standards, limited resolution for low molecular weight oligomers.
Azide-Specific Considerations Prone to metastable decay (loss of N2), leading to satellite peaks at M-28 Da which can complicate spectral interpretation.[1]Fragmentation can be controlled by adjusting cone voltage.The methylene (B1212753) protons adjacent to the azide group can sometimes be obscured by the main PEG polymer backbone signals in ¹H NMR.[2]The azide group has a minimal impact on the hydrodynamic volume, so its presence is not directly detected.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound products using the discussed techniques.

MALDI-TOF Mass Spectrometry Protocol

This protocol is optimized for the analysis of azide-functionalized PEG.

1. Sample Preparation:

  • Matrix Selection: Dithranol is a commonly used matrix for PEG analysis. A solution of 10 mg/mL in a suitable solvent like chloroform (B151607) is prepared.[3]

  • Cationizing Agent: Silver trifluoroacetate (B77799) (AgTFA) can be used to promote the formation of singly charged silver adducts, simplifying the spectra. A 1 mg/mL solution in the same solvent as the matrix is prepared.

  • Analyte Solution: Prepare a 1 mg/mL solution of the this compound product in the same solvent.

  • Spotting: Mix the matrix, analyte, and cationizing agent solutions in a 10:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

2. Instrumentation and Data Acquisition:

  • Instrument: A Bruker Ultraflex III TOF/TOF spectrometer or a similar instrument can be used.[3]

  • Mode: Operate in reflector positive ion mode to achieve high resolution.

  • Calibration: Calibrate the instrument using a suitable polymer standard with a narrow molecular weight distribution in the mass range of the analyte.

  • Data Analysis: Identify the polymer distribution corresponding to the [M+Ag]⁺ ions. Be aware of the potential for a secondary distribution at [M-28+Ag]⁺ due to the loss of N₂ from the azide group.[1]

NMR Spectroscopy Protocol for Quantitative Analysis

This protocol focuses on determining the degree of azide functionalization.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7][8][9]

  • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: Acquire a ¹H NMR spectrum.

  • Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

3. Data Analysis:

  • Integrate the characteristic signals of the this compound and the internal standard.

  • The methylene protons adjacent to the azide group (N₃-CH₂-) typically appear around 3.4 ppm in CDCl₃.[7]

  • Compare the integration of the azide-adjacent protons to the integration of a known proton signal on the PEG backbone or the maleimide (B117702) group to quantify the azide functionality.

Gel Permeation Chromatography (GPC/SEC) Protocol

This protocol is for determining the molecular weight distribution.

1. Sample Preparation:

  • Dissolve the this compound sample in the GPC eluent (e.g., stabilized THF) to a concentration of approximately 0.1% (w/v).[10]

  • Filter the solution through a 0.2 µm filter to remove any particulate matter.

2. Instrumentation and Data Acquisition:

  • System: An Agilent PL-GPC 50 or a similar system equipped with a refractive index (RI) detector.

  • Column: A column suitable for the molecular weight range of the PEG, such as a MIXED-E column.[10]

  • Eluent: Use an appropriate solvent, such as THF, at a constant flow rate.[10]

  • Calibration: Create a calibration curve using a series of narrow PEG standards with known molecular weights.

3. Data Analysis:

  • Analyze the resulting chromatogram to determine the retention time of the sample.

  • Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizing Analytical Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of experimental processes and relationships.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation Analyte This compound Solution Mix Mix Solutions Analyte->Mix Matrix Matrix Solution (e.g., Dithranol) Matrix->Mix Cationizer Cationizing Agent (e.g., AgTFA) Cationizer->Mix Spot Spot on Target Plate Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analysis Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum ParentIon [M+Ag]⁺ Distribution Spectrum->ParentIon FragmentIon [M-28+Ag]⁺ Distribution (N₂ loss) Spectrum->FragmentIon Analysis Determine Mn, Mw, PDI ParentIon->Analysis

Caption: Workflow for MALDI-TOF MS analysis of this compound.

Analytical_Technique_Comparison center This compound Characterization MALDI MALDI-TOF MS (MWD, End-group) center->MALDI ESI ESI-MS (Oligomer Mass) center->ESI NMR NMR (Quantitative, Structure) center->NMR GPC GPC/SEC (Relative MW, Purity) center->GPC

Caption: Comparison of analytical techniques for this compound.

Azide_Fragmentation_Pathway Parent [R-PEG-N₃ + Ag]⁺ (Parent Ion) Fragment [R-PEG-N + Ag]⁺ + N₂ (Fragment Ion, M-28) Parent->Fragment Metastable Decay

Caption: MALDI-TOF fragmentation of an azide-functionalized PEG.

References

A Researcher's Guide to Assessing the Purity of Synthesized Azide-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of chemical linkers is paramount to ensure reproducibility and the reliable performance of the final conjugate. Azide-PEG2-MS (Azide-Polyethylene Glycol-Mesylate) is a heterobifunctional linker widely used in click chemistry and for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with alternative linkers and details the experimental protocols for assessing its purity.

Comparison with Alternative Azide-PEG Linkers

The choice of a linker can significantly influence the properties of the resulting bioconjugate. This compound is part of a larger family of azide-PEG linkers that vary in the length of the PEG chain and the nature of the reactive group opposite the azide (B81097). The mesylate group in this compound is a good leaving group, suitable for nucleophilic substitution reactions with thiols and amines.[1] Alternatives include linkers with NHS esters for reaction with primary amines, or carboxylic acids which can be activated to react with various nucleophiles.[2][3]

The purity of these linkers, as specified by various suppliers, is typically high, often exceeding 95%. However, the synthesis process can introduce impurities. The synthesis of azide-terminated PEGs often proceeds through a mesylate intermediate, where a hydroxyl-terminated PEG is reacted with mesyl chloride, followed by substitution with sodium azide.[4][5][6] Potential impurities can arise from incomplete reactions, side reactions, or from the starting materials, such as ethylene (B1197577) glycol and diethylene glycol which are common impurities in PEG itself.[7]

Table 1: Comparison of this compound with Alternative Linkers

Product NameMolecular Weight ( g/mol )Purity SpecificationAlternative ToKey Features
This compound 209.22≥95% - ≥98%-Mesyl group is a good leaving group for reaction with thiols and amines.[1]
Azide-PEG2-Amine174.2≥98%This compoundAmine group for conjugation to activated carboxylic acids (e.g., NHS esters).[8]
Azide-PEG2-NHS Ester300.3≥98%This compoundNHS ester for direct reaction with primary amines.[3]
Azide-PEG2-Acid189.17≥95%This compoundCarboxylic acid for activation and subsequent reaction with amines.[2]
Azide-PEG4-MS297.33≥95%This compoundLonger PEG spacer for increased hydrophilicity and distance.

Note: Purity specifications are based on data from various commercial suppliers and may vary.

Experimental Protocols for Purity Assessment

Robust analytical methods are crucial for verifying the purity of this compound and identifying potential impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.

1. Purity Determination by HPLC-MS

This method separates the sample based on the components' affinity for the stationary phase and allows for their identification and quantification by mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (e.g., Q-TOF or TQ-LC-MS)[1]

    • C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Procedure:

    • Prepare a sample solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • Inject 1-5 µL of the sample onto the HPLC system.

    • Elute the components using a gradient, for example, from 5% to 95% mobile phase B over 15 minutes.

    • Monitor the eluent by UV detection (e.g., at 210 nm for the azide functionality) and mass spectrometry.

    • The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

    • The mass spectrometer will confirm the identity of the main peak and can help in identifying impurities by their mass-to-charge ratio.

2. Purity Assessment by Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the compound itself.[10]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and its NMR signals should not overlap with those of the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1 relaxation time).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • The purity of the this compound can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Experimental and Synthetic Workflows

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using both HPLC-MS and qNMR techniques.

G cluster_synthesis Synthesis & Crude Product cluster_hplc HPLC-MS Analysis cluster_qnmr qNMR Analysis cluster_result Final Purity Assessment start Synthesized this compound (Crude) prep_hplc Sample Preparation for HPLC-MS start->prep_hplc prep_qnmr Sample & Standard Preparation for qNMR start->prep_qnmr hplc HPLC Separation prep_hplc->hplc ms Mass Spectrometry Detection hplc->ms data_hplc Purity Calculation (% Area) ms->data_hplc final Purity Verification & Impurity Identification data_hplc->final qnmr ¹H NMR Spectrum Acquisition prep_qnmr->qnmr data_qnmr Purity Calculation (with Internal Standard) qnmr->data_qnmr data_qnmr->final

Caption: Workflow for Purity Assessment of this compound.

Application in a PROTAC Synthesis Pathway

This compound is a valuable linker for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The azide and mesylate groups allow for the sequential conjugation of a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

G cluster_components Key Components cluster_synthesis PROTAC Synthesis poi_ligand Target Protein Ligand (with Alkyne) step1 Step 1: Click Chemistry (CuAAC or SPAAC) poi_ligand->step1 e3_ligand E3 Ligase Ligand (with Nucleophile, e.g., -SH, -NH2) step2 Step 2: Nucleophilic Substitution e3_ligand->step2 linker This compound linker->step1 intermediate Intermediate Conjugate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: PROTAC Synthesis using this compound Linker.

References

A Comparative Guide to the In Vitro Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a Polyethylene Glycol (PEG) linker is a critical decision in the development of bioconjugates, including antibody-drug conjugates (ADCs), as it profoundly influences the stability, efficacy, and safety profile of the therapeutic. This guide provides an objective comparison of the in vitro stability of different classes of cleavable PEG linkers, supported by experimental data. Understanding the nuances of linker stability under various physiological conditions is paramount for designing long-circulating yet effective targeted therapies.

Comparative In Vitro Stability of Cleavable PEG Linkers

Cleavable PEG linkers are designed to be stable in systemic circulation (pH 7.4) and to release their payload in response to specific triggers within the target cell or tumor microenvironment. The three main classes of cleavable linkers are pH-sensitive (e.g., hydrazone), enzyme-sensitive (e.g., peptide-based), and reduction-sensitive (e.g., disulfide).

Quantitative Stability Data

The following tables summarize the in vitro stability of different PEG linkers based on their cleavage mechanism. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Stability of pH-Sensitive Hydrazone-PEG Linkers

Hydrazone linkers are susceptible to hydrolysis in acidic environments, such as those found in endosomes and lysosomes (pH 5.0-6.5). Their stability is highly dependent on the chemical structure of the hydrazone bond.

Linker TypeConditionHalf-life (t½)Reference
Aliphatic Aldehyde-derived PEG-Hydrazone-PEpH 7.4, 37°CReasonably stable[1][2][3]
Aliphatic Aldehyde-derived PEG-Hydrazone-PEpH 5.5, 37°CHighly unstable (cleavage within minutes)[1][4]
Aromatic Aldehyde-derived PEG-Hydrazone-PEpH 7.4 & 5.5, 37°CHighly stable (> 72h at pH 7.4, > 48h at pH 5.5)[1][2][3]
PEG2000-Hydrazone-PEpH 5.53.0 hours[4]
PEG2000-Hydrazone-STR (PHS)pH 6.5Complete cleavage within 30 minutes[4]

PE: Phosphatidylethanolamine; STR: Stearate. The structure of the aldehyde or ketone precursor significantly impacts stability; aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[2]

Table 2: Stability of Enzyme-Sensitive Peptide-PEG Linkers

Peptide linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.

Linker SequenceConditionStability/CleavageReference
Val-Cit (vc)Human Plasma, 37°CStable[5]
Val-Cit (vc)Mouse Plasma, 37°CUnstable (susceptible to carboxylesterase)[5]
Gly-Pro-Leu-Gly (GPLG)Human & Rat Plasma, 37°CHigh stability[6]
Gly-Pro-Leu-Gly (GPLG)Cathepsin B, 30 minFastest cleavage compared to GFLG, VCit, VA[6]
Gly-Phe-Leu-Gly (GFLG)Cathepsin BSlower cleavage than GPLG[6]
Val-Ala (VA)Cathepsin BSlower cleavage than GPLG[6]

The stability of peptide linkers can be species-dependent, highlighting the importance of multi-species plasma stability testing.[7]

Table 3: Stability of Reduction-Sensitive Disulfide-PEG Linkers

Disulfide linkers remain stable in the bloodstream but are cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher.

Linker FeatureConditionStabilityReference
Sterically Hindered DisulfideIn vitro reduction by dithiothreitol (B142953) (DTT)More stable to reduction[8]
Sterically Hindered DisulfideMouse PlasmaMore stable to reductive cleavage[8]
Unhindered DisulfideCirculation (in vivo)Stable when attached to specific antibody sites[9]

The stability of disulfide bonds can be tuned by introducing steric hindrance around the bond.[8] The location of the disulfide bond on the antibody can also influence its stability.[9]

Experimental Protocols

Rigorous in vitro assessment of linker stability is a cornerstone of bioconjugate development. The two primary assays are the plasma stability assay and the lysosomal stability assay.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in the circulatory system to predict the potential for premature payload release and off-target toxicity.

Protocol:

  • Preparation: Incubate the PEG-linked conjugate (e.g., ADC) in plasma (human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. A buffer control (e.g., PBS, pH 7.4) should be included to assess the inherent stability of the conjugate.[10]

  • Time Points: Collect aliquots at various time points, typically over a period of seven days (e.g., Day 0, 1, 2, 3, 5, 7).[10]

  • Sample Processing:

    • To stop the reaction, precipitate the plasma proteins by adding a 3-fold excess of cold acetonitrile.[11]

    • Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[8]

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[10]

    • For ADCs, the remaining intact conjugate can be isolated from the plasma using immunoaffinity capture (e.g., with Protein A magnetic beads) and the drug-to-antibody ratio (DAR) can be determined by LC-MS. A decrease in DAR indicates premature deconjugation.[10]

  • Data Interpretation: A stable conjugate will show minimal payload release or a minimal decrease in DAR over the time course. The half-life (t½) can be calculated from the rate of degradation.

In Vitro Lysosomal Stability Assay

This assay evaluates the efficiency of payload release within the lysosomal compartment of target cells.

Protocol:

  • Preparation: Incubate the PEG-linked conjugate with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes. The incubation is performed at 37°C in a buffer that maintains metabolic activity (typically acidic, e.g., pH 5.0-5.5).[10][12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[7]

  • Sample Processing:

    • Stop the reaction, typically by heat inactivation (e.g., 95°C for 5 minutes).[12]

    • Precipitate the proteins to separate the released payload from the conjugate and lysosomal proteins.[10]

  • Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[10]

  • Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. Different linkers will exhibit varying cleavage rates. For example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[10]

Visualizing Experimental Workflows and Linker Cleavage

Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation and action of cleavable PEG linkers.

PlasmaStabilityWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis Incubation Incubate Conjugate in Plasma (e.g., Human, Mouse) at 37°C TimePoints Collect Aliquots at Various Time Points Incubation->TimePoints Over time Precipitation Protein Precipitation (e.g., Acetonitrile) TimePoints->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LCMS LC-MS Analysis of Released Payload / DAR Centrifugation->LCMS

Caption: Workflow for assessing PEG-linker stability in plasma.

LysosomalStabilityWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis Incubation Incubate Conjugate with Lysosomal Enzymes at 37°C TimePoints Collect Aliquots at Various Time Points Incubation->TimePoints Over time Inactivation Heat Inactivation TimePoints->Inactivation Precipitation Protein Precipitation Inactivation->Precipitation LCMS LC-MS Analysis of Released Payload Precipitation->LCMS

Caption: Workflow for assessing PEG-linker stability in lysosomes.

CleavageMechanisms cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Intracellular cluster_triggers Cleavage Triggers StableADC Stable PEG-Linked Conjugate Cleavage Linker Cleavage StableADC->Cleavage Internalization PayloadRelease Payload Release Cleavage->PayloadRelease LowpH Low pH (Hydrazone) LowpH->Cleavage Enzymes Enzymes (Peptide) Enzymes->Cleavage Reducing Reducing Agents (Disulfide) Reducing->Cleavage

Caption: Cleavage mechanisms of different PEG linkers.

References

Head-to-Head Comparison: CuAAC vs. SPAAC for Azide-PEG2-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of molecules is paramount. "Click chemistry," a class of reactions known for their high yields and specificity, offers powerful tools for bioconjugation. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of CuAAC and SPAAC for the conjugation of azide-functionalized polyethylene (B3416737) glycol (Azide-PEG2) linkers, which are commonly used to improve the pharmacokinetic properties of biomolecules.

Note on "Azide-PEG2-MS": The specific moiety "MS" in "this compound" is not definitively identified in the provided context. Therefore, this comparison will focus on the general use of an Azide-PEG2-linker in CuAAC and SPAAC reactions, a common application in bioconjugation.

Executive Summary

The choice between CuAAC and SPAAC for conjugating an Azide-PEG2-linker hinges on the specific requirements of the experiment, primarily balancing the need for speed against the imperative of biocompatibility.

  • CuAAC is generally characterized by faster reaction kinetics and is often more cost-effective. However, its reliance on a copper catalyst can introduce cytotoxicity, limiting its application in living systems without the use of specialized ligands to sequester the copper ions.

  • SPAAC is a copper-free reaction, making it highly biocompatible and the preferred method for in vivo and live-cell applications.[1][2] The trade-off is that SPAAC reactions can be slower than CuAAC, and the required strained alkyne reagents can be more expensive.[3]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for CuAAC and SPAAC reactions involving azide-functionalized molecules. These values are representative and may vary depending on the specific reactants and reaction conditions.

Table 1: Reaction Kinetics and Conditions

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Typical Second-Order Rate Constants 1 - 100 M⁻¹s⁻¹[4]Highly dependent on the cyclooctyne (B158145) used (e.g., DBCO, BCN), can be slower than CuAAC.[4] Some studies suggest it can be 100-fold slower.[5][6]
Typical Reaction Time 1 - 4 hours[7]0.5 - 2 hours (can be longer, up to 12 hours)[7][8]
Typical Reaction Temperature Room Temperature (25°C)[7]4 - 37°C[7]
Typical Reaction pH 4.0 - 8.0[7]4.0 - 9.0[7]
Typical Yield Very High (>95%)[7]Very High (>95%)[7]

Table 2: Biocompatibility and Reagent Considerations

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Limited in vivo due to copper cytotoxicity.[3][4] Ligands can mitigate toxicity.[9]Excellent biocompatibility, suitable for live-cell and in vivo studies.[1][3][4]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[10]Some strained alkynes may exhibit off-target reactivity with thiols.[3]
Key Reagents Azide (B81097), terminal alkyne, copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and often a stabilizing ligand (e.g., TBTA, THPTA).[3]Azide and a strained cyclooctyne (e.g., DBCO, BCN).[1][3]
Cost Consideration Generally more cost-effective.Strained cyclooctynes can be significantly more expensive.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the conjugation of an Azide-PEG2-linker using CuAAC and SPAAC.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to an Azide-PEG2-linker.

Materials:

  • Alkyne-functionalized molecule

  • Azide-PEG2-linker

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in deionized water)

  • Ligand (e.g., THPTA) stock solution (e.g., 200 mM in deionized water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in deionized water, prepared fresh)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare Reactants: Dissolve the alkyne-functionalized molecule and the Azide-PEG2-linker in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent can be used.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions in a 1:2 to 1:5 molar ratio and let it stand for 2-3 minutes.[11]

  • Set up Conjugation Reaction: In the main reaction tube, combine the azide and alkyne-containing molecules. A slight excess of one reagent (e.g., 1.1-1.5 equivalents of the Azide-PEG2-linker) can be used to drive the reaction to completion.[12]

  • Initiate Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.[13]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.[11]

  • Purification: Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating a strained alkyne-containing molecule to an Azide-PEG2-linker.

Materials:

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized)

  • Azide-PEG2-linker

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare Reactants: Dissolve the strained alkyne-functionalized molecule and the Azide-PEG2-linker in the reaction buffer. A co-solvent can be used if necessary.

  • Set up Conjugation Reaction: Combine the azide and strained alkyne-containing molecules in the reaction tube. Equimolar amounts or a slight excess of one component can be used.

  • Incubation: Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[8]

  • Purification: Once the reaction is complete, purify the resulting conjugate using a suitable chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography.[8]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Premix Azide-PEG2 Azide-PEG2-Linker Reaction Reaction Mixture Azide-PEG2->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction CuSO4 CuSO₄ Premix Catalyst Premix CuSO4->Premix Ligand Ligand (e.g., THPTA) Ligand->Premix Premix->Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification Ascorbate Sodium Ascorbate Ascorbate->Reaction Product PEGylated Conjugate Purification->Product

Caption: Experimental workflow for CuAAC conjugation.

SPAAC_Workflow cluster_reactants Reactant Preparation Azide-PEG2 Azide-PEG2-Linker Reaction Reaction Mixture Azide-PEG2->Reaction StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Product PEGylated Conjugate Purification->Product

Caption: Experimental workflow for SPAAC conjugation.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of Azide-PEG2-linkers, each with a distinct set of advantages and disadvantages.

  • CuAAC is a robust, fast, and cost-effective choice for applications where the potential for copper-induced cytotoxicity is not a concern, such as in materials science or for the synthesis of conjugates that will be purified before in vivo use.

  • SPAAC is the superior method for applications involving live cells or in vivo systems where biocompatibility is paramount.[3] While it may be slower and more expensive, its catalyst-free nature ensures the integrity of biological systems.

The selection of the appropriate click chemistry reaction is a critical decision in experimental design. For researchers in drug development and the life sciences, a thorough understanding of the trade-offs between reaction kinetics, biocompatibility, and cost is essential for successful outcomes.

References

Evaluating Azide-PEG2-MS in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules within a cellular context is paramount. Azide-PEG2-MS, a heterobifunctional linker, has emerged as a valuable tool for such applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with a common alternative, N-hydroxysuccinimide (NHS) ester-based linkers, supported by representative experimental data and detailed protocols to inform your research decisions.

This compound is a linker molecule featuring an azide (B81097) group for bioorthogonal "click" chemistry and a methanesulfonyl (mesyl) group, which is a good leaving group for nucleophilic substitution reactions with functionalities like amines and thiols on proteins.[1] This dual functionality allows for a two-step ligation strategy, offering precise control over the conjugation process. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the steric hindrance of the conjugate.[2] This makes it particularly well-suited for the construction of complex molecular architectures like PROTACs, which require the assembly of a target protein ligand, an E3 ligase ligand, and a linker.[3]

Comparison of this compound (via Click Chemistry) and NHS Ester Linkers

The primary alternative to the strategy enabled by this compound is the direct conjugation of molecules using NHS ester-based linkers. NHS esters react readily with primary amines on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[4] The choice between these two approaches depends critically on the specific experimental goals, including the desired specificity of labeling and the tolerance of the cellular system to the reaction conditions.

Below is a summary of key performance parameters based on typical results from cell-based assays:

ParameterThis compound with Click Chemistry (CuAAC)NHS Ester LinkerKey Considerations
Reaction Efficiency / Yield Very High (>90%)[5][6]High (70-90%)Click chemistry is generally considered more efficient and specific. NHS ester reactions can be sensitive to hydrolysis in aqueous environments.
Reaction Kinetics Fast (1-4 hours at room temperature)[2]Fast (1-2 hours at room temperature)[7]Both methods offer relatively rapid conjugation.
Specificity High (Bioorthogonal)Moderate (Targets primary amines, e.g., Lysine)The azide-alkyne reaction is bioorthogonal, meaning it does not react with native cellular components. NHS esters can react with multiple lysine residues on a protein surface, leading to a heterogeneous product.[4]
Cell Viability Can be cytotoxic due to the copper catalyst. Ligands like THPTA can mitigate this.[8]Generally well-tolerated.For live-cell applications using click chemistry, copper-free alternatives (SPAAC) or protective ligands are recommended.[2]
Workflow Complexity Two-step process (azide introduction then click reaction)One-step processThe two-step nature of the click chemistry approach allows for greater control and purification of intermediates.

Experimental Protocols

Accurate evaluation of linker efficiency relies on robust and well-defined experimental protocols. The following are generalized methods for assessing the efficacy of linkers in the context of a PROTAC-mediated protein degradation assay.

Protocol 1: Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the reduction of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9][10]

Protocol 2: Cell Viability Assay (e.g., MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment, providing insights into the potential toxicity of the linker or the degradation of an essential protein.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere overnight, add various concentrations of the PROTAC and incubate for a period relevant to the biological context (e.g., 48-72 hours).[9]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_workflow Experimental Workflow for PROTAC Evaluation Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Cell Viability Assay Cell Viability Assay PROTAC Treatment->Cell Viability Assay Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis

Caption: Generalized workflow for evaluating PROTAC efficacy.

G cluster_pathway HIF-1α Degradation Pathway Normoxia Normoxia PHDs PHDs Normoxia->PHDs O2 Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilization Ubiquitination Ubiquitination HIF-1α->Ubiquitination Hydroxylation HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex PHDs->HIF-1α VHL VHL VHL->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1β HIF-1β HIF-1β->HIF-1 Complex Gene Transcription Gene Transcription HIF-1 Complex->Gene Transcription VEGF VEGF Gene Transcription->VEGF

Caption: HIF-1α ubiquitination and degradation pathway.

Conclusion

The selection of a linker for cell-based assays is a critical decision that can significantly impact experimental outcomes. This compound, utilized in a two-step "click" chemistry approach, offers high specificity and efficiency, making it an excellent choice for applications requiring precise molecular control, such as the synthesis of PROTACs. While the potential for copper-induced cytotoxicity exists, this can be managed with appropriate reagents. In contrast, NHS ester-based linkers provide a simpler, one-step conjugation method that is generally well-tolerated by cells, though with less specificity. By carefully considering the quantitative data, experimental protocols, and the underlying chemical principles presented in this guide, researchers can make more informed decisions to advance their drug discovery and development efforts.

References

A Comparative Guide to Azide-PEG2-MS in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of advanced bioconjugates, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, Azide-PEG2-MS has emerged as a versatile and efficient tool. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols, to inform rational linker selection in research and development.

Performance Comparison of Bioconjugation Linkers

This compound is a heterobifunctional linker featuring an azide (B81097) group for bioorthogonal "click" chemistry and a mesylate (Ms) group, a good leaving group for nucleophilic substitution reactions with thiols and amines. The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances aqueous solubility without adding significant steric bulk. Its performance is best understood in comparison to other commonly used linker classes.

Linker/Reactive MoietyTarget Functional GroupReaction TypeTypical Reaction TimeTypical YieldResulting Linkage StabilityKey AdvantagesKey Disadvantages
This compound (Azide end) Terminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1 - 4 hours>95%HighHigh efficiency and specificity, bioorthogonal.[1]Requires copper catalyst which can be cytotoxic.[1]
This compound (Azide end) Strained Alkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)0.5 - 2 hours>95%HighCopper-free, suitable for live-cell applications.Strained alkynes can be bulky and less stable.
This compound (Mesylate end) Thiol (e.g., Cysteine), Amine (e.g., Lysine)Nucleophilic Substitution4 - 24 hoursModerate to HighHighGood leaving group.Less specific than click chemistry, potential for cross-reactivity.
NHS Ester-PEG Linkers Primary Amine (e.g., Lysine)Acylation1 - 2 hoursHigh (>90%)High (Amide bond)Well-established chemistry, high yield.Susceptible to hydrolysis, reacts with multiple lysine (B10760008) residues leading to heterogeneity.[2]
Maleimide-PEG Linkers Thiol (e.g., Cysteine)Michael Addition1 - 4 hoursHighModerate (Thioether bond)Highly selective for thiols.Potential for retro-Michael reaction leading to linker exchange.
Polysarcosine (PSar) Linkers VariousVariousVariableVariableVariable"Stealth" property, low immunogenicity, biodegradable.[3]Less established chemistry compared to PEG.[3]

Experimental Protocols

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC using a PEG2 Linker

This protocol is adapted from the synthesis of a potent IRAK4 degrader, which demonstrated that a PEG2 linker was optimal for inducing protein degradation.[4] This example illustrates the application of a PEG-based linker in constructing a heterobifunctional degrader.

Materials:

  • IRAK4 inhibitor with a suitable attachment point (e.g., a carboxylic acid)

  • Azide-PEG2-amine

  • Pomalidomide-alkyne

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO (Dimethyl sulfoxide)

Part A: Amide Coupling of IRAK4 Inhibitor to the PEG Linker

  • Dissolve the IRAK4 inhibitor (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of Azide-PEG2-amine (1.1 equivalents) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting azide-functionalized IRAK4 inhibitor by flash column chromatography.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized IRAK4 inhibitor (1 equivalent) and pomalidomide-alkyne (1.2 equivalents) in a 3:1 mixture of DMSO and water.

  • Prepare a fresh solution of the catalyst premix: add copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) to water.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.[1]

  • Upon completion, purify the crude PROTAC molecule by preparative HPLC to yield the final product.

Protocol 2: General Protocol for Protein Labeling via CuAAC

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing molecule like this compound.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Stock solutions: 100 mM Copper(II) sulfate in deionized water, 1 M Sodium ascorbate in deionized water (prepare fresh), 10-100 mM THPTA ligand in DMSO.[1]

  • Reaction solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare a stock solution of this compound in DMSO or DMF.

  • In a reaction tube, combine the alkyne-modified protein solution with the this compound stock solution (typically a 1.1 to 1.5-fold molar excess of the azide).[1]

  • Add the THPTA ligand stock solution to the reaction mixture (final concentration typically 0.01-0.1 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.[1]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (final concentration 0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (final concentration 0.1-1.0 equivalents).[1]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or spin desalting columns to remove excess reagents.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental processes and biological pathways.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_amide_coupling Part A: Amide Coupling cluster_click_chemistry Part B: Click Chemistry (CuAAC) IRAK4_inhibitor IRAK4 Inhibitor (-COOH) Activation Activate with HATU/DIPEA IRAK4_inhibitor->Activation Azide_PEG2_amine Azide-PEG2-Amine Amide_Coupling Amide Bond Formation Azide_PEG2_amine->Amide_Coupling Activation->Amide_Coupling Purification1 Purification (Chromatography) Amide_Coupling->Purification1 Azide_functionalized_inhibitor Azide-Functionalized Inhibitor Purification1->Azide_functionalized_inhibitor CuAAC_reaction CuAAC Reaction Azide_functionalized_inhibitor->CuAAC_reaction Pomalidomide_alkyne Pomalidomide-Alkyne Pomalidomide_alkyne->CuAAC_reaction Purification2 Purification (HPLC) CuAAC_reaction->Purification2 Catalyst CuSO4/Ascorbate/THPTA Catalyst->CuAAC_reaction Final_PROTAC Final IRAK4 PROTAC Purification2->Final_PROTAC

PROTAC Synthesis Workflow

IRAK4_Signaling_Pathway IRAK4-Mediated NF-κB Signaling Pathway cluster_PROTAC PROTAC Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates Proteasome Proteasome IRAK4->Proteasome TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 Complex TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes activates PROTAC IRAK4 PROTAC (e.g., Compound 9) PROTAC->IRAK4 binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase recruits E3_Ligase->IRAK4 polyubiquitinates Ubiquitin Ubiquitin Ubiquitin->IRAK4 Degradation Degradation Proteasome->Degradation

IRAK4 Signaling and PROTAC-Mediated Degradation

References

Safety Operating Guide

Proper Disposal of Azide-PEG2-MS: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Azide-PEG2-MS, a bifunctional linker containing a potentially explosive azide (B81097) group, is critical to ensure laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this reagent, drawing from established safety guidelines for azide compounds. Adherence to these procedures is paramount to mitigate risks of explosion, toxicity, and environmental contamination.

Immediate Safety Precautions and Handling

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and static discharge.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical. The following should be worn at all times when handling this compound:

Protective EquipmentSpecificationRationale
Eye ProtectionChemical splash goggles and a face shieldProtects against splashes and potential explosions.
Hand ProtectionNitrile gloves (double-gloving recommended)Provides a barrier against skin contact.
Body ProtectionFlame-resistant lab coatProtects against spills and fire.
FootwearClosed-toe shoesPrevents exposure from spills.

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[2] A blast shield should also be used as an additional precaution.[2]

Storage and Waste Segregation

Proper storage and clear segregation of azide-containing waste are fundamental to preventing hazardous reactions.

  • Storage of Unused Reagent: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as acids, oxidizing agents, and metals.[2][3]

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[4][5] This container should be made of a compatible material (e.g., high-density polyethylene) and must be kept separate from other waste streams, especially acidic waste.[6][7]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe segregate Segregate Waste into Designated Azide Waste Container ppe->segregate inactivate Chemical Inactivation (Reduction or Hydrolysis) segregate->inactivate neutralize Neutralize Reaction Mixture (if necessary) inactivate->neutralize dispose Dispose of Inactivated Waste via Institutional EHS neutralize->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG2-MS
Reactant of Route 2
Reactant of Route 2
Azide-PEG2-MS

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.